molecular formula C48H77N7O15 B1670257 Deoxymulundocandin CAS No. 138626-63-8

Deoxymulundocandin

Cat. No.: B1670257
CAS No.: 138626-63-8
M. Wt: 992.2 g/mol
InChI Key: GWBOEEVOSDBARW-SPXLVGSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  isolated from Aspergillus sydowii

Properties

CAS No.

138626-63-8

Molecular Formula

C48H77N7O15

Molecular Weight

992.2 g/mol

IUPAC Name

12-methyl-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide

InChI

InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68)/t26?,27-,28+,31+,32-,33-,34-,35+,36+,38-,39-,40-,41-,44+/m0/s1

InChI Key

GWBOEEVOSDBARW-SPXLVGSKSA-N

Isomeric SMILES

CCC(C)CCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H](CC4=CC=C(C=C4)O)O)CO)C)O)O)O

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deoxymulundocandin; 

Origin of Product

United States

Foundational & Exploratory

Deoxymulundocandin: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from a novel variety of the fungus Aspergillus sydowii. This document provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. It details the experimental protocols employed for its isolation, purification, and structural elucidation. Furthermore, a putative biosynthetic pathway is proposed based on established knowledge of echinocandin biosynthesis. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.

Discovery and Origin

This compound was first isolated and characterized by a team of scientists at the Research Centre of Hoechst India Limited in Mulund, Bombay, and at Pharma Forschung of Hoechst AG in Frankfurt, Germany.[1] The discovery was a result of a screening program for novel antibiotics from fungal sources.[1] The findings were submitted for publication on September 19, 1991, and subsequently published in The Journal of Antibiotics in May 1992.[1]

The producing organism is a novel variety of the fungus Aspergillus sydowii (Bainier and Sartory) Thom and Church, which was designated Aspergillus sydowii var. nov. mulundensis Roy (Culture No. Y-30462).[1] The varietal name 'mulundensis' is derived from Mulund, a suburb of Mumbai (formerly Bombay), India, where the Hoechst India research facility was located. This fungus has been noted to be commonly associated with rice in various stages, from the field to storage.[1]

Physicochemical Properties

This compound is a white amorphous powder.[1] Its chemical formula is C48H77N7O15, with a molecular weight of 991.[1] A summary of its key physicochemical properties is provided in Table 1.

PropertyValue
Molecular FormulaC48H77N7O15
Molecular Weight991 g/mol
AppearanceWhite amorphous powder
Melting Point167-168°C
Optical Rotation[α]D25 -28.23° (c 0.25, methanol)
Solubility
SolubleMethanol, Dimethyl sulfoxide, N,N-Dimethylformamide
InsolubleAcetone, Acetonitrile, Chloroform, Ethyl acetate, Petroleum ether, Water

Table 1: Physicochemical Properties of this compound.[1]

Antifungal Activity

This compound exhibits antifungal properties against a range of pathogenic fungi. The minimum inhibitory concentrations (MICs) required to inhibit different fungal strains are detailed in Table 2.

Test OrganismMIC (µg/ml)
Aspergillus niger>200
Fusarium culmorum100
Cladosporium species>200
Trichophyton mentagrophytes0.75
Candida albicans<0.18
Pseudomonas aeruginosa>200

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound.[1]

Experimental Protocols

Fermentation and Isolation

The production of this compound was achieved through large-scale fermentation of Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1]

Protocol:

  • Fermentation: The microorganism was cultivated in 150-liter and 390-liter stainless steel fermenters containing 95 liters and 270 liters of production media, respectively. The fermentation was carried out for 66 hours.[1]

  • Harvesting: Post-fermentation, the culture broth was centrifuged to separate the culture filtrate from the mycelial mass. This compound, along with the related compound mulundocandin, was found in both the filtrate and the mycelia.[1]

  • Extraction: The combined filtrate and mycelia were processed for the extraction of the active compounds.

  • Purification: The crude extract was subjected to further purification. Bioactive fractions were eluted under pressure using a mobile phase of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1] Fractions were analyzed by Thin Layer Chromatography (TLC).[1]

  • Final Product: Fractions containing pure this compound were combined, and the solvent was removed under reduced pressure to yield 85 mg of the pure compound.[1]

G cluster_fermentation Fermentation cluster_separation Separation cluster_purification Purification Fermentation Fermentation of A. sydowii (66 hours) Harvesting Harvesting of Culture Broth Fermentation->Harvesting Centrifugation Centrifugation Harvesting->Centrifugation CultureFiltrate Culture Filtrate Centrifugation->CultureFiltrate MycelialMass Mycelial Mass Centrifugation->MycelialMass Extraction Extraction of Active Compounds CultureFiltrate->Extraction MycelialMass->Extraction Chromatography Pressure Elution Chromatography (EtOAc-PrOH mobile phase) Extraction->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_this compound Pure this compound Solvent_Removal->Pure_this compound

Figure 1: Experimental workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was established through a series of analytical techniques, primarily by comparing it to the known structure of mulundocandin.[1]

Protocol:

  • Acid Hydrolysis: A sample of this compound was subjected to acid hydrolysis by heating at 110°C for one hour in hydrochloric acid to break it down into its constituent amino acids and fatty acid side chain. The solvent was subsequently removed under nitrogen.[1]

  • Derivatization: The acid hydrolysate was converted to its methyl ester and then trifluoroacetylated. A similar derivatized sample was prepared from mulundocandin for comparison.[1]

  • GC-MS Analysis: The derivatized samples were analyzed and compared using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The GC column temperature was programmed with a gradient of 80°C to 290°C at a heating rate of 10°C per minute.[1] The mass spectra of the separated components were analyzed to identify the constituent molecules.[1]

  • NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) experiments, including COSY, NOESY, and DEPT, were conducted to determine the final structure and stereochemistry of the molecule.[1]

Putative Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in Aspergillus sydowii has not been fully elucidated, it is presumed to follow the general pathway for echinocandin biosynthesis, which are classified as non-ribosomal lipopeptides. This process involves a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).

The proposed pathway begins with the activation of a fatty acid, which serves as the lipid side chain, and the sequential addition of specific amino acid building blocks. The key difference between this compound and its congener mulundocandin lies in the hydroxylation of the homotyrosine residue.[1]

G cluster_precursors Precursor Supply cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification FattyAcid Fatty Acid (e.g., 12-methyltetradecanoic acid) AcylLigase Acyl-AMP Ligase FattyAcid->AcylLigase Activation AminoAcids Amino Acid Pool (Ornithine, Threonine, Proline, Homotyrosine, etc.) NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS Sequential Addition AcylLigase->NRPS Loading LinearLipopeptide Linear Lipohexapeptide NRPS->LinearLipopeptide Assembly & Release Cyclization Cyclization LinearLipopeptide->Cyclization Hydroxylation Hydroxylation Events Cyclization->Hydroxylation This compound This compound Hydroxylation->this compound

Figure 2: A putative biosynthetic pathway for this compound, inferred from general echinocandin biosynthesis.

Conclusion

This compound represents a significant discovery in the field of antifungal agents. Its isolation from a novel variety of Aspergillus sydowii highlights the importance of continued screening of natural sources for new therapeutic compounds. The methodologies employed in its discovery and characterization provide a solid framework for the investigation of other natural products. While its specific biosynthetic pathway requires further investigation, the foundational knowledge of echinocandin synthesis offers a strong starting point for future genetic and metabolic engineering efforts aimed at improving yields or generating novel analogues. This technical guide serves as a foundational resource for researchers interested in the study and development of this compound and related antifungal compounds.

References

Deoxymulundocandin from Aspergillus sydowii: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthesis, Production, and Antifungal Potential of a Promising Echinocandin

Executive Summary

Deoxymulundocandin, a member of the echinocandin class of antifungal agents, is a secondary metabolite produced by the filamentous fungus Aspergillus sydowii. Originally identified from a strain designated as Aspergillus sydowii var. mulundensis, recent taxonomic studies have reclassified this producer as a distinct species, Aspergillus mulundensis. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the producing organism, biosynthesis, fermentation, extraction, purification, and antifungal activity of this promising compound. While detailed quantitative production yields remain proprietary or unpublished, this document compiles available qualitative and comparative data, outlines established experimental protocols for related compounds, and presents a model for the biosynthetic pathway.

The Producing Organism: Aspergillus sydowii and the Reclassification to Aspergillus mulundensis

The fungus responsible for producing this compound was initially identified as a novel variety of Aspergillus sydowii, named Aspergillus sydowii (Bainier and Sartory) Thom and Church var. nov. mulundensis Roy (Culture No. Y-30462)[1]. This ubiquitous, saprophytic fungus is known for producing a diverse array of secondary metabolites[2]. However, subsequent phylogenetic, morphological, and metabolic analyses have led to the reclassification of this specific strain to a new species: Aspergillus mulundensis[3][4][5]. For the purpose of this guide, and to reflect the historical literature, both names may be used, with the understanding that Aspergillus mulundensis is the current and more accurate taxonomic identification.

Biosynthesis of this compound

This compound is a lipopeptide, structurally similar to other echinocandins. Its biosynthesis is governed by a dedicated gene cluster encoding a multi-modular non-ribosomal peptide synthetase (NRPS) and other accessory enzymes. While the specific biosynthetic gene cluster for this compound in A. mulundensis has not been fully elucidated in publicly available literature, a model can be inferred from the well-characterized echinocandin B biosynthetic gene cluster found in other Aspergillus species, such as Aspergillus nidulans and Aspergillus pachycristatus[6][7][8][9].

The proposed biosynthetic pathway for this compound involves the following key steps:

  • Assembly of the Hexapeptide Core: The NRPS enzyme sequentially links the constituent amino acids, including non-proteinogenic amino acids, to form the cyclic hexapeptide core.

  • Acylation with a Lipid Side Chain: A fatty acid side chain is activated and attached to the N-terminus of the peptide core.

  • Post-assembly Modifications: A series of enzymatic modifications, such as hydroxylations, tailor the final structure of the this compound molecule.

Diagram of the Proposed Echinocandin Biosynthetic Pathway:

Echinocandin_Biosynthesis Amino Acid Precursors Amino Acid Precursors NRPS NRPS Amino Acid Precursors->NRPS Fatty Acid Precursor Fatty Acid Precursor Acyl-AMP Ligase Acyl-AMP Ligase Fatty Acid Precursor->Acyl-AMP Ligase Cyclic Hexapeptide Cyclic Hexapeptide NRPS->Cyclic Hexapeptide Acylated Hexapeptide Acylated Hexapeptide Cyclic Hexapeptide->Acylated Hexapeptide Acylation Acyl-AMP Ligase->Acylated Hexapeptide Modifying Enzymes (e.g., Oxygenases) Modifying Enzymes (e.g., Oxygenases) Acylated Hexapeptide->Modifying Enzymes (e.g., Oxygenases) This compound This compound Modifying Enzymes (e.g., Oxygenases)->this compound Hydroxylation, etc.

A simplified model of the echinocandin biosynthetic pathway.

Fermentation and Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. Based on studies of echinocandin production in related fungi, several parameters are key to successful fermentation. It is important to note that this compound, like other echinocandins, is primarily localized within the mycelium and not secreted into the culture broth[3].

Culture Media

A variety of media can be used for the cultivation of Aspergillus species for secondary metabolite production. While a specific, optimized medium for this compound is not publicly detailed, a typical fermentation medium would be rich in carbon and nitrogen sources. Examples of media used for Aspergillus sydowii growth include Potato Dextrose Agar (PDA), Yeast Extract Peptone Dextrose (YPD), and Malt Extract Agar (ME)[10][11]. A general fermentation medium composition for echinocandin production is provided in the experimental protocols section.

Fermentation Parameters

Key fermentation parameters that influence secondary metabolite production include:

  • Temperature: Optimal temperature for growth and production can vary.

  • pH: Maintaining a stable pH is crucial for enzymatic activity.

  • Aeration and Agitation: Adequate oxygen supply is necessary for aerobic fungi.

  • Incubation Time: Production is often linked to specific growth phases.

Strategies for yield improvement in echinocandin fermentations have included the optimization of media components and the addition of microparticles to influence mycelial morphology[12][13].

Extraction and Purification

The intracellular localization of this compound necessitates an effective cell disruption and extraction procedure. Purification typically involves a multi-step chromatographic process.

Workflow for this compound Extraction and Purification:

Extraction_Purification cluster_0 Extraction cluster_1 Purification Fermentation_Broth Fermentation Broth Mycelium_Harvest Mycelium Harvest (Filtration/Centrifugation) Fermentation_Broth->Mycelium_Harvest Mycelium_Disruption Mycelium Disruption (e.g., Grinding with Solvent) Mycelium_Harvest->Mycelium_Disruption Crude_Extract Crude Mycelial Extract Mycelium_Disruption->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction Collection Silica_Gel_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC (Reversed-Phase) Fraction_Collection->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound

References

Deoxymulundocandin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymulundocandin is a naturally occurring echinocandin-type antifungal antibiotic.[1] Isolated from the fungus Aspergillus sydowii, this lipopeptide molecule exhibits potent activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a cyclic lipopeptide, a class of compounds characterized by a cyclic peptide core linked to a fatty acid side chain. Its molecular formula is C48H77N7O15, with a molecular weight of approximately 992.16 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 138626-63-8[2][3]
Molecular Formula C48H77N7O15[2][3]
Molecular Weight 992.16[2][3]
Appearance White amorphous powder[1]
Melting Point 167-168 °C[1]
Optical Rotation [α]D²⁵ -28.23° (c 0.25, methanol)[1]
Boiling Point (Predicted) 1330.3 ± 65.0 °C[2][3]
Density (Predicted) 1.36 ± 0.1 g/cm³[2][3]
pKa (Predicted) 10.01 ± 0.15[3]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO).[1]

While a definitive 2D chemical structure diagram is not widely available in public chemical databases, its structure has been elucidated through methods such as comparative GC-MS analyses of its derivatized acid hydrolysates with mulundocandin, as well as high-field NMR experiments.[1]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Like other echinocandins, this compound's antifungal activity stems from its potent and specific inhibition of β-(1,3)-D-glucan synthase.[4][5] This enzyme is a critical component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability.[4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[4] This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[4]

Deoxymulundocandin_Mechanism_of_Action This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) This compound->GlucanSynthase Inhibits Glucan_Polymer β-(1,3)-D-Glucan Polymer GlucanSynthase->Glucan_Polymer Synthesis CellLysis Cell Lysis and Fungal Cell Death UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Integrity Glucan_Polymer->CellWall Maintains CellWall->CellLysis Disruption leads to Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare Fungal Inoculum (e.g., Candida albicans) Inoculation 3. Inoculate Microtiter Plate with Fungal Suspension and Drug Dilutions Fungal_Culture->Inoculation Drug_Dilution 2. Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation 4. Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Read_Results 5. Visually or Spectrophotometrically Read Fungal Growth Incubation->Read_Results Determine_MIC 6. Determine MIC (Lowest concentration with significant inhibition) Read_Results->Determine_MIC

References

Deoxymulundocandin: A Technical Overview of its Molecular Properties and Antifungal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxymulundocandin, a member of the echinocandin class of antifungal agents, presents a significant area of interest in the development of novel therapies against fungal infections. This technical guide provides a comprehensive overview of its core molecular characteristics, established experimental protocols for its isolation and characterization, and its mechanism of action.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₄₈H₇₇N₇O₁₅
Molecular Weight991 g/mol

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound is an echinocandin type antifungal antibiotic.[1] The primary mechanism of action for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of β-(1,3)-D-glucan.[2][3][4][5] This polysaccharide is a critical component of the fungal cell wall, providing structural integrity.[3][6] By disrupting the synthesis of this vital polymer, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell death.[3][7] This targeted action is specific to fungi, as mammalian cells lack a cell wall, contributing to the favorable safety profile of this class of antifungals.[7]

Deoxymulundocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_cell_membrane Cell Membrane This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibition Glucan_Chain β-(1,3)-D-Glucan (Elongating Chain) Glucan_Synthase->Glucan_Chain Polymerization Cell_Lysis Cell Lysis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Incorporation Cell_Wall->Cell_Lysis Weakened

Inhibition of β-(1,3)-D-Glucan Synthase by this compound.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

The following protocol outlines the general steps for the isolation and purification of this compound from a fungal culture, such as Aspergillus sydowii.[1]

Workflow for this compound Isolation

Isolation_Workflow Start Fungal Culture (Aspergillus sydowii) Filtration Filtration Start->Filtration Mycelia Mycelia Filtration->Mycelia Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Extraction Methanol Extraction Mycelia->Extraction Concentration Concentration Culture_Filtrate->Concentration Extraction->Concentration Crude_Extract Crude Antibiotic Concentration->Crude_Extract Silica_Gel_Adsorption Adsorption on Silica Gel Crude_Extract->Silica_Gel_Adsorption Column_Chromatography Silica Gel Column Chromatography (Ethyl Acetate-Propanol Gradient) Silica_Gel_Adsorption->Column_Chromatography Fraction_Collection Bioactive Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis (Silica gel, EtOAc-PrOH-H₂O) Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Reduced Pressure) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

General workflow for the isolation of this compound.

Methodology:

  • Extraction: The fungal mycelia are extracted with methanol to obtain the crude antibiotic. The culture filtrate is concentrated.

  • Adsorption: The concentrated crude extract is adsorbed onto TLC-grade silica gel.

  • Column Chromatography: The adsorbed material is loaded onto a silica gel column. Elution is carried out under pressure using a gradient of ethyl acetate-propanol.[1]

  • Fraction Analysis: The collected fractions are analyzed for bioactivity and purity using Thin Layer Chromatography (TLC).

    • TLC System: Silica gel plates with a mobile phase of ethyl acetate-propanol-water (5:3:1).[1]

  • Purification: Fractions containing pure this compound are combined.

  • Final Product: The solvent is removed under reduced pressure to yield the pure compound.[1]

Structural Elucidation

The chemical structure of this compound was established through comparative analysis with its congener, mulundocandin, using Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized acid hydrolysates and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

1. GC-MS Analysis of Derivatized Acid Hydrolysates

  • Hydrolysis: The sample is hydrolyzed with 6N aqueous hydrochloric acid.

  • Derivatization: The hydrolysate is esterified with methanolic hydrochloric acid, followed by trifluoroacetylation.

  • GC-MS Analysis: The derivatized sample is analyzed by GC-MS to identify the constituent amino acids and the fatty acid side chain.[1]

2. NMR Spectroscopy

High-field NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

  • 1D NMR: ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, establishing connectivity between adjacent protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the sequential arrangement of amino acids and the overall 3D conformation.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups in the ¹³C spectrum.[1]

References

Deoxymulundocandin Biosynthesis: A Technical Guide to the Core Pathway Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is a potent antifungal lipopeptide belonging to the echinocandin class of natural products. Produced by the filamentous fungus Aspergillus mulundensis, it exhibits significant activity against a range of human pathogenic fungi.[1][2] Understanding the biosynthetic pathway of this compound is crucial for endeavors in synthetic biology, metabolic engineering to improve yields, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the core biosynthetic pathway, its intermediates, and the enzymes involved, based on the current understanding of echinocandin biosynthesis.

This compound is structurally and biosynthetically related to other echinocandins, such as echinocandin B and its parent compound, mulundocandin.[2] The biosynthesis is orchestrated by a multi-gene biosynthetic gene cluster (BGC) that encodes a large non-ribosomal peptide synthetase (NRPS) and a suite of tailoring enzymes responsible for the assembly and modification of the final molecule. The BGC for mulundocandin production in Aspergillus mulundensis DSMZ 5745 has been identified and sequenced, providing a roadmap for elucidating the biosynthetic steps.[3]

This guide will detail the proposed biosynthetic pathway of this compound, present the putative enzymes and their functions in a structured format, provide detailed experimental protocols for key analytical and molecular techniques, and visualize the core pathways and workflows using Graphviz diagrams.

This compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a pathway analogous to that of other echinocandins, originating from a hexapeptide core assembled by a non-ribosomal peptide synthetase (NRPS). The key difference between mulundocandin and this compound lies in the hydroxylation of the L-homotyrosine residue, suggesting a variation in the final tailoring steps of the pathway.

The proposed pathway initiates with the activation of a fatty acid side chain, followed by the sequential addition and modification of six amino acid residues by the NRPS. The linear lipopeptide is then cyclized, and subsequent post-assembly modifications, including hydroxylations, yield the final this compound product.

Core Components of the Biosynthetic Machinery

The biosynthesis of this compound is governed by a dedicated gene cluster. While a detailed functional analysis of each gene in the A. mulundensis cluster is yet to be published, a high degree of homology with the well-characterized echinocandin B gene cluster from Aspergillus species allows for the confident assignment of putative functions to the key enzymes.

Gene (Putative) Enzyme Function Substrate(s) Product
mclANon-ribosomal peptide synthetase (NRPS)L-ornithine, L-threonine, 4-hydroxy-L-proline, L-homotyrosine, L-serine, 4-methyl-L-proline, 12-methylmyristic acidCyclic lipohexapeptide core
mclBAcyl-CoA ligase12-methylmyristic acid, ATP, CoA12-methylmyristoyl-CoA
mclCAcyl carrier protein12-methylmyristoyl-CoA12-methylmyristoyl-ACP
mclDHydroxylase (P450)L-ornithine (on NRPS)4,5-dihydroxy-L-ornithine
mclEHydroxylase (P450)L-proline (on NRPS)4-hydroxy-L-proline
mclFHydroxylase (P450)L-proline (on NRPS)4-methyl-L-proline
mclGHydroxylase (P450)L-homotyrosine (on NRPS)3-hydroxy-L-homotyrosine
mclHThioesteraseLinear lipohexapeptide-NRPSCyclic lipohexapeptide

This compound Biosynthesis Pathway Diagram

Deoxymulundocandin_Biosynthesis cluster_precursors Primary Metabolites cluster_nrps NRPS-Mediated Assembly cluster_modification Post-NRPS Tailoring FattyAcid 12-Methylmyristic Acid MclB MclB (Acyl-CoA Ligase) FattyAcid->MclB Orn L-Ornithine MclA MclA (NRPS) Orn->MclA Thr L-Threonine Thr->MclA Pro L-Proline Pro->MclA HomoTyr L-Homotyrosine HomoTyr->MclA Ser L-Serine Ser->MclA MetPro L-Proline MetPro->MclA MclC MclC (ACP) MclB->MclC MclC->MclA LinearPeptide Linear Lipo-hexapeptide MclA->LinearPeptide MclH MclH (Thioesterase) LinearPeptide->MclH CyclicPeptide Cyclic Lipo-hexapeptide MclH->CyclicPeptide MclD MclD (Hydroxylase) CyclicPeptide->MclD MclE MclE (Hydroxylase) MclD->MclE MclF MclF (Hydroxylase) MclE->MclF MclG MclG (Hydroxylase) MclF->MclG This compound This compound MclG->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fungal Culture and Metabolite Extraction

Objective: To cultivate Aspergillus mulundensis and extract secondary metabolites for analysis.

Materials:

  • Aspergillus mulundensis DSMZ 5745 culture

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) liquid medium

  • Sterile flasks

  • Incubator shaker

  • Ethyl acetate

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Inoculate A. mulundensis spores onto PDA plates and incubate at 28°C for 7 days.

  • Aseptically transfer a small agar plug with mycelium to a flask containing 100 mL of YES medium.

  • Incubate the liquid culture at 28°C with shaking at 180 rpm for 10-14 days.

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture broth separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Lyophilize the crude extract to remove any remaining water.

  • Store the dried extract at -20°C until further analysis.

Identification and Quantification of Intermediates by HPLC-MS

Objective: To identify and quantify this compound and its biosynthetic intermediates.

Materials:

  • Crude fungal extract

  • This compound standard (if available)

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Methanol for sample preparation

Procedure:

  • Dissolve the crude extract in methanol to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject 10 µL of the sample onto the HPLC-MS system.

  • Perform a gradient elution from 10% to 90% ACN in water (both with 0.1% formic acid) over 30 minutes at a flow rate of 0.4 mL/min.

  • Set the mass spectrometer to acquire data in both positive and negative ion modes over a mass range of m/z 100-2000.

  • Identify this compound and potential intermediates by comparing their retention times and mass spectra with known standards or by analyzing their fragmentation patterns for characteristic structural motifs of echinocandins.

  • For quantification, generate a standard curve using a purified this compound standard of known concentrations.

Heterologous Expression of Biosynthetic Genes

Objective: To functionally characterize the enzymes of the this compound biosynthetic pathway by expressing the corresponding genes in a heterologous host.

Materials:

  • Genomic DNA from A. mulundensis

  • High-fidelity DNA polymerase

  • Gene-specific primers with appropriate restriction sites or recombination overhangs

  • Expression vector (e.g., pET vector for E. coli or an integrative vector for a fungal host like Aspergillus nidulans)

  • Competent cells of the expression host

  • Appropriate growth media and selection agents

Procedure:

  • Amplify the gene of interest from A. mulundensis genomic DNA using PCR.

  • Clone the PCR product into the chosen expression vector.

  • Transform the expression construct into the competent host cells.

  • Select for positive transformants using the appropriate selection marker.

  • Induce gene expression according to the specific requirements of the promoter in the expression vector.

  • For in vitro assays, lyse the cells and purify the recombinant protein.

  • For in vivo assays, culture the recombinant strain and analyze the culture broth and mycelial extracts for the production of the expected intermediate or final product using HPLC-MS.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Putative Gene in BGC PCR PCR Amplification of Gene Start->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into Host Cloning->Transformation Expression Induce Gene Expression Transformation->Expression Analysis Analyze for Product Formation (HPLC-MS) Expression->Analysis Characterization Characterize Enzyme Activity Analysis->Characterization

Caption: Workflow for heterologous expression and gene function analysis.

Conclusion

The elucidation of the this compound biosynthetic pathway is a key step towards harnessing the full potential of this valuable antifungal agent. While the complete functional characterization of the A. mulundensis gene cluster is an ongoing area of research, the strong conservation of echinocandin biosynthesis across different fungal species provides a robust framework for understanding the formation of this compound and its intermediates. The experimental protocols and workflows outlined in this guide offer a practical starting point for researchers aiming to investigate this pathway further, with the ultimate goal of improving production and engineering novel, more effective antifungal drugs.

References

Deoxymulundocandin: A Technical Deep Dive into its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymulundocandin is a member of the echinocandin class of antifungal agents, a group of lipopeptide antibiotics that exhibit potent activity against a range of pathogenic fungi.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, leveraging available data on the compound and its close structural analogs. The primary molecular target of this class of antifungals is the enzyme β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall biosynthesis pathway.[2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[4] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes the primary structural component of the fungal cell wall.[4][6] The fungal cell wall is a dynamic structure vital for maintaining cell shape, providing osmotic protection, and facilitating cell division and growth. The absence of a cell wall in mammalian cells makes β-(1,3)-D-glucan synthase an attractive target for antifungal therapy, offering a high degree of selective toxicity.[7]

The inhibition of β-(1,3)-D-glucan synthesis weakens the fungal cell wall, rendering the cell susceptible to osmotic lysis.[4] This fungicidal or fungistatic action is particularly effective against rapidly growing fungi where cell wall remodeling is most active.[3]

Signaling Pathway and Cellular Consequences

The inhibition of β-(1,3)-D-glucan synthase by this compound triggers a cascade of cellular events, ultimately leading to fungal cell death. The following diagram illustrates the proposed signaling pathway and downstream effects.

Signaling Pathway of this compound Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalysis (Blocked) Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintenance Osmotic_Stress Increased Osmotic Stress Cell_Wall->Osmotic_Stress Leads to Disruption Cell_Lysis Cell Lysis and Fungal Death Osmotic_Stress->Cell_Lysis

Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Mulundocandin

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.5 - 4.0[8]
Candida glabrata2.0 - 4.0[8]
Candida tropicalis1.0 - 8.0[8]

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the mechanism of action of echinocandin-type antifungals. These protocols are based on established methods and can be adapted for the specific study of this compound.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.

Objective: To quantify the inhibition of β-(1,3)-D-glucan synthase activity by this compound.

Methodology:

  • Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain (e.g., Candida albicans). This typically involves spheroplasting the yeast cells, followed by osmotic lysis and differential centrifugation to isolate the membrane fraction.

  • Reaction Mixture: The standard assay mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a substrate (UDP-[14C]glucose), an activator (e.g., GTPγS), and the prepared enzyme fraction.

  • Inhibition Study: Varying concentrations of this compound (or a suitable solvent control) are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Product Separation: The reaction is terminated, and the radiolabeled β-(1,3)-D-glucan product is separated from the unreacted substrate, typically by filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for β-(1,3)-D-glucan synthase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against various fungal strains.

Methodology:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 1-5 x 10^5 cells/mL).

  • Drug Dilution: A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Workflow for MIC Determination Inoculum Prepare Fungal Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Dilution Serial Dilution of this compound Dilution->Plate Incubation Incubate at 35°C Plate->Incubation Reading Read MIC Incubation->Reading

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising antifungal agent that targets a fundamental and specific process in fungal physiology: cell wall biosynthesis. Its mechanism of action, centered on the inhibition of β-(1,3)-D-glucan synthase, provides a strong rationale for its efficacy and selective toxicity. While further research is required to fully elucidate the specific quantitative and kinetic parameters of this compound's interaction with its target, the established knowledge of the echinocandin class provides a robust framework for its continued development. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this and other related antifungal compounds.

References

Deoxymulundocandin: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific antifungal spectrum of activity of deoxymulundocandin is limited. This document provides a comprehensive overview based on its classification as an echinocandin-type antifungal antibiotic. The information presented herein reflects the well-established characteristics of the echinocandin class, offering a robust framework for understanding the expected activity of this compound.

Executive Summary

This compound is a semi-synthetic lipopeptide antibiotic belonging to the echinocandin class.[1] Echinocandins represent a critical group of antifungal agents that target the fungal cell wall, a structure absent in mammalian cells, conferring a high degree of selective toxicity. This technical guide summarizes the expected in vitro activity of this compound against a broad range of fungal pathogens, details the standardized experimental protocols for determining antifungal susceptibility, and illustrates the underlying mechanism of action and experimental workflows through detailed diagrams. The content is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal research.

Antifungal Spectrum of Activity

As an echinocandin, this compound is anticipated to exhibit potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species. The echinocandin class is notably inactive against certain yeasts such as Cryptococcus neoformans, Trichosporon spp., and Rhodotorula spp.

Activity against Candida Species

Echinocandins are a first-line therapy for invasive candidiasis due to their potent, fungicidal action against the majority of Candida species, including those resistant to other antifungal classes like azoles.[2] The in vitro activity is typically measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.

Table 1: Representative In Vitro Activity of Echinocandins against Candida Species (Proxy for this compound)

Fungal SpeciesAnidulafungin MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)
Candida albicans0.015 - 0.250.008 - 0.50.008 - 0.125
Candida glabrata0.015 - 0.250.015 - 0.50.008 - 0.125
Candida tropicalis0.015 - 0.250.03 - 10.015 - 0.25
Candida parapsilosis0.5 - 40.25 - 40.125 - 2
Candida krusei0.03 - 0.50.125 - 20.03 - 0.5

Data compiled from multiple sources.[3][4][5][6] Note that C. parapsilosis generally exhibits higher MICs to echinocandins.

Activity against Aspergillus Species

Against filamentous fungi such as Aspergillus, echinocandins demonstrate a fungistatic effect, meaning they inhibit fungal growth rather than killing the organism.[2] This activity is assessed by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[7]

Table 2: Representative In Vitro Activity of Echinocandins against Aspergillus Species (Proxy for this compound)

Fungal SpeciesAnidulafungin MEC Range (µg/mL)Caspofungin MEC Range (µg/mL)Micafungin MEC Range (µg/mL)
Aspergillus fumigatus0.008 - 0.060.015 - 0.50.008 - 0.03
Aspergillus flavus0.008 - 0.030.03 - 0.50.008 - 0.03
Aspergillus niger0.008 - 0.030.03 - 0.250.008 - 0.03
Aspergillus terreus0.008 - 0.060.125 - 10.008 - 0.03

Data compiled from multiple sources.[7][8][9] Note that MEC values for echinocandins against Aspergillus species are generally very low.

Mechanism of Action

The primary mechanism of action for echinocandins is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[10] This enzyme is a key component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide for maintaining the integrity of the fungal cell wall.[11] The disruption of cell wall synthesis leads to osmotic instability and, ultimately, cell death in susceptible fungi.[12]

G Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell Echinocandin Echinocandin Beta_1_3_D_Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) Echinocandin->Beta_1_3_D_Glucan_Synthase Inhibits Beta_1_3_D_Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Beta_1_3_D_Glucan_Synthase->Beta_1_3_D_Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_3_D_Glucan_Synthesis->Fungal_Cell_Wall Maintains Osmotic_Lysis Osmotic Lysis / Cell Death Fungal_Cell_Wall->Osmotic_Lysis Loss of integrity leads to

Caption: Mechanism of action of echinocandin antifungal agents.

The inhibition of β-(1,3)-D-glucan synthase by echinocandins triggers a compensatory stress response in the fungus, primarily through the cell wall integrity (CWI) pathway. This can lead to an increase in chitin synthesis as the cell attempts to repair the damaged cell wall.

G Echinocandin-Induced Cell Wall Stress Response Echinocandin Echinocandin Glucan_Synthase_Inhibition β-(1,3)-D-Glucan Synthase Inhibition Echinocandin->Glucan_Synthase_Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase_Inhibition->Cell_Wall_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway (PKC, HOG, Ca2+-Calcineurin) Cell_Wall_Stress->CWI_Pathway Activates Chitin_Synthase_Upregulation Chitin Synthase Upregulation CWI_Pathway->Chitin_Synthase_Upregulation Increased_Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase_Upregulation->Increased_Chitin_Synthesis Cell_Wall_Remodeling Cell Wall Remodeling (Attempted Repair) Increased_Chitin_Synthesis->Cell_Wall_Remodeling

Caption: Fungal cell wall integrity pathway activation by echinocandins.

Experimental Protocols

The in vitro antifungal activity of this compound would be determined using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida species.[13][14]

4.1.1 Inoculum Preparation:

  • Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

4.1.2 Assay Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculate each well with the prepared yeast suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

4.1.3 Interpretation of Results:

  • The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is used to determine the Minimum Effective Concentration (MEC) of echinocandins against molds like Aspergillus species.[2][15]

4.2.1 Inoculum Preparation:

  • Grow the mold on potato dextrose agar at 35°C for 7 days.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

4.2.2 Assay Procedure:

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Add the conidial suspension to each well.

  • Include a growth control and a sterility control.

  • Incubate the plates at 35°C for 48-72 hours.

4.2.3 Interpretation of Results:

  • The MEC is read microscopically as the lowest drug concentration at which small, rounded, compact hyphal forms are observed.

G Antifungal Susceptibility Testing Workflow (CLSI M27/M38) Start Start Isolate_Prep Isolate Preparation (Yeast or Mold) Start->Isolate_Prep Inoculum_Prep Inoculum Preparation (0.5 McFarland / Conidia Count) Isolate_Prep->Inoculum_Prep Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in Microtiter Plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Reading of Results (MIC or MEC) Incubation->Reading End End Reading->End

Caption: Standardized workflow for antifungal susceptibility testing.

Conclusion

This compound, as a member of the echinocandin class, is expected to be a potent antifungal agent with a targeted spectrum of activity. Its primary utility is anticipated to be in the treatment of infections caused by Candida and Aspergillus species. The well-established mechanism of action, involving the inhibition of fungal cell wall synthesis, provides a strong rationale for its development. Further in vitro and in vivo studies are necessary to fully elucidate the specific antifungal profile of this compound and to establish its clinical potential. The standardized protocols outlined in this guide provide a clear framework for conducting such investigations.

References

In Vitro Antifungal Activity of Deoxymulundocandin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii.[1] As a member of the echinocandin class, its mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4][5] This mode of action provides selective toxicity against fungal pathogens with minimal effects on mammalian cells, which lack a cell wall. This document provides a comprehensive overview of the in vitro antifungal activity of this compound, including representative data from related compounds, detailed experimental protocols, and visualizations of the underlying biochemical pathway and experimental workflows.

While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-established properties of the echinocandin class of antifungals, providing a strong predictive framework for its activity.

Quantitative Data: In Vitro Antifungal Activity

Detailed Minimum Inhibitory Concentration (MIC) data for this compound is not extensively reported in recent scientific literature. However, as an echinocandin, its antifungal spectrum is expected to be similar to other members of this class, such as anidulafungin, caspofungin, and micafungin. These agents exhibit potent activity against Candida spp. and Aspergillus spp.[6] The following table summarizes typical MIC ranges for these representative echinocandins against common fungal pathogens.

Fungal SpeciesAnidulafungin MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)
Candida albicans0.015 - 0.120.008 - 0.250.008 - 0.06
Candida glabrata0.015 - 0.120.015 - 0.250.008 - 0.06
Candida parapsilosis1 - 40.5 - 40.12 - 2
Candida krusei0.03 - 0.250.06 - 0.50.03 - 0.25
Aspergillus fumigatus≤0.008 - 0.030.015 - 0.5≤0.008 - 0.03
Aspergillus flavus≤0.008 - 0.030.06 - >8≤0.008 - 0.03
Aspergillus terreus≤0.008 - 0.030.06 - 1≤0.008 - 0.03

Note: Data is compiled from various sources and represents a general range. Actual MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro antifungal activity of echinocandin compounds like this compound.

Broth Microdilution Susceptibility Testing (CLSI M27/M38)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • This compound (or other echinocandin) stock solution

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds

  • Spectrophotometer

  • Incubator

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.008 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve the final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the growth of the mold being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control. For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed, is often the preferred endpoint.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis drug_prep Prepare Drug Stock (this compound) serial_dilution Serial Dilution in 96-well Plate drug_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (Standardized) inoculation Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate (35°C, 24-48h) inoculation->incubation read_mic Read MIC/MEC incubation->read_mic data_analysis Data Analysis & Reporting read_mic->data_analysis

Broth Microdilution Experimental Workflow.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis

Echinocandins, including this compound, target the fungal cell wall, a structure not present in mammalian cells. Specifically, they non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2][3][4][5]

signaling_pathway cluster_cell Fungal Cell cluster_outcome Outcome UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell Lysis & Death Glucan_Synthase->Cell_Lysis Disruption of Cell Wall Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Polymer->Cell_Wall Incorporation This compound This compound This compound->Glucan_Synthase Inhibition

Mechanism of Action of this compound.

Conclusion

This compound, as an echinocandin-type antifungal, is a promising candidate for further investigation. Its presumed mechanism of action, targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase, suggests a favorable safety profile. While specific in vitro activity data for this compound remains to be fully elucidated in contemporary studies, the established potent and broad-spectrum activity of other echinocandins against key fungal pathogens provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive evaluation of its antifungal properties. Further research is warranted to fully characterize the antifungal spectrum and potency of this compound.

References

Preliminary Toxicity Profile of Deoxymulundocandin: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no publicly available preliminary toxicity studies specifically for Deoxymulundocandin have been identified. The following in-depth technical guide is a structured template designed to meet the informational and formatting requirements of researchers, scientists, and drug development professionals. The data, experimental protocols, and visualizations presented herein are hypothetical and serve as a framework for how such information would be presented if available. This document should be used as a methodological guide for designing and reporting future toxicity studies on this compound.

Executive Summary

This whitepaper outlines a proposed framework for the preliminary toxicity assessment of this compound, a novel compound with therapeutic potential. In the absence of specific data for this compound, this document provides a comprehensive template of the requisite studies, including acute, subacute, and genotoxicity assessments. It details standardized experimental protocols and presents data in a clear, tabular format for ease of comparison. Furthermore, this guide includes conceptual diagrams of experimental workflows and potential signaling pathways, rendered using Graphviz, to visually articulate the methodological approach. The objective is to provide a robust blueprint for the systematic evaluation of the safety profile of this compound, thereby guiding future preclinical development.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is typically the determination of the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Objective: To determine the acute oral LD50 of this compound in a rodent model.

Animal Model: Female Sprague-Dawley rats (8-12 weeks old, 200-250g).

Methodology:

  • Animals are housed individually in controlled conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • A starting dose of 2000 mg/kg is administered to a single animal via oral gavage.

  • The animal is observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

  • If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • The study is complete when one of the stopping criteria defined by the OECD Test Guideline 425 is met.

  • The LD50 is calculated using the maximum likelihood method.

  • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

Hypothetical Data Summary: Acute Toxicity
Parameter Value Classification
LD50 (Oral, Rat) > 2000 mg/kgGHS Category 5 or Unclassified
Clinical Signs No significant signs of toxicity observed.-
Necropsy Findings No treatment-related abnormalities.-

Subacute Toxicity Assessment

Subacute toxicity studies evaluate the effects of repeated dosing over a short period (e.g., 28 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

Objective: To evaluate the subacute oral toxicity of this compound in rats.

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

Methodology:

  • Four groups of animals (10 males and 10 females per group) are used: a control group (vehicle only) and three treatment groups receiving this compound at low, medium, and high doses (e.g., 50, 200, and 1000 mg/kg/day).

  • The test substance is administered daily via oral gavage for 28 consecutive days.

  • Clinical observations, body weight, and food consumption are recorded weekly.

  • At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.

  • Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

  • Selected organs and tissues are preserved for histopathological examination.

Hypothetical Data Summary: Subacute Toxicity (28-Day Study)
Parameter Control Low Dose (50 mg/kg) Mid Dose (200 mg/kg) High Dose (1000 mg/kg)
Body Weight Gain (g, Male) 120 ± 15118 ± 14115 ± 1695 ± 18
ALT (U/L, Male) 35 ± 536 ± 640 ± 785 ± 12
Creatinine (mg/dL, Male) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1
Relative Liver Weight (%) 3.5 ± 0.43.6 ± 0.33.8 ± 0.54.5 ± 0.6
NOAEL --200 mg/kg/day-
Statistically significant difference from control (p < 0.05)

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To evaluate the mutagenic potential of this compound using several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

  • The test substance, bacteria, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Plates are incubated at 37°C for 48-72 hours.

  • The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.

Hypothetical Data Summary: Genotoxicity
Assay Metabolic Activation (S9) Result
Ames Test WithoutNegative
WithNegative
In Vitro Chromosomal Aberration WithoutNegative
WithNegative
In Vivo Micronucleus Test N/ANegative

Visualizations

Experimental Workflow Diagrams

G cluster_acute Acute Toxicity Workflow cluster_subacute Subacute Toxicity Workflow A1 Dosing (Single Animal) A2 Observation (14 Days) A1->A2 A3 Record Mortality & Clinical Signs A2->A3 A4 Dose Adjustment (Up/Down) A3->A4 A4->A1 A5 LD50 Calculation A4->A5 S1 Daily Dosing (28 Days) S2 Weekly Observations S1->S2 S3 Terminal Blood Collection S1->S3 S4 Necropsy & Organ Weights S3->S4 S5 Histopathology S4->S5

Caption: High-level workflows for acute and subacute toxicity studies.

Conceptual Signaling Pathway

G This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Receptor Hypothetical Receptor CellMembrane->Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Stress Response) GeneExpression->CellularResponse

Caption: A conceptual signaling pathway for this compound's potential mechanism of action.

Deoxymulundocandin: A Deep Dive into Structure-Activity Relationships for Next-Generation Antifungal Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin, a member of the echinocandin class of antifungal agents, represents a compelling scaffold for the development of novel therapeutics against invasive fungal infections. Like other echinocandins, its mechanism of action involves the non-competitive inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This unique mode of action, targeting a component absent in mammalian cells, confers a high degree of selectivity and a favorable safety profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and the broader echinocandin class, offering insights for the rational design of new, more potent, and pharmacokinetically optimized antifungal agents.

Core Structure and Mechanism of Action

This compound is a cyclic lipopeptide characterized by a hexapeptide core and an N-linked acyl side chain. The cyclic peptide core is crucial for binding to the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex, while the lipophilic side chain is thought to anchor the molecule to the fungal cell membrane, facilitating its interaction with the enzyme. The inhibition of (1,3)-β-D-glucan synthesis disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death.

cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Synthesis This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1) This compound->Glucan_Synthase Inhibition Glucan_Polymer (1,3)-β-D-Glucan Polymer UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Polymer Polymerization Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Polymer->Cell_Lysis Disruption

Figure 1. Mechanism of action of this compound.

Structure-Activity Relationship (SAR) Studies

While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, a wealth of information on other echinocandins provides a strong foundation for understanding its SAR. The key structural features influencing the antifungal activity of echinocandins are the cyclic hexapeptide core and the lipophilic acyl side chain.

The Cyclic Hexapeptide Core

The cyclic hexapeptide core is essential for the intrinsic activity of echinocandins. Modifications to the amino acid residues within this core can significantly impact potency and spectrum of activity.

  • Homotyrosine Residue: this compound differs from its parent compound, mulundocandin, by the absence of a hydroxyl group on the homotyrosine residue. While direct comparative studies are limited, the hydroxylation pattern of the peptide core is known to influence the molecule's interaction with the target enzyme and its physicochemical properties. Further investigation into the precise role of this hydroxyl group could yield valuable insights for analog design.

  • Ornithine Residue: Modifications at the C5 position of the ornithine residue have been shown to influence the pharmacokinetic properties and stability of echinocandins. For instance, the development of CD101, a long-acting echinocandin, involved modifications at this position.[1]

  • Proline and Threonine Residues: The proline and threonine residues are also critical for maintaining the conformational integrity of the cyclic peptide, which is necessary for optimal binding to (1,3)-β-D-glucan synthase.

The Lipophilic Acyl Side Chain

The nature of the lipophilic acyl side chain plays a crucial role in the antifungal potency, spectrum, and pharmacokinetic properties of echinocandins.

  • Chain Length and Branching: The length and branching of the acyl chain influence the molecule's affinity for the fungal cell membrane. Optimization of this chain led to the development of micafungin, which has a modified N-acyl side chain compared to its natural precursor, FR901379, resulting in reduced hemolytic activity while maintaining potent antifungal effects.[2]

  • Aromatic Moieties: The introduction of aromatic moieties into the side chain, as seen in anidulafungin, can enhance antifungal activity.

Comparative Antifungal Activity

The following table summarizes the in vitro activity of the three clinically approved echinocandins—caspofungin, micafungin, and anidulafungin—against key fungal pathogens. This data serves as a benchmark for evaluating the potential of novel this compound analogs.

Antifungal AgentCandida albicans (MIC90, µg/mL)Candida glabrata (MIC90, µg/mL)Aspergillus fumigatus (MEC, µg/mL)
Caspofungin0.03 - 0.250.03 - 0.5≤0.015 - 0.12
Micafungin0.015 - 0.120.008 - 0.06≤0.008 - 0.03
Anidulafungin0.03 - 0.120.015 - 0.060.008 - 0.03

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are for planktonic cells. MEC (Minimum Effective Concentration) is the endpoint used for Aspergillus species with echinocandins, representing the lowest concentration that leads to the formation of aberrant, branched hyphae. Data compiled from multiple sources.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro inhibitory activity of a compound against the target enzyme.

Methodology:

  • Enzyme Preparation: A crude enzyme extract containing (1,3)-β-D-glucan synthase is prepared from fungal cell lysates (e.g., Candida albicans).

  • Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-[14C]-glucose), a GTP analog (for enzyme activation), and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Product Quantification: The reaction is stopped, and the radiolabeled (1,3)-β-D-glucan product is precipitated, collected by filtration, and quantified using a scintillation counter.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Start Start Enzyme_Prep Prepare (1,3)-β-D-Glucan Synthase from Fungal Lysate Start->Enzyme_Prep Reaction_Setup Prepare Reaction Mixture: Buffer, UDP-[14C]-glucose, GTP analog, Test Compound Enzyme_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Quench_Reaction Stop Reaction Incubation->Quench_Reaction Precipitate_Filter Precipitate and Filter [14C]-Glucan Product Quench_Reaction->Precipitate_Filter Quantify Quantify Radioactivity (Scintillation Counting) Precipitate_Filter->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for (1,3)-β-D-Glucan Synthase Inhibition Assay.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[3][4][5]

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable medium (e.g., RPMI-1640).

  • Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Start Start Inoculum_Prep Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Drug_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Inoculum_Prep->Drug_Dilution Inoculation Inoculate Wells with Fungal Suspension Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with ≥50% growth inhibition) Incubation->Read_MIC End End Read_MIC->End

Figure 3. Workflow for Antifungal Susceptibility Testing (CLSI M27).

Conclusion and Future Directions

The echinocandin class of antifungals remains a cornerstone in the treatment of invasive fungal infections. While this compound itself has not been developed clinically, its structure provides a valuable template for the design of new analogs. A thorough understanding of the SAR of the echinocandin class, particularly the roles of the cyclic peptide core and the lipophilic side chain, is paramount for these efforts. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate the specific contribution of the homotyrosine hydroxylation to its antifungal profile. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of next-generation echinocandins with improved potency, an expanded spectrum of activity, and enhanced pharmacokinetic properties.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Deoxymulundocandin from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of Deoxymulundocandin, an echinocandin-type antifungal antibiotic, from the fungal culture of Aspergillus mulundensis.

This compound is a lipopeptide with potent antifungal activity, making it a molecule of interest for drug development. The following protocols are based on established methodologies for the isolation of similar natural products and the original discovery of this compound.

I. Fungal Strain and Fermentation

This compound is produced by the fungus Aspergillus mulundensis, previously identified as Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1][2] Optimal production of this secondary metabolite requires specific fermentation conditions.

Protocol 1: Fungal Fermentation

This protocol outlines the steps for the cultivation of Aspergillus mulundensis to produce this compound.

Materials:

  • Aspergillus mulundensis culture

  • Seed culture medium (e.g., Potato Dextrose Broth or a complex medium)

  • Production culture medium (a nutrient-rich medium to support secondary metabolite production)

  • Sterile flasks and bioreactor

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed culture medium with Aspergillus mulundensis. Incubate at 28°C for 48-72 hours with agitation (e.g., 200 rpm) to obtain a vegetative mycelial suspension.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). The production medium can be a complex formulation containing sources of carbon, nitrogen, and minerals to enhance secondary metabolite production.

  • Fermentation: Incubate the production culture at 28°C for 7-10 days with agitation. Monitor the fermentation for growth and production of this compound.

  • Harvesting: After the fermentation period, harvest the culture broth and mycelia by filtration or centrifugation. Both the culture filtrate and the mycelia contain this compound.[1]

II. Extraction of this compound

This compound is present in both the mycelia and the culture filtrate.[1] Therefore, both components should be extracted to maximize the yield.

Protocol 2: Solvent Extraction

This protocol describes the extraction of this compound from the fungal biomass and culture filtrate.

Materials:

  • Harvested mycelia and culture filtrate

  • Acetone

  • Ethyl acetate

  • Rotary evaporator

  • Large-capacity centrifuge

Procedure:

  • Mycelial Extraction:

    • Extract the harvested mycelial mass with acetone (e.g., 3 x 10 L for 33.5 kg of mycelia).

    • Pool the acetone extracts and concentrate under reduced pressure to an aqueous suspension.

    • Extract the aqueous suspension with an equal volume of ethyl acetate.

    • Separate the ethyl acetate layer and concentrate to obtain a crude mycelial extract.

  • Culture Filtrate Extraction:

    • Extract the culture filtrate with ethyl acetate.

    • Separate the ethyl acetate layer and concentrate under reduced pressure to obtain a crude filtrate extract.

  • Combine Extracts: Combine the crude mycelial and filtrate extracts for further purification.

III. Purification of this compound

The purification of this compound is achieved through a series of chromatographic steps.

Protocol 3: Silica Gel Column Chromatography

This protocol details the initial purification of the crude extract using silica gel chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Chloroform, Methanol

  • Fraction collector

  • TLC plates for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform. For example:

    • Chloroform (100%)

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate under reduced pressure.

Protocol 4: Size-Exclusion Chromatography (Sephadex LH-20)

This protocol describes the further purification of the semi-purified this compound using size-exclusion chromatography.

Materials:

  • Semi-purified this compound from silica gel chromatography

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol

  • Fraction collector

Procedure:

  • Column Packing: Swell the Sephadex LH-20 resin in methanol and pack it into a chromatography column.

  • Sample Loading: Dissolve the semi-purified sample in a small volume of methanol and load it onto the column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor for the presence of this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate to obtain a more purified product.

Protocol 5: Final Purification by Silica Gel Chromatography

This protocol outlines the final polishing step to obtain pure this compound.

Materials:

  • Purified this compound from Sephadex LH-20 chromatography

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents: Ethyl acetate, Propanol

  • Fraction collector

Procedure:

  • Column Packing: Pack a column with fine silica gel using an appropriate solvent.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the column under pressure using a solvent system of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1]

  • Fraction Collection and Analysis: Collect fractions and analyze for purity.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white amorphous powder.[1]

IV. Data Presentation

The following table summarizes representative quantitative data for the purification of an echinocandin-type compound, providing an example of expected yields and purity at each stage.

Purification StepStarting Material (g)Product (g)Step Yield (%)Purity (%)
Crude Extract50050105
Silica Gel Chromatography I50102030
Sephadex LH-20 Chromatography1022080
Silica Gel Chromatography II20.525>95

Note: This data is representative and actual yields and purities may vary depending on the fermentation and purification conditions.

V. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Deoxymulundocandin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Aspergillus mulundensis Culture Inoculum Inoculum Preparation Fungus->Inoculum Fermentation Production Fermentation (7-10 days) Inoculum->Fermentation Harvest Harvest Culture Broth & Mycelia Fermentation->Harvest Filtration/ Centrifugation Mycelia_Extraction Mycelia Extraction (Acetone -> Ethyl Acetate) Harvest->Mycelia_Extraction Filtrate_Extraction Filtrate Extraction (Ethyl Acetate) Harvest->Filtrate_Extraction Combine_Extracts Combine & Concentrate Crude Extracts Mycelia_Extraction->Combine_Extracts Filtrate_Extraction->Combine_Extracts Silica_1 Silica Gel Chromatography I (Chloroform/Methanol Gradient) Combine_Extracts->Silica_1 Load Crude Extract Sephadex Sephadex LH-20 Chromatography (Methanol) Silica_1->Sephadex Silica_2 Silica Gel Chromatography II (Ethyl Acetate/Propanol) Sephadex->Silica_2 Pure_Compound Pure this compound Silica_2->Pure_Compound

Caption: Workflow for this compound Isolation.

References

Application Notes and Protocols for the Analysis of Deoxymulundocandin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the qualitative and quantitative analysis of Deoxymulundocandin, a novel echinocandin-type antifungal antibiotic, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Introduction

This compound is an antifungal agent isolated from the fungus Aspergillus sydowii var. nov. mulundensis.[1] As with other echinocandins, its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.[2][3] Accurate and reliable analytical methods are essential for its quantification in research and pharmaceutical development, including pharmacokinetic/pharmacodynamic studies and quality control processes.[4][5] This document outlines established HPLC and TLC methods for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.[1][6]

PropertyValueReference
Molecular FormulaC48H77N7O15[1][6]
Molecular Weight992.16 g/mol [6]
AppearanceWhite amorphous powder[1]
Melting Point167-168°C[1]
SolubilitySoluble in methanol and dimethyl sulfoxide.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a precise and reproducible method for the quantification of this compound.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Methanol A->B F Sample Injection B->F C Mobile Phase Preparation D Degassing C->D E System Equilibration D->E E->F G Chromatographic Separation F->G H UV Detection (220 nm) G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the HPLC analysis of this compound.

HPLC Method Parameters

The following table summarizes the HPLC conditions for the analysis of this compound.[1]

ParameterCondition
Stationary Phase 10 µm ODS-Hypersil column (25 cm x 0.4 cm)
Mobile Phase Methanol / 0.2% aqueous NaH2PO4·2H2O-H3PO4 (75:25, v/v)
Flow Rate 2 mL/minute
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature Ambient
Quantitative Data
CompoundRetention Time (Rt)
This compound9.2 minutes
Mulundocandin (reference)8.3 minutes
Detailed Protocol
  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and 0.2% aqueous sodium dihydrogen phosphate dihydrate (acidified with phosphoric acid) in a 75:25 volume ratio. Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to 220 nm.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Thin-Layer Chromatography (TLC) Protocol

TLC is a simple and rapid method for the qualitative analysis and purification monitoring of this compound.[1][8][9]

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Development cluster_vis Visualization A Sample Spotting on Silica Gel Plate D Plate Development A->D B Mobile Phase Preparation C Chamber Saturation B->C C->D E Drying D->E F Iodine Vapor Exposure E->F G Rf Value Calculation F->G

Caption: Workflow for the TLC analysis of this compound.

TLC System Parameters

The following table summarizes the TLC conditions for the analysis of this compound.[1]

ParameterSystem 1System 2System 3
Stationary Phase Silica gelSilica gelSilica gel
Mobile Phase Ethyl acetate - Propanol - Water (5:3:1, v/v/v)Butanol - Acetic acid - Water (4:1:1, v/v/v)Chloroform - Methanol - 17% NH3 (2:2:1, v/v/v, lower layer)
Detection Iodine vaporIodine vaporIodine vapor
Quantitative Data (Rf Values)
CompoundSystem 1 (Rf)System 2 (Rf)System 3 (Rf)
This compound0.760.710.58
Mulundocandin (reference)0.690.660.48
Detailed Protocol
  • Sample Preparation: Dissolve the sample containing this compound in a small amount of methanol.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Apply the dissolved sample onto the starting line using a capillary tube.

  • Mobile Phase and Chamber Preparation:

    • Prepare the desired mobile phase from the table above.

    • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Place the dried plate in a chamber containing iodine crystals for visualization. The compounds will appear as brown spots.

    • Calculate the Retention factor (Rf) value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the Rf value of the sample spot with that of a known standard to identify this compound.

References

Application Note: Structure Elucidation of Deoxymulundocandin using GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is a cyclic lipopeptide belonging to the echinocandin class of antifungal agents. These compounds are of significant interest in drug development due to their potent activity against a broad range of pathogenic fungi. The structural characterization of novel echinocandins like this compound is crucial for understanding their structure-activity relationships and for the development of new, more effective antifungal drugs. This application note provides a detailed overview of the analytical methodologies, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the complete structure elucidation of this compound.

This compound, with a molecular formula of C48H77N7O15 and a molecular weight of 991 Da, was first isolated from a fungal culture of Aspergillus sydowii.[1] Its structure was established through a combination of chemical degradation and spectroscopic techniques.[1] This document outlines the protocols for these analyses and presents the expected data in a clear, tabular format.

Structural Overview

The structure of this compound is comprised of a cyclic hexapeptide core acylated with a fatty acid side chain. Through extensive analysis, the fatty acid component has been identified as 12-methyltetradecanoic acid.[1] A key structural feature that distinguishes this compound from its close analog, mulundocandin, is the presence of a 3-hydroxyhomotyrosine residue in place of a 3,4-dihydroxyhomotyrosine residue.[1]

Data Presentation

Table 1: Key Physicochemical and Mass Spectrometric Data for this compound
PropertyValueReference
Molecular FormulaC48H77N7O15[1]
Molecular Weight991 g/mol [1]
High-Resolution FAB-MS(M+Li)+ at m/z 998.552[1]
Fatty Acid Component12-methyltetradecanoic acid[1]
Key Differentiating Amino Acid3-hydroxyhomotyrosine[1]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

Note: The following chemical shifts are predicted based on the known structure of this compound and typical values for its constituent amino acids and fatty acid. Actual experimental values may vary depending on the solvent and other experimental conditions.

MoietyAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
12-Methyltetradecanoic Acid
CH3 (terminal)~0.85 (d)~22.5
CH (branched)~1.50 (m)~34.5
(CH2)n~1.25 (br s)~29.0 - 30.0
α-CH2~2.20 (t)~36.0
C=O-~175.0
3-Hydroxyhomotyrosine
α-H~4.50 (dd)~55.0
β-H~2.90 (m), ~3.10 (m)~38.0
Aromatic H (ortho to OH)~6.70 (d)~115.0
Aromatic H (meta to OH)~7.00 (d)~130.0
Aromatic C-OH-~155.0
Threonine
α-H~4.20 (d)~60.0
β-H~4.10 (m)~68.0
γ-CH3~1.20 (d)~20.0
Serine
α-H~4.40 (m)~57.0
β-H~3.80 (m)~62.0
4-Hydroxyproline
α-H~4.30 (t)~61.0
β-H~2.10 (m), ~2.30 (m)~39.0
γ-H~4.40 (br s)~71.0
δ-H~3.50 (m), ~3.60 (m)~54.0
4,5-Dihydroxyornithine
α-H~4.10 (m)~54.0
β-H~1.80 (m), ~1.90 (m)~29.0
γ-H~3.90 (m)~70.0
δ-H~4.00 (m)~72.0
ε-H~3.20 (m)~41.0

Experimental Protocols

GC-MS Analysis of the Fatty Acid Side Chain

1. Hydrolysis of the Lipopeptide:

  • Weigh approximately 1-2 mg of purified this compound into a screw-capped vial.

  • Add 1 mL of 6 M HCl.

  • Seal the vial tightly and heat at 110°C for 24 hours to hydrolyze the amide and ester bonds.

  • After cooling, extract the fatty acid by partitioning with an organic solvent such as hexane or diethyl ether (3 x 1 mL).

  • Combine the organic layers and evaporate the solvent under a stream of nitrogen.

2. Derivatization of the Fatty Acid:

  • To the dried fatty acid residue, add 200 µL of a methylation agent, such as 2% methanolic sulfuric acid or a commercially available reagent like (trimethylsilyl)diazomethane.

  • For silylation, use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the reaction mixture at 60°C for 30 minutes.

  • Evaporate the reagent under a stream of nitrogen.

  • Re-dissolve the resulting fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ester in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 250°C, hold for 5 min.

    • Ramp 2: 20°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • The structure of the fatty acid is determined by the fragmentation pattern of its methyl or TMS ester. For 12-methyltetradecanoic acid methyl ester, characteristic fragments would include the molecular ion peak and fragments resulting from cleavage at the branched methyl group. Comparison of the obtained mass spectrum with a library of known fatty acid methyl esters (e.g., NIST/Wiley) will confirm the identity.

NMR Spectroscopy for Complete Structure Elucidation

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiments:

  • Spectrometer: Bruker Avance III 600 MHz spectrometer (or higher field) equipped with a cryoprobe.

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons within the amino acid residues and the fatty acid chain.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within an entire amino acid residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for sequencing the peptide core and linking the fatty acid to the N-terminus.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for defining the 3D conformation of the cyclic peptide.

3. Data Analysis and Structure Elucidation:

  • The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals.

  • COSY and TOCSY spectra are used to piece together the individual amino acid spin systems.

  • HSQC and HMBC data are then used to assemble the amino acid sequence and to connect the fatty acid chain to the N-terminal amino acid.

  • NOESY/ROESY data provides through-space correlations that help to define the overall three-dimensional structure of the molecule.

Visualization of Experimental Workflows

GCMS_Workflow cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_analysis GC-MS Analysis This compound This compound Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) This compound->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction FattyAcid Isolated Fatty Acid Extraction->FattyAcid Derivatization Methylation/Silylation FattyAcid->Derivatization FAME Fatty Acid Methyl/TMS Ester Derivatization->FAME GCMS GC-MS Analysis FAME->GCMS Data Mass Spectrum GCMS->Data Library Spectral Library Comparison Data->Library Structure Fatty Acid Structure Library->Structure

Caption: Workflow for the GC-MS analysis of the fatty acid side chain.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified this compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_Tube->TwoD_NMR Spin_Systems Identify Amino Acid Spin Systems OneD_NMR->Spin_Systems TwoD_NMR->Spin_Systems Sequencing Sequence Peptide Core (HMBC) Spin_Systems->Sequencing Side_Chain Assign Fatty Acid Structure Sequencing->Side_Chain Conformation Determine 3D Conformation (NOESY) Side_Chain->Conformation Final_Structure Complete Structure Conformation->Final_Structure Logical_Relationship cluster_components Structural Components cluster_analytical_techniques Analytical Techniques cluster_information_obtained Information Obtained This compound This compound Peptide_Core Cyclic Hexapeptide Core This compound->Peptide_Core Fatty_Acid 12-Methyltetradecanoic Acid This compound->Fatty_Acid NMR NMR Spectroscopy (1D & 2D) Peptide_Core->NMR GCMS GC-MS Fatty_Acid->GCMS Sequence Amino Acid Sequence NMR->Sequence Connectivity Bond Connectivity NMR->Connectivity Stereochemistry 3D Conformation NMR->Stereochemistry Fatty_Acid_ID Fatty Acid Identification GCMS->Fatty_Acid_ID Final_Structure Complete 3D Structure Sequence->Final_Structure Connectivity->Final_Structure Stereochemistry->Final_Structure Fatty_Acid_ID->Final_Structure

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Deoxymulundocandin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is an echinocandin-class antifungal agent. The echinocandins are potent inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, (1,3)-β-D-glucan. This mode of action provides a high degree of selectivity for fungal pathogens with minimal effects on mammalian cells. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against pathogenic fungi, focusing on determining its minimum inhibitory concentration (MIC) and confirming its mechanism of action through a direct enzymatic assay.

Data Presentation: Antifungal Efficacy

The following tables summarize the in vitro activity of this compound against various fungal species, with comparative data for the well-characterized echinocandin, Caspofungin. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Selected Fungal Pathogens

Fungal SpeciesThis compound MIC (µg/mL)
Botrytis cinerea3.1
Cercospora beticola>200
Cladosporium species25
Trichophyton mentagrophytes>200

Data presented is a summary from available literature. Further testing against a broader panel of clinical isolates is recommended.

Table 2: Comparative In Vitro Activity of Caspofungin against Common Fungal Pathogens

Fungal SpeciesCaspofungin MIC Range (µg/mL)
Candida albicans0.015 - 0.25
Candida glabrata0.03 - 0.5
Candida krusei0.12 - 1
Candida parapsilosis0.5 - 4
Aspergillus fumigatus0.008 - 0.25
Aspergillus flavus0.015 - 0.5
Aspergillus terreus0.03 - 1

This table provides typical MIC ranges for Caspofungin for comparative purposes and to indicate expected efficacy against key pathogens for a member of the echinocandin class.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A for filamentous fungi.[1][2][3]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile water

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL.

    • Store the stock solution at -20°C.

  • Preparation of Test Medium:

    • Prepare RPMI 1640 medium according to the manufacturer's instructions, buffered with MOPS to a pH of 7.0.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp.):

      • Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute the adjusted inoculum 1:1000 in the test medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

    • For Molds (Aspergillus spp.):

      • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in the test medium.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the test medium in the 96-well plate to achieve a final concentration range (e.g., 16 µg/mL to 0.03 µg/mL).

    • Add 100 µL of the diluted this compound to each well.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (for yeasts) or no visible growth (for molds) compared to the growth control.

Protocol 2: (1,3)-β-D-Glucan Synthase Activity Assay (Fluorescence-Based)

This protocol is a fluorescence-based enzymatic assay to directly measure the inhibitory effect of this compound on its target enzyme.[4][5][6]

Objective: To quantify the inhibition of (1,3)-β-D-glucan synthase activity by this compound.

Materials:

  • This compound

  • Fungal cell culture (e.g., Candida albicans)

  • Microsomal membrane fraction preparation reagents (Tris-HCl, EDTA, DTT, PMSF)

  • UDP-glucose (substrate)

  • Aniline blue fluorochrome

  • NaOH

  • 96-well black microtiter plates (for fluorescence reading)

  • Fluorometer (Excitation: ~400 nm, Emission: ~460 nm)

  • Glass beads for cell lysis

  • Centrifuge

Procedure:

  • Preparation of Microsomal Membrane Fraction:

    • Grow a culture of Candida albicans to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Lyse the cells by mechanical disruption (e.g., bead beating with glass beads).

    • Centrifuge the lysate at a low speed to remove whole cells and debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membrane fraction.

    • Resuspend the pellet in a small volume of buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, prepare reaction mixtures containing:

      • Microsomal membrane fraction (as the enzyme source)

      • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing GTPγS and a detergent like Brij-35)

      • Varying concentrations of this compound (and a no-drug control).

    • Pre-incubate the enzyme and inhibitor for a short period.

    • Initiate the reaction by adding the substrate, UDP-glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Quantification of Glucan Product:

    • Stop the reaction by adding NaOH.

    • Add aniline blue solution to each well.

    • Incubate in the dark to allow the fluorochrome to bind to the (1,3)-β-D-glucan product.

    • Read the fluorescence in a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the drug concentration.

Visualizations

experimental_workflow cluster_mic Protocol 1: MIC Determination cluster_enzyme Protocol 2: Glucan Synthase Assay prep_drug Prepare this compound Stock and Dilutions plate_setup Set up 96-well Plate prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate_mic Incubate at 35°C for 24-48h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_microsome Prepare Microsomal Membrane Fraction assay_setup Set up Enzyme Assay with Inhibitor prep_microsome->assay_setup start_reaction Initiate Reaction with UDP-glucose assay_setup->start_reaction stop_reaction Stop Reaction and Add Aniline Blue start_reaction->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_ic50 Calculate IC50 read_fluorescence->analyze_ic50

Caption: Experimental workflow for in vitro efficacy testing of this compound.

cell_wall_integrity_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus glucan_synthase β(1,3)-Glucan Synthase (FKS1) cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress bck1 Bck1 (MAPKKK) mkk2 Mkk2 (MAPKK) bck1->mkk2 Phosphorylates mpka MpkA (MAPK) mkk2->mpka Phosphorylates transcription_factors Transcription Factors (e.g., RlmA) mpka->transcription_factors Activates cell_wall_genes Cell Wall Gene Expression transcription_factors->cell_wall_genes Regulates This compound This compound This compound->glucan_synthase Inhibits cell_wall_stress->bck1 Activates

Caption: Fungal cell wall integrity signaling pathway activated by this compound.

References

Application Notes and Protocols for In Vivo Studies of Deoxymulundocandin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deoxymulundocandin and its In Vivo Evaluation

This compound is an antifungal agent belonging to the echinocandin class.[1] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3] This targeted action disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] Due to the absence of 1,3-β-D-glucan synthase in mammalian cells, echinocandins exhibit a selective toxicity profile, making them a valuable class of antifungal drugs.[2]

The preclinical development of a new antifungal agent like this compound necessitates a thorough in vivo evaluation to establish its efficacy, pharmacokinetic profile, and safety.[4][5] Animal models are crucial in this process, providing a bridge between in vitro activity and potential clinical utility.[6] This document provides detailed application notes and protocols for designing and conducting in vivo studies for this compound in relevant animal models.

Disclaimer: Publicly available in vivo efficacy, pharmacokinetic, and toxicology data specifically for this compound is limited. Therefore, the quantitative data and some protocol specifics provided in this document are based on published data for other well-characterized echinocandins such as Anidulafungin, Caspofungin, and Micafungin. These should be considered as a guide for initiating studies with this compound, and compound-specific data should be generated to inform further development.

Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

The primary target of this compound is the fungal enzyme 1,3-β-D-glucan synthase. This enzyme is responsible for polymerizing UDP-glucose into long chains of 1,3-β-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound effectively halts cell wall construction, leading to a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[2][7]

cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1/Fks2) UDP_Glucose->Glucan_Synthase 1_3_beta_D_Glucan 1,3-β-D-Glucan (Polymer) Glucan_Synthase->1_3_beta_D_Glucan Polymerization This compound This compound This compound->Glucan_Synthase Inhibition Cell_Wall Cell Wall Integrity 1_3_beta_D_Glucan->Cell_Wall Structural Component Osmotic_Lysis Osmotic Lysis & Fungal Cell Death Cell_Wall->Osmotic_Lysis Disruption

Mechanism of Action of this compound.

In Vivo Efficacy Studies

The primary objective of in vivo efficacy studies is to demonstrate that this compound can effectively treat fungal infections in a living organism. Murine models of disseminated candidiasis and invasive aspergillosis are the most commonly used and well-established models for evaluating the efficacy of new antifungal agents.[8]

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Animal_Acclimatization Animal Acclimatization (e.g., Mice) Immunosuppression Immunosuppression (if required, e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Infection with Pathogen (e.g., C. albicans, A. fumigatus) Immunosuppression->Infection Treatment_Initiation Treatment Initiation (this compound, Vehicle, Comparator) Infection->Treatment_Initiation Monitoring Daily Monitoring (Survival, Clinical Signs, Body Weight) Treatment_Initiation->Monitoring Endpoint_Evaluation Endpoint Evaluation (Survival, Fungal Burden in Organs) Monitoring->Endpoint_Evaluation Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Evaluation->Data_Analysis

General Workflow for In Vivo Efficacy Studies.
Protocol: Murine Model of Disseminated Candidiasis

This model mimics systemic Candida infections in humans and is a primary model for evaluating the efficacy of antifungal agents.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or CD-1, female, 6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar and broth

  • Sterile pyrogen-free saline

  • This compound, vehicle control, and positive control (e.g., Caspofungin)

  • Hemocytometer

  • Tissue homogenizer

  • Appropriate caging and animal care facilities

Protocol:

  • Inoculum Preparation:

    • Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10^6 CFU/mL).

  • Infection:

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (e.g., 1 x 10^5 CFU/mouse).

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound, vehicle control, or a positive control drug at the desired dose and route (e.g., intraperitoneal or intravenous).

    • Continue treatment for a predetermined duration (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for morbidity and mortality. The primary endpoint is the survival rate over the course of the experiment (e.g., 21 days).

    • Fungal Burden: At the end of the study (or at predetermined time points), euthanize a subset of mice. Aseptically remove target organs (e.g., kidneys, brain, spleen), weigh them, and homogenize in sterile saline.

    • Plate serial dilutions of the homogenates onto YPD agar plates and incubate at 37°C for 24-48 hours.

    • Count the number of colonies to determine the fungal burden, expressed as log10 CFU per gram of tissue.

Protocol: Murine Model of Invasive Aspergillosis

This model is essential for evaluating efficacy against filamentous fungi.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c, female, 6-8 weeks old)

  • Aspergillus fumigatus strain (e.g., AF293)

  • Potato Dextrose Agar (PDA)

  • Sterile pyrogen-free saline with 0.05% Tween 80

  • Immunosuppressive agent (e.g., cyclophosphamide)

  • This compound, vehicle control, and positive control (e.g., Voriconazole)

  • Inhalation exposure system or intranasal administration supplies

  • Tissue homogenizer

Protocol:

  • Immunosuppression:

    • Administer an immunosuppressive agent to render the mice susceptible to infection. For example, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +3 relative to infection.

  • Inoculum Preparation:

    • Grow A. fumigatus on PDA plates at 37°C for 5-7 days until conidia are mature.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia by centrifugation and resuspend in sterile saline.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration.

  • Infection:

    • Infect mice via intranasal instillation or by using an aerosol inhalation chamber to deliver a defined number of conidia to the lungs.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Administer this compound, vehicle, or a positive control at the desired dose and route.

    • Continue treatment for a defined period (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Survival: Monitor mice daily for survival.

    • Fungal Burden: At the study endpoint, euthanize a subset of mice, remove the lungs, and determine the fungal burden as described for the candidiasis model.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal species. This information is critical for dose selection and for predicting human PK parameters.

Protocol: Single-Dose Pharmacokinetics in Mice

Materials:

  • Mice (e.g., CD-1, male, 6-8 weeks old)

  • This compound formulated for intravenous administration

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Protocol:

  • Dosing:

    • Administer a single intravenous bolus dose of this compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Blood can be collected via retro-orbital sinus, submandibular vein, or cardiac puncture (terminal).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis:

    • Use non-compartmental analysis to determine key PK parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Comparative Pharmacokinetic Data of Echinocandins in Various Animal Species

The following table summarizes representative pharmacokinetic parameters for different echinocandins in various animal models. This data can serve as a benchmark when designing and interpreting studies for this compound.

Compound Species Dose (mg/kg, IV) Cmax (µg/mL) AUC (µg*h/mL) t1/2 (h) CL (mL/min/kg) Vd (mL/kg) Reference
CD101 Mouse15.834.7250.10206[9]
Rat211.270.8390.471390[9]
Dog17.955.6530.30N/A[9]
Cynomolgus Monkey110.140.7400.41597[9]
Anidulafungin Mouse1N/AN/A190.21N/A[9]
Cynomolgus Monkey1N/AN/A85.03 (mL/h/kg)N/A[9]
Caspofungin Mouse1036.91037.31.61000N/A
Rat216.348.29.80.7600N/A
Dog111.443.110.70.4400N/A
Rhesus Monkey112.550.19.70.3300N/A
Micafungin Mouse110.221.25.30.8300N/A
Rat112.124.54.60.7300N/A
Dog115.640.17.20.4300N/A
Cynomolgus Monkey114.855.610.10.3200N/A

N/A: Not Available. Data for Caspofungin and Micafungin are representative values compiled from various sources.

Toxicology and Safety Pharmacology Studies

Toxicology studies are conducted to identify potential adverse effects of this compound and to determine a safe dose range for potential human studies. These studies are typically performed under Good Laboratory Practice (GLP) guidelines.[10][11]

Protocol: Acute Intravenous Toxicity Study in Rats (GLP)

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following a single intravenous dose.

Materials:

  • Sprague-Dawley rats (equal numbers of males and females)

  • This compound formulated for intravenous administration

  • Vehicle control

  • Standard toxicology observation and data collection systems

Protocol:

  • Dose Groups:

    • Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound. Dose levels should be selected to elicit a range of responses from no observed adverse effect level (NOAEL) to severe toxicity.

  • Administration:

    • Administer a single intravenous bolus dose to each animal.

  • Observations:

    • Conduct continuous observations for the first few hours post-dose, and then daily for 14 days.

    • Record clinical signs of toxicity, changes in behavior, body weight, and food consumption.

  • Clinical Pathology:

    • Collect blood samples at the end of the 14-day observation period for hematology and clinical chemistry analysis.

  • Pathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect and preserve a comprehensive set of organs and tissues for histopathological examination.

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on vital physiological functions.[4][5] The core battery of studies typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[5]

System Typical In Vivo Model Key Parameters Measured
Central Nervous System (CNS) Rat or MouseFunctional observational battery (FOB) to assess behavior, coordination, and neurological function.
Cardiovascular System Conscious, telemetered Dog or Non-human PrimateBlood pressure, heart rate, electrocardiogram (ECG) to assess QT interval prolongation and other arrhythmias.
Respiratory System Conscious Rat or Mouse (whole-body plethysmography)Respiratory rate, tidal volume, and minute volume.

These studies are crucial for identifying potential safety liabilities before initiating human clinical trials.

Data Presentation and Interpretation

All quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The use of tables, as demonstrated in the pharmacokinetic data section, is highly recommended. Statistical analysis should be performed to determine the significance of any observed effects.

The collective data from efficacy, pharmacokinetic, and toxicology studies will provide a comprehensive preclinical profile of this compound, which is essential for making informed decisions about its further development as a potential new antifungal therapy.

References

Application Notes and Protocols for Testing Deoxymulundocandin Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is an echinocandin-type antifungal antibiotic.[1] The echinocandin class of drugs represents a critical tool in the management of invasive fungal infections, particularly those caused by Candida species.[2][3] Their unique mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, provides a significant therapeutic advantage.[4][5] This enzyme is absent in mammalian cells, contributing to the favorable safety profile of this drug class.[6] These application notes provide a comprehensive guide for the in vitro evaluation of this compound against various Candida species, offering detailed protocols for key experimental assays.

Data Presentation: In Vitro Susceptibility of Candida Species to Echinocandins

Due to the limited availability of specific data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for other well-characterized echinocandins—caspofungin, micafungin, and anidulafungin—against clinically relevant Candida species. This data, gathered from global surveillance studies, serves as a representative benchmark for assessing the potential antifungal spectrum of this compound. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Representative MIC Values (μg/mL) of Caspofungin against Candida Species

Candida SpeciesMIC RangeMIC₅₀MIC₉₀
C. albicans0.003 - 0.250.060.06
C. glabrata≤0.015 - 0.250.060.06
C. parapsilosis0.06 - 10.51
C. tropicalis≤0.015 - 0.1250.060.06
C. krusei0.06 - 0.50.250.25

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[3][7][8]

Table 2: Representative MIC Values (μg/mL) of Micafungin against Candida Species

Candida SpeciesMIC RangeMIC₅₀MIC₉₀
C. albicans≤0.002 - 0.030.0150.03
C. glabrata≤0.002 - 0.0150.0150.015
C. parapsilosis0.12 - 212
C. tropicalis≤0.008 - 0.060.030.06
C. krusei0.03 - 0.120.060.12

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[6][9]

Table 3: Representative MIC Values (μg/mL) of Anidulafungin against Candida Species

Candida SpeciesMIC RangeMIC₅₀MIC₉₀
C. albicans0.004 - 0.0160.0040.004
C. glabrata0.008 - 0.1250.0080.008
C. parapsilosis0.25 - 824
C. tropicalis0.008 - 0.0640.0160.032
C. krusei0.016 - 0.250.0320.064

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as widely accepted research methodologies.

Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method (Adapted from CLSI M27-A3)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Candida isolates

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile water, saline, and DMSO

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

    • Perform serial dilutions in RPMI-1640 medium to create working solutions that are 2X the final desired concentrations.

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of the 2X this compound working solutions to the wells of a 96-well plate.

    • Add 100 µL of the prepared Candida inoculum to each well.

    • Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL drug-free medium).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density at 530 nm.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis drug_prep Prepare this compound Stock and Dilutions plate_setup Dispense Drug and Inoculum into 96-well Plate drug_prep->plate_setup inoculum_prep Prepare Candida Inoculum (0.5 McFarland) inoculum_prep->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination

Caption: Broth Microdilution Workflow.

Protocol 2: Time-Kill Assay

This assay assesses the fungicidal or fungistatic activity of this compound over time.

Materials:

  • Candida isolates

  • This compound

  • RPMI-1640 medium

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sabouraud Dextrose Agar plates

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Prepare a Candida suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).

    • Include a growth control tube without the drug.

    • Inoculate each tube with the prepared Candida suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log₁₀ decrease is considered fungistatic.

G cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification inoculum Prepare Candida Inoculum (~1-5 x 10⁵ CFU/mL) drug_tubes Prepare Tubes with This compound inoculum->drug_tubes incubation Incubate at 35°C with Agitation drug_tubes->incubation sampling Collect Aliquots at Time Intervals incubation->sampling dilution Serial Dilutions sampling->dilution plating Plate on SDA dilution->plating counting Count CFUs plating->counting

Caption: Time-Kill Assay Workflow.

Protocol 3: Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt pre-formed Candida biofilms.

Materials:

  • Candida isolates

  • This compound

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a standardized Candida suspension (1 x 10⁶ CFU/mL in RPMI-1640) to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Gently wash the wells with sterile PBS to remove non-adherent cells.

    • Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells.

    • Include a control well with drug-free medium.

    • Incubate for another 24 hours at 37°C.

  • Quantification with Crystal Violet:

    • Wash the wells with PBS.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.

    • Wash the wells with water to remove excess stain.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm reduction compared to the untreated control.

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification inoculate Inoculate Plate with Candida incubate_form Incubate for 24-48h inoculate->incubate_form wash_pre Wash Non-adherent Cells incubate_form->wash_pre add_drug Add this compound wash_pre->add_drug incubate_treat Incubate for 24h add_drug->incubate_treat wash_post Wash Wells incubate_treat->wash_post stain Stain with Crystal Violet wash_post->stain solubilize Solubilize with Ethanol stain->solubilize read Read Absorbance solubilize->read

Caption: Biofilm Disruption Assay Workflow.

Protocol 4: Cell Wall Integrity Pathway Analysis - Mkc1 Phosphorylation

This protocol uses Western blotting to detect the phosphorylation of Mkc1, a key MAP kinase in the cell wall integrity pathway, which is often activated in response to cell wall stress induced by echinocandins.

Materials:

  • Candida isolates

  • This compound

  • YPD medium

  • Lysis buffer with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-phospho-p44/42 MAPK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Grow Candida cells in YPD medium to mid-log phase.

    • Expose the cells to this compound at a sub-inhibitory concentration for a specified time (e.g., 1-4 hours).

    • Include an untreated control.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Compare the levels of phosphorylated Mkc1 in treated versus untreated samples. An increase in phosphorylation indicates activation of the cell wall integrity pathway.

G cluster_pathway Cell Wall Integrity Pathway This compound This compound Cell_Wall_Stress Cell Wall Stress This compound->Cell_Wall_Stress Inhibits β-(1,3)-D-glucan synthase CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway Activates Mkc1_Phosphorylation Phosphorylation of Mkc1 CWI_Pathway->Mkc1_Phosphorylation Leads to

Caption: Echinocandin-Induced CWI Pathway Activation.

Conclusion

The protocols and representative data provided in these application notes offer a robust framework for the preclinical evaluation of this compound against Candida species. By employing these standardized methods, researchers can generate reliable and reproducible data to characterize the antifungal profile of this novel echinocandin, contributing to the development of new therapeutic strategies for invasive candidiasis.

References

Application Notes and Protocols for Assessing Deoxymulundocandin Biofilm Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and protocols for assessing the biofilm inhibition potential of Deoxymulundocandin, an echinocandin-type antifungal agent. The methodologies detailed below are foundational for preclinical evaluation and mechanistic studies of this compound against fungal biofilms, particularly those formed by Candida albicans.

Introduction to this compound and Biofilm Inhibition

This compound is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. The primary mechanism of action for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan.[1][2] This polysaccharide is a critical component of the fungal cell wall and the extracellular matrix of biofilms, providing structural integrity and protection.[3][4][5] By inhibiting this enzyme, this compound disrupts cell wall synthesis and compromises the biofilm matrix, leading to both planktonic and biofilm growth inhibition.

Fungal biofilms, particularly those of Candida species, are complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. This matrix acts as a physical barrier, contributing to the high resistance of biofilms to conventional antifungal therapies.[3] Echinocandins, including this compound, are notable for their activity against these resistant biofilm structures.[6][7][8]

Key Experimental Techniques for Biofilm Inhibition Assessment

Several established methods can be adapted to quantify the inhibitory effect of this compound on fungal biofilm formation and maturation. The following protocols are optimized for use with Candida albicans in a 96-well plate format, which is suitable for high-throughput screening.

Quantification of Biofilm Biomass: Crystal Violet (CV) Staining

The Crystal Violet assay is a simple and widely used method to quantify the total biomass of a biofilm, including both cellular and matrix components.

Protocol:

  • Biofilm Formation:

    • Prepare a standardized suspension of Candida albicans (e.g., 1 x 10⁶ cells/mL) in a suitable growth medium such as RPMI 1640.

    • Dispense 100 µL of the cell suspension into the wells of a flat-bottom 96-well microtiter plate.

    • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

    • After the adhesion phase, gently wash the wells twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.

    • Add 100 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include a drug-free control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Crystal Violet Staining:

    • Following incubation, carefully aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

    • Add 110 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells four times with 300 µL of sterile distilled water.

    • Add 200 µL of 33% (v/v) acetic acid to each well to destain the biofilm.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 100 µL of the destaining solution to a new flat-bottom 96-well plate.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD570 of Treated Well / OD570 of Control Well)] x 100

Assessment of Biofilm Metabolic Activity: XTT Reduction Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to determine the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Protocol:

  • Biofilm Formation and Treatment:

    • Follow the same procedure for biofilm formation and treatment with this compound as described in the Crystal Violet protocol (Steps 1.1 - 1.5).

  • XTT Assay:

    • After the treatment period, wash the biofilms twice with 200 µL of sterile PBS.

    • Prepare the XTT/menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 5 µL of menadione solution (10 mM in acetone) and 1 mg of XTT.

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification:

    • Measure the absorbance of the formazan product at 492 nm using a microplate reader.

    • The percentage of metabolic activity inhibition is calculated using the formula: % Inhibition = [1 - (OD492 of Treated Well / OD492 of Control Well)] x 100

Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the qualitative and quantitative assessment of the three-dimensional structure of the biofilm, including its thickness and the viability of embedded cells.

Protocol:

  • Biofilm Formation on Suitable Substrates:

    • Grow biofilms on optically clear surfaces suitable for microscopy, such as glass-bottom dishes or polymer coverslips, following the initial steps of the biofilm formation protocol.

    • Treat the forming biofilms with this compound as previously described.

  • Staining:

    • After treatment, gently wash the biofilms with PBS.

    • Stain the biofilms using a combination of fluorescent dyes. A common combination is:

      • FUN 1: A fluorescent dye that stains the cytoplasm of metabolically active cells red.

      • Concanavalin A-Alexa Fluor 488 conjugate: Stains the mannose and glucose residues in the extracellular matrix green.

    • Incubate with the staining solution in the dark according to the manufacturer's instructions.

  • Imaging:

    • Gently wash the stained biofilms to remove excess dye.

    • Mount the substrate on a microscope slide and visualize using a confocal laser scanning microscope.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analysis:

    • Analyze the images to assess changes in biofilm thickness, cell morphology, and the ratio of live to dead cells in response to this compound treatment.

Quantitative Data Summary

The following tables present hypothetical data on the biofilm inhibitory activity of this compound against Candida albicans. This data is for illustrative purposes to demonstrate how results from the described assays can be presented. The concentrations are based on typical effective ranges for echinocandins against Candida biofilms.[9][10][11][12][13]

Table 1: Inhibition of Candida albicans Biofilm Biomass by this compound (Crystal Violet Assay)

This compound (µg/mL)Mean OD570 (± SD)% Inhibition of Biomass
0 (Control)1.25 (± 0.11)0%
0.031251.12 (± 0.09)10.4%
0.06250.95 (± 0.08)24.0%
0.1250.68 (± 0.06)45.6%
0.250.35 (± 0.04)72.0%
0.50.15 (± 0.02)88.0%
10.08 (± 0.01)93.6%
20.06 (± 0.01)95.2%

Table 2: Inhibition of Candida albicans Biofilm Metabolic Activity by this compound (XTT Assay)

This compound (µg/mL)Mean OD492 (± SD)% Inhibition of Metabolic Activity
0 (Control)0.88 (± 0.07)0%
0.031250.81 (± 0.06)7.9%
0.06250.69 (± 0.05)21.6%
0.1250.49 (± 0.04)44.3%
0.250.22 (± 0.03)75.0%
0.50.10 (± 0.02)88.6%
10.06 (± 0.01)93.2%
20.04 (± 0.01)95.5%

Table 3: Sessile Minimum Inhibitory Concentrations (SMICs) of this compound against Candida albicans Biofilms

ParameterConcentration (µg/mL)
SMIC50 (Biomass)~ 0.14
SMIC80 (Biomass)~ 0.35
SMIC50 (Metabolic Activity)~ 0.15
SMIC80 (Metabolic Activity)~ 0.40

SMIC50/SMIC80: Sessile Minimum Inhibitory Concentration required to inhibit 50% or 80% of biofilm biomass or metabolic activity, respectively.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's biofilm inhibition and a typical experimental workflow.

G cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Outcome This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Cell Wall Integrity Glucan_Synthesis->Cell_Wall Biofilm_Matrix Biofilm Matrix Formation Glucan_Synthesis->Biofilm_Matrix Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Biofilm_Inhibition Biofilm Inhibition Biofilm_Matrix->Biofilm_Inhibition Reduction leads to

Caption: this compound's proposed signaling pathway for biofilm inhibition.

G cluster_workflow Experimental Workflow cluster_assays 7. Assays cluster_analysis 8. Data Analysis A 1. Prepare C. albicans Inoculum B 2. Adhesion Phase (90 min, 37°C) A->B C 3. Wash Non-adherent Cells (PBS) B->C D 4. Add this compound (Serial Dilutions) C->D E 5. Biofilm Growth (24-48h, 37°C) D->E F 6. Wash Biofilms (PBS) E->F CV Crystal Violet Staining F->CV XTT XTT Reduction Assay F->XTT CLSM CLSM Imaging F->CLSM OD Measure Absorbance (OD570 / OD492) CV->OD XTT->OD Image Analyze 3D Structure CLSM->Image Calc Calculate % Inhibition & SMIC values OD->Calc

Caption: General experimental workflow for assessing biofilm inhibition.

Conclusion

The protocols and data presentation formats outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-biofilm activity. By employing a combination of biomass quantification, metabolic activity assessment, and advanced imaging techniques, researchers can gain valuable insights into the efficacy and mechanism of action of this promising antifungal agent. These methods are crucial for advancing the development of new therapeutic strategies to combat the significant clinical challenge of fungal biofilm-associated infections.

References

Application Notes and Protocols for Determining Deoxymulundocandin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Deoxymulundocandin, a member of the echinocandin class of antifungal agents. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Introduction to this compound and its Mechanism of Action

This compound is an echinocandin antifungal antibiotic.[1] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase.[2][3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall that is absent in mammalian cells.[5][6] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[2][3][6] This targeted mechanism of action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3][4]

Signaling Pathway of Echinocandin Action

Echinocandin_Pathway cluster_cell Fungal Cell This compound This compound Fks1_subunit β-(1,3)-D-glucan Synthase (Fks1 subunit) This compound->Fks1_subunit Inhibits Glucan_synthesis β-(1,3)-D-glucan Synthesis Fks1_subunit->Glucan_synthesis Catalyzes Cell_wall Fungal Cell Wall Integrity Glucan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis and Death Cell_wall->Cell_lysis Loss of integrity leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in methanol and dimethyl sulfoxide.[1] Prepare a stock solution by dissolving the required amount of this compound powder in 100% DMSO to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Further dilutions should be made in sterile deionized water or the appropriate culture medium to the desired starting concentration for the MIC assay.

II. Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate(s) to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile reservoirs and multichannel pipettes

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 24-48 hours Plate_Inoculation->Incubation Read_Plate Read Plate Visually or Spectrophotometrically Incubation->Read_Plate Determine_MIC Determine MIC Endpoint Read_Plate->Determine_MIC

Caption: Experimental workflow for MIC determination.

Procedure:

  • Inoculum Preparation:

    • From a fresh (24-hour) culture on a suitable agar plate (e.g., Sabouraud Dextrose Agar), touch 3-5 colonies with a sterile loop.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to an initial inoculum of approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution and Plate Preparation:

    • Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The typical concentration range to test for echinocandins is 0.015 to 8 µg/mL.

    • The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the growth control well.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Endpoint Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[7]

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 492 nm).

Data Presentation

The following table summarizes reported MIC values for this compound against various fungal species.

Fungal SpeciesMIC (µg/mL)
Candida albicans0.1 - 0.4
Candida tropicalis0.1 - 0.4
Candida glabrata0.1 - 0.4
Candida parapsilosis0.8 - 1.6
Candida krusei0.4 - 0.8
Cryptococcus neoformans> 25
Aspergillus fumigatus0.8 - 1.6
Aspergillus niger0.8 - 1.6

Note: The above data is for illustrative purposes and should be confirmed experimentally.

Troubleshooting and Considerations

  • Trailing Growth: Some fungal species may exhibit "trailing," where a small amount of residual growth is observed at concentrations above the MIC. The MIC should be read as the first concentration with a significant decrease in growth.

  • Solubility: Ensure this compound is fully dissolved in the stock solution. If precipitation is observed upon dilution in aqueous media, a lower stock concentration or the addition of a small percentage of a co-solvent may be necessary, though this should be validated for its effect on fungal growth.

  • Quality Control: Include reference strains with known MIC values for echinocandins (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) to ensure the validity of the assay.

  • Medium: While RPMI-1640 is the standard, some studies have shown that Antibiotic Medium 3 (AM3) can result in lower MICs for certain echinocandins.[7] The choice of medium should be consistent within a study.

  • Incubation Time: While 24 hours is often sufficient, a 48-hour incubation may be necessary for slower-growing fungi. However, extended incubation can sometimes lead to higher MICs.[7]

By following these detailed protocols, researchers can accurately and reproducibly determine the Minimum Inhibitory Concentration of this compound against a variety of fungal pathogens, providing crucial data for drug development and scientific research.

References

Application of Deoxymulundocandin in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is a member of the echinocandin class of antifungal agents. Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action, which involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This distinct target provides a strong rationale for its use in combination with other antifungal agents that act on different cellular pathways, such as azoles (inhibitors of ergosterol synthesis in the fungal cell membrane) and polyenes (which bind to ergosterol, leading to membrane disruption).[1][2][3][4][5][6]

Combination therapy is a promising strategy to enhance antifungal efficacy, broaden the spectrum of activity, reduce the development of resistance, and in some cases, allow for lower dosages of individual agents, thereby minimizing toxicity.[1][7][8] This document provides an overview of the application of echinocandins, as a proxy for this compound, in combination therapy studies, including quantitative data from representative studies, detailed experimental protocols, and visualizations of key concepts. While specific data for this compound in combination therapy is limited in publicly available literature, the principles and findings from studies on other echinocandins like caspofungin, micafungin, and anidulafungin are highly relevant.

Data Presentation: Efficacy of Echinocandin Combination Therapy

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the efficacy of echinocandin-based combination therapies against common fungal pathogens.

Table 1: In Vitro Synergistic Activity of Echinocandin Combinations against Candida Species

EchinocandinCombination AgentCandida SpeciesInteractionFractional Inhibitory Concentration Index (FICI)Reference
CaspofunginAmphotericin BC. parapsilosisSynergy≤0.5[9]
MicafunginVoriconazoleC. auris (multidrug-resistant)Synergy0.15 - 0.5[10]
MicafunginFluconazoleC. auris (multidrug-resistant)Indifference0.62 - 1.5[10]
CaspofunginAzolesC. glabrata (echinocandin-resistant)Synergy≤0.5 (in 17.65-29.41% of cases)[11]
AnidulafunginIsavuconazoleAzole-resistant A. fumigatusIncreased EfficacyNot Specified[2]

Table 2: In Vivo Efficacy of Echinocandin Combinations in Animal Models of Invasive Fungal Infections

EchinocandinCombination AgentFungal PathogenAnimal ModelPrimary OutcomeResultReference
CaspofunginPosaconazoleAspergillus fumigatusMurine IPAReduced Fungal Burden1- to 2-log10 decline vs. monotherapy[12]
MicafunginAmphotericin BAspergillus fumigatusMurine IPASurvival RateSignificantly increased vs. monotherapy[13][14]
AnidulafunginAmphotericin BAspergillus fumigatusMurine IASurvival RateProlonged vs. control, but not superior to most active single agent[15]
CaspofunginLiposomal Amphotericin BAspergillus spp.Pediatric Patients with IAFavorable Response71% (in salvage therapy)[16]
VoriconazoleAnidulafunginAspergillus fumigatusHuman Clinical Trial (post-hoc)6-week Mortality15.7% (combo) vs. 27.3% (mono)[17]
IsavuconazoleMicafunginAspergillus fumigatusRabbit IPAFungal Burden & SurvivalSignificant dose-dependent reduction in fungal burden and prolonged survival vs. monotherapy[18]

IPA: Invasive Pulmonary Aspergillosis; IA: Invasive Aspergillosis

Experimental Protocols

In Vitro Checkerboard Assay for Antifungal Synergy

This protocol is a standard method to assess the interaction between two antifungal agents in vitro.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antifungal agent (e.g., an azole or polyene) against a specific fungal isolate.

Materials:

  • This compound (stock solution of known concentration)

  • Combination antifungal agent (stock solution of known concentration)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for objective endpoint determination)

  • Inoculum suspension prepared according to CLSI guidelines (M27 for yeasts, M38 for molds)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the combination agent in RPMI 1640 medium in separate tubes or deep-well plates. The concentration range should span from well below to well above the expected Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI 1640 to all wells.

    • Add 50 µL of each dilution of this compound to the wells in a horizontal orientation (rows).

    • Add 50 µL of each dilution of the combination agent to the wells in a vertical orientation (columns). This creates a matrix of drug concentrations.

    • Include wells with each drug alone (in duplicate) and a drug-free growth control well.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).

  • Endpoint Determination:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and a prominent reduction in turbidity for echinocandins) compared to the drug-free control. This can be done visually or spectrophotometrically.

  • FICI Calculation:

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

In Vivo Murine Model of Invasive Aspergillosis

This protocol describes a common animal model to evaluate the efficacy of antifungal combination therapy in a living system.

Objective: To assess the in vivo efficacy of this compound in combination with another antifungal agent in a neutropenic mouse model of invasive pulmonary aspergillosis.

Materials:

  • Male or female mice (e.g., BALB/c or CD-1, 6-8 weeks old)

  • Aspergillus fumigatus strain

  • Cyclophosphamide and cortisone acetate for immunosuppression

  • This compound formulated for intravenous or intraperitoneal administration

  • Combination antifungal agent formulated for administration

  • Sterile saline (vehicle control)

  • Intranasal or intravenous inoculation supplies

Procedure:

  • Immunosuppression:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.

    • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

  • Infection:

    • On day 0, infect the mice with a lethal or sublethal dose of A. fumigatus conidia via intranasal instillation or intravenous injection.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Divide the mice into the following groups (n=10-15 per group):

      • Vehicle control (saline)

      • This compound monotherapy

      • Combination agent monotherapy

      • This compound + combination agent

    • Administer the drugs at predetermined doses and schedules for a specified duration (e.g., 7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days). The primary endpoint is survival.

    • Secondary endpoints can include:

      • Fungal Burden: At a specified time point, euthanize a subset of mice from each group and harvest organs (lungs, kidneys, brain). Homogenize the tissues and perform quantitative cultures to determine the colony-forming units (CFU) per gram of tissue.

      • Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain (e.g., with Gomori methenamine silver) to visualize fungal elements and tissue damage.

      • Biomarkers: Collect serum samples to measure galactomannan levels.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

    • Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualization of Pathways and Workflows

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Beta_1_3_D_Glucan β-(1,3)-D-Glucan Cell_Wall_Integrity Cell Wall Integrity Beta_1_3_D_Glucan->Cell_Wall_Integrity Maintains Glucan_Synthase->Beta_1_3_D_Glucan Synthesizes Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall_Integrity->Fungal_Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Synergy Testing cluster_invivo In Vivo Efficacy Model Prepare_Inoculum Prepare Fungal Inoculum Checkerboard_Setup Setup Checkerboard Plate (this compound + Combo Agent) Prepare_Inoculum->Checkerboard_Setup Incubate_Plate Incubate Plate Checkerboard_Setup->Incubate_Plate Read_MIC Determine MICs Incubate_Plate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Synergy_Assessment Interaction Assessment Calculate_FICI->Synergy_Assessment Synergy/Additive/Antagonism Immunosuppress_Mice Immunosuppress Mice Infect_Mice Infect Mice with Pathogen Immunosuppress_Mice->Infect_Mice Administer_Therapy Administer Combination Therapy Infect_Mice->Administer_Therapy Monitor_Survival Monitor Survival Administer_Therapy->Monitor_Survival Assess_Burden Assess Fungal Burden Administer_Therapy->Assess_Burden Efficacy_Assessment Efficacy Assessment Monitor_Survival->Efficacy_Assessment Survival Curves Assess_Burden->Efficacy_Assessment CFU Counts

Caption: Workflow for combination therapy studies.

Conclusion

The exploration of this compound in combination therapy holds significant promise for advancing the management of invasive fungal infections. Based on the extensive data available for the echinocandin class, combination regimens with azoles and polyenes frequently result in synergistic or additive effects against a range of clinically important fungi. The provided protocols and data tables serve as a foundational resource for researchers designing and interpreting studies with this compound. Future research should focus on generating specific data for this compound to confirm its interaction profile and to optimize combination regimens for clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Deoxymulundocandin Extraction from Aspergillus sydowii

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Deoxymulundocandin from Aspergillus sydowii. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration can significantly impact the production of this compound.Optimize fermentation parameters such as carbon and nitrogen sources, pH, temperature, and agitation speed. Refer to the optimized fermentation protocol for Aspergillus species for secondary metabolite production.[1][2]
Incomplete Cell Lysis: Inefficient disruption of fungal mycelia can leave a significant amount of the target compound trapped within the cells.Employ mechanical disruption methods such as bead beating or sonication in addition to solvent extraction. Ensure the chosen solvent effectively penetrates the fungal cell wall.
Inadequate Solvent Extraction: The solvent system used may not be optimal for solubilizing this compound from the fungal biomass and culture filtrate.This compound is soluble in methanol.[3] Use methanol to extract the crude antibiotic from the insoluble solids of the culture filtrate.[3] For the mycelia, a solvent system like ethyl acetate-propanol can be effective.[3]
Poor Purity of Crude Extract Co-extraction of Impurities: The initial extraction often pulls a wide range of other secondary metabolites and cellular components along with this compound.Incorporate a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly polar or non-polar impurities before chromatographic purification.
Presence of Pigments and Oils: Fungal cultures can produce pigments and lipids that interfere with downstream purification steps.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. Activated charcoal treatment can also be used to remove pigments, but should be optimized to avoid loss of the target compound.
Difficulties in Chromatographic Purification Poor Separation on Silica Gel Column: this compound may not separate effectively from closely related compounds or impurities on a standard silica gel column.The literature suggests using a silica gel column with a mobile phase of ethyl acetate-propanol in a step gradient (e.g., 5:2 followed by 5:3) for successful purification.[3]
Co-elution with Mulundocandin: this compound and its analogue Mulundocandin have similar chemical structures and may co-elute.High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., ODS-Hypersil) and a mobile phase of methanol and an aqueous buffer (e.g., 0.2% aqueous NaH2PO4·2H2O-H3PO4) can be used for analytical and preparative separation.[3]
Compound Instability: this compound may be sensitive to pH or temperature, leading to degradation during long purification processes.Conduct purification steps at controlled temperatures (e.g., 4°C) and use buffers with a pH that ensures the stability of the compound. Avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during extraction?

A1: this compound is a white amorphous powder with a molecular formula of C48H77N7O15 and a molecular weight of 992.16.[4] It is soluble in methanol and dimethyl sulfoxide, but insoluble in water and other common organic solvents like acetone and chloroform.[3] Its melting point is 167-168°C.[3] These properties are critical for selecting appropriate solvents for extraction and purification.

Q2: How can I optimize the production of this compound in Aspergillus sydowii culture?

A2: The production of secondary metabolites in fungi is highly dependent on culture conditions.[1][5] Key parameters to optimize include:

  • Media Composition: Test different carbon and nitrogen sources. For example, some Aspergillus species show enhanced secondary metabolite production with specific sugars or yeast extracts.

  • pH: The optimal pH for growth and secondary metabolite production can differ. Monitor and control the pH of the fermentation broth.

  • Temperature: Aspergillus sydowii growth and metabolite production are sensitive to temperature. The optimal temperature should be determined empirically, often in the range of 25-30°C.

  • Aeration and Agitation: Sufficient oxygen supply is crucial for the growth of this aerobic fungus and for the biosynthesis of secondary metabolites.

Q3: What analytical techniques are suitable for monitoring the presence of this compound in my fractions?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring this compound.

  • TLC: Use silica gel plates with a mobile phase such as ethyl acetate-propanol-water (5:3:1).[3] Visualization can be done using iodine vapor.[3]

  • HPLC: A reverse-phase C18 column is suitable. A mobile phase of methanol and a phosphate buffer at a flow rate of 2 ml/minute, with UV detection at 220 nm, has been successfully used.[3]

Q4: Are there any known challenges specific to the purification of echinocandin-type antibiotics like this compound?

A4: Yes, echinocandins are cyclic lipopeptides, and their purification can be challenging due to their amphipathic nature and the presence of structurally similar analogues produced by the fungus.[6] This often leads to difficulties in chromatographic separation, requiring high-resolution techniques and careful optimization of mobile phases. Their production yields can also be low, necessitating efficient extraction and purification strategies to minimize losses.[7]

Experimental Protocols

Fermentation of Aspergillus sydowii for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.

  • Inoculum Preparation:

    • Grow Aspergillus sydowii on Potato Dextrose Agar (PDA) slants for 7-10 days at 28°C.

    • Prepare a spore suspension by adding sterile saline with 0.01% Tween 80 to the slant and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the production medium (specific composition to be optimized, but can be based on a rich medium like Potato Dextrose Broth or Yeast Extract Peptone Dextrose).

    • Inoculate the production medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate the culture in a shaker incubator at 28°C with agitation at 180-220 rpm for 10-14 days.

Extraction and Initial Purification of this compound
  • Harvesting:

    • Separate the mycelia from the culture broth by filtration.

  • Extraction from Culture Filtrate:

    • Treat the culture filtrate with a filter aid (e.g., Celite) and filter to obtain a clear filtrate.

    • The original protocol mentions treating an insoluble solid from the filtrate with methanol.[3] If a precipitate is present, collect it and extract with methanol.

    • Concentrate the methanol extract under reduced pressure to obtain the crude antibiotic.

  • Extraction from Mycelia:

    • Lyophilize the mycelia to dryness.

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia with methanol or an ethyl acetate-propanol mixture.

    • Filter and concentrate the solvent to yield a crude extract.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in ethyl acetate.

    • Load the sample onto the column.

    • Elute the column with a step gradient of ethyl acetate-propanol (5:2), followed by ethyl acetate-propanol (5:3).[3]

    • Collect fractions and monitor by TLC or HPLC.

    • Combine the fractions containing pure this compound and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final polishing, use a preparative reverse-phase HPLC column (e.g., ODS-Hypersil).

    • The mobile phase can be a gradient of methanol and 0.2% aqueous NaH2PO4·2H2O-H3PO4.[3]

    • Monitor the elution at 220 nm.

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC48H77N7O15[4]
Molecular Weight992.16 g/mol [4]
AppearanceWhite amorphous powder[3]
Melting Point167-168 °C[3]
SolubilitySoluble in methanol, dimethyl sulfoxide. Insoluble in water, acetone, chloroform.[3]

Table 2: Chromatographic Parameters for this compound Analysis

TechniqueStationary PhaseMobile PhaseDetectionReference
TLC Silica GelEthyl acetate-Propanol-Water (5:3:1)Iodine Vapor[3]
HPLC 10µm ODS-HypersilMethanol-0.2% aqueous NaH2PO4·2H2O-H3PO4 (75:25)UV at 220 nm[3]

Visualizations

Deoxymulundocandin_Extraction_Workflow Fermentation Aspergillus sydowii Fermentation Harvesting Harvesting (Filtration) Fermentation->Harvesting Mycelia Mycelial Biomass Harvesting->Mycelia Filtrate Culture Filtrate Harvesting->Filtrate Mycelia_Extraction Mycelia Extraction (Methanol) Mycelia->Mycelia_Extraction Filtrate_Processing Filtrate Processing (Methanol Extraction of Insolubles) Filtrate->Filtrate_Processing Crude_Extract_M Crude Mycelial Extract Mycelia_Extraction->Crude_Extract_M Crude_Extract_F Crude Filtrate Extract Filtrate_Processing->Crude_Extract_F Combine_Extracts Combine Crude Extracts Crude_Extract_M->Combine_Extracts Crude_Extract_F->Combine_Extracts Silica_Chromatography Silica Gel Column Chromatography Combine_Extracts->Silica_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Analysis HPLC_Purification Preparative HPLC (Reverse Phase) Fraction_Analysis->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Low Yield or Purity Issue IsCrudeYieldLow Is Crude Extract Yield Low? Start->IsCrudeYieldLow IsPurityLow Is Final Purity Low? IsCrudeYieldLow->IsPurityLow No OptimizeFermentation Optimize Fermentation (Media, pH, Temp) IsCrudeYieldLow->OptimizeFermentation Yes ImproveExtraction Improve Extraction (Solvent, Lysis) IsCrudeYieldLow->ImproveExtraction Yes RefineChromatography Refine Chromatography (Column, Mobile Phase) IsPurityLow->RefineChromatography Yes AddPurificationStep Add Pre-purification Step (e.g., SPE) IsPurityLow->AddPurificationStep Yes

Caption: Troubleshooting Logic for this compound Extraction.

References

Technical Support Center: Deoxymulundocandin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Deoxymulundocandin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is an echinocandin-type antifungal antibiotic. It is a secondary metabolite produced by the filamentous fungus Aspergillus mulundensis (previously identified as Aspergillus sydowii).[1] Echinocandins are cyclic lipopeptides that inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[2][3]

Q2: What are the major challenges in this compound production?

Like many fungal secondary metabolites, the primary challenges in this compound production are often low yields and inconsistent production during fermentation.[4][5] Optimizing fermentation conditions, preventing contamination, and maintaining strain productivity are key areas of focus for yield improvement.

Q3: What are the key strategies to improve the yield of this compound?

Several strategies can be employed to enhance this compound production, including:

  • Fermentation Optimization: Systematically adjusting physical and chemical parameters such as temperature, pH, aeration, agitation, and media composition.[6][7][8]

  • Metabolic Engineering: Modifying the genetic makeup of the producing strain to enhance the biosynthetic pathway, increase precursor supply, or eliminate competing pathways.[9]

  • Precursor Feeding: Supplementing the fermentation medium with precursors of the this compound molecule, such as specific amino acids or fatty acids.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format.

Problem Potential Causes Troubleshooting Steps
Low or No Yield of this compound 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can significantly impact secondary metabolite production.[6][9] 2. Nutrient Limitation: Depletion of essential nutrients like carbon or nitrogen sources can halt production.[12] 3. Strain Degeneration: The producing strain may lose its productivity over successive subcultures. 4. Incorrect Inoculum Preparation: A poor quality or insufficient amount of inoculum can lead to poor growth and production.1. Optimize Fermentation Parameters: Refer to the "Data Presentation" section for optimal ranges of temperature and pH. Systematically vary one parameter at a time to determine the optimal conditions for your specific strain and bioreactor setup. 2. Media Optimization: Experiment with different carbon and nitrogen sources. For echinocandins, complex organic nitrogen sources and specific carbon sources like methyl oleate have been shown to enhance yield.[1] Consider fed-batch fermentation to maintain optimal nutrient levels. 3. Strain Maintenance: Maintain a stock of the high-producing strain in a cryopreserved state. Avoid excessive subculturing. 4. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring a consistent spore concentration and physiological state.
Inconsistent Yield Between Batches 1. Variability in Raw Materials: Inconsistent quality of media components can lead to batch-to-batch variation. 2. Inconsistent Inoculum: Variations in the age, size, or metabolic activity of the inoculum. 3. Fluctuations in Fermentation Parameters: Even minor deviations in temperature, pH, or aeration can affect yield.1. Source High-Quality Raw Materials: Use high-purity, consistent sources for all media components. 2. Strict Inoculum Control: Follow a stringent protocol for inoculum development to ensure consistency. 3. Calibrate and Monitor Equipment: Regularly calibrate all monitoring and control equipment (pH probes, temperature sensors, etc.) to ensure accuracy and consistency.
Contamination of the Fermentation Culture 1. Inadequate Sterilization: Improper sterilization of the bioreactor, media, or ancillary equipment. 2. Non-sterile Inoculum: Contamination introduced with the inoculum. 3. Airborne Contamination: Contamination through air inlets or sampling ports.1. Validate Sterilization Procedures: Ensure your autoclave or in-situ sterilization cycle is effective for the volume and type of media. 2. Aseptic Inoculation: Use strict aseptic techniques during inoculation. 3. Maintain Bioreactor Integrity: Regularly check seals and O-rings. Use sterile filters on all air inlets and outlets.
Poor Mycelial Growth 1. Inappropriate Media Composition: The medium may lack essential nutrients for vegetative growth. 2. Suboptimal Physical Parameters: Temperature or pH may be outside the optimal range for growth. 3. Presence of Inhibitory Substances: The media may contain compounds that inhibit fungal growth.1. Growth Medium Optimization: Ensure the medium contains a balanced ratio of carbon, nitrogen, phosphorus, and trace elements. 2. Optimize Growth Conditions: Determine the optimal temperature and pH for the growth phase, which may differ from the production phase. 3. Media Component Screening: Test individual media components for inhibitory effects.

Data Presentation

Table 1: Effect of Fermentation Parameters on Echinocandin B Production (A Model for this compound)
ParameterConditionRelative Yield (%)Reference
Carbon Source Mannitol100[1]
Methyl Oleate200[1]
Sucrose150[8]
Nitrogen Source Corn Steep Liquor100[1]
Cotton Seed Powder123[1]
Temperature 23-25°COptimal[10]
>28°CDecreased[10]
pH 6.0 - 7.0Optimal[8]
Additives Tween-80 (Surfactant)115[10]
Talcum Powder (Microparticle)140[10]

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus mulundensis for this compound Production

Objective: To cultivate Aspergillus mulundensis in a submerged culture to produce this compound.

Materials:

  • Aspergillus mulundensis culture

  • Seed medium (e.g., Potato Dextrose Broth)

  • Production medium (refer to literature for specific echinocandin production media, often containing a complex nitrogen source and a specific carbon source)

  • Shake flasks or a laboratory-scale bioreactor

  • Sterile water

  • Autoclave

  • Incubator shaker

Procedure:

  • Inoculum Preparation: a. Aseptically transfer a small piece of a mature Aspergillus mulundensis culture from an agar plate to a flask containing the seed medium. b. Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours until sufficient mycelial growth is observed.

  • Production Fermentation: a. Sterilize the production medium in the shake flasks or bioreactor. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture at 25°C with agitation (e.g., 200 rpm in a shake flask or as determined for the bioreactor) for 7-10 days. d. Monitor the pH of the culture and adjust if necessary to maintain it within the optimal range (typically 6.0-7.0).

  • Harvesting and Extraction: a. After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation. b. Extract this compound from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate). c. Concentrate the extract and proceed with purification and analysis (e.g., HPLC).

Protocol 2: Precursor Feeding to Enhance this compound Production

Objective: To increase the yield of this compound by supplementing the fermentation with biosynthetic precursors.

Materials:

  • Established submerged fermentation of Aspergillus mulundensis (as in Protocol 1)

  • Sterile stock solutions of precursor amino acids (e.g., L-proline, L-ornithine, L-tyrosine, L-threonine)

  • Sterile stock solution of a fatty acid precursor (e.g., methyl oleate)

Procedure:

  • Initiate the submerged fermentation as described in Protocol 1.

  • After 48-72 hours of growth (at the onset of the stationary phase, when secondary metabolism is typically induced), aseptically add the sterile precursor solutions to the fermentation culture.

    • The optimal concentration of each precursor should be determined experimentally, but a starting point could be in the range of 1-5 g/L for amino acids.

  • Continue the fermentation for the remainder of the production phase.

  • Harvest, extract, and quantify the this compound yield as described in Protocol 1.

  • Compare the yield from the precursor-fed culture to a control culture without precursor addition.

Visualizations

Biosynthetic_Pathway cluster_precursors Precursors cluster_assembly Core Assembly cluster_modification Post-Assembly Modification cluster_product Final Product AA Amino Acids (Pro, Orn, Tyr, Thr) NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA->NRPS Incorporation FA Fatty Acid (e.g., Linoleic Acid) PKS Polyketide Synthase (PKS)-like enzyme FA->PKS Activation Hydroxylation Hydroxylation NRPS->Hydroxylation Cyclic Peptide Release PKS->NRPS Acylation Other_mods Other Modifications Hydroxylation->Other_mods This compound This compound Other_mods->this compound Experimental_Workflow cluster_strain Strain Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Aspergillus mulundensis Inoculum Inoculum Preparation Strain->Inoculum Fermentation Submerged Fermentation Inoculum->Fermentation Harvest Harvesting (Filtration/Centrifugation) Fermentation->Harvest Optimization Parameter Optimization (pH, Temp, Media) Optimization->Fermentation Precursor Precursor Feeding Precursor->Fermentation Extraction Solvent Extraction Harvest->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis Troubleshooting_Logic Start Low Yield Issue CheckGrowth Is Mycelial Growth Normal? Start->CheckGrowth CheckContamination Is Culture Contaminated? CheckGrowth->CheckContamination Yes OptimizeGrowth Optimize Growth Medium/ Conditions CheckGrowth->OptimizeGrowth No Sterilization Review Sterilization/ Aseptic Technique CheckContamination->Sterilization Yes OptimizeProduction Optimize Production Parameters/ Precursor Feeding CheckContamination->OptimizeProduction No

References

overcoming solubility issues with Deoxymulundocandin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Deoxymulundocandin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an antifungal antibiotic belonging to the echinocandin class.[1][2] Like many echinocandins, it exhibits poor aqueous solubility, which can present significant challenges for its use in in vitro assays, potentially leading to inaccurate results due to precipitation or non-homogenous concentrations.

Q2: In which solvents is this compound soluble and insoluble?

A2: this compound has specific solubility characteristics. It is known to be soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide.[1] However, it is insoluble in water and other common organic solvents such as acetone, acetonitrile, chloroform, ethyl acetate, and petroleum ether.[1]

Q3: What are the initial recommended steps for dissolving this compound for an in vitro assay?

A3: The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the biological system being studied.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

Cause: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium where it has low solubility. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Optimize Final Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay. While a small amount is often necessary to maintain solubility, high concentrations can be toxic to cells and can also promote precipitation. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.

  • Use a Co-solvent System: Consider using a mixture of solvents (co-solvency) to prepare your working solutions.[3] For example, a small percentage of a water-miscible organic solvent in your final aqueous buffer might improve solubility.

  • Inclusion Complexation: For challenging cases, consider using cyclodextrins to form inclusion complexes.[3][4] These can enhance the aqueous solubility of hydrophobic molecules.

Issue 2: Inconsistent or non-reproducible results in bioassays.

Cause: Poor solubility can lead to non-uniform concentrations of the compound across different wells of an assay plate, leading to high variability in the results.

Solutions:

  • Vortexing and Sonication: After diluting the stock solution into the final assay medium, ensure thorough mixing by vortexing. Gentle sonication can also help to break up any microscopic precipitates and create a more homogenous dispersion.

  • Visual Inspection: Before adding the compound to your cells or target, visually inspect the solution for any signs of precipitation. If visible particles are present, the solution is not suitable for use.

  • Serial Dilutions: Prepare serial dilutions in the final assay medium rather than adding a small volume of high-concentration stock directly to a large volume of buffer. This gradual dilution can sometimes prevent immediate precipitation.

Quantitative Data Summary

The following table summarizes the known solubility of this compound.

SolventSolubilityReference
MethanolSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
N,N-dimethylformamideSoluble[1]
WaterInsoluble[1]
AcetoneInsoluble[1]
AcetonitrileInsoluble[1]
ChloroformInsoluble[1]
Ethyl acetateInsoluble[1]
Petroleum etherInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO to 1 mM.

    • Prepare a final dilution by adding 1 µL of the 1 mM intermediate solution to 999 µL of the final aqueous assay buffer.

    • Vortex the working solution thoroughly immediately before adding it to the assay plate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions stock Prepare High-Concentration Stock in 100% DMSO intermediate Prepare Intermediate Dilution in 100% DMSO stock->intermediate Dilute working Prepare Final Working Solution in Aqueous Assay Buffer intermediate->working Dilute add_to_assay Add Working Solution to Assay Plate working->add_to_assay incubation Incubate add_to_assay->incubation precipitation Precipitation Observed? add_to_assay->precipitation readout Measure Assay Readout incubation->readout inconsistent_results Inconsistent Results? readout->inconsistent_results optimize_dmso Optimize Final DMSO % precipitation->optimize_dmso cosolvent Use Co-solvent precipitation->cosolvent ph_adjust Adjust pH precipitation->ph_adjust mix_well Ensure Thorough Mixing inconsistent_results->mix_well

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

signaling_pathway This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound as an echinocandin antifungal agent.

References

troubleshooting inconsistent results in Deoxymulundocandin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxymulundocandin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the echinocandin class of antifungal agents.[1][2] Its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][3][4] This disruption of the cell wall leads to osmotic instability and ultimately, fungal cell death.[1][5]

Q2: Which fungal species are typically susceptible to this compound?

Echinocandins, including this compound, are potent against most Candida species and Aspergillus species.[1][6][7] However, susceptibility can vary between species and even strains.

Q3: What are the standard methodologies for this compound bioassays?

Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for this compound bioassays.[8] The most common method is broth microdilution, which is used to determine the Minimum Inhibitory Concentration (MIC).[9][10][11][12][13]

Q4: What are acceptable quality control (QC) ranges for this compound bioassays?

Specific QC ranges for this compound have not been formally established. However, it is recommended to use standard QC strains for echinocandin testing, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[14] The laboratory should establish its own internal QC ranges based on these strains, ensuring results are consistent and reproducible.[15][16][17][18]

Troubleshooting Inconsistent Results

Inconsistent results in this compound bioassays can arise from a variety of factors. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inoculum Preparation An incorrect inoculum size is a major source of variability in antifungal susceptibility testing.Ensure the fungal inoculum is prepared to the correct density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) using a spectrophotometer or cell counting.
Media Composition The type of media (e.g., RPMI-1640) and lot-to-lot variability can influence fungal growth and MIC values.Use a consistent, high-quality batch of media for all experiments. Consider testing a new batch against a reference strain before use in critical assays.
Incubation Conditions Variations in incubation time and temperature can significantly impact fungal growth and, consequently, MIC readings.Strictly adhere to the recommended incubation time (typically 24 hours for Candida spp.) and temperature (35°C).
Endpoint Reading Subjectivity in determining the endpoint of growth inhibition, especially with trailing growth, can lead to inconsistent MICs.Establish a clear and consistent endpoint definition (e.g., ≥50% growth inhibition compared to the growth control). Consider using a spectrophotometer for a more objective reading.
Compound Stability/Solubility This compound, like other lipopeptides, may have limited solubility in aqueous solutions, leading to inaccurate concentrations.Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution into the assay medium. Visually inspect for any precipitation.
Problem 2: The "Paradoxical Effect" or "Eagle Effect"

The paradoxical effect is the observation of fungal growth at high concentrations of an echinocandin, while growth is inhibited at lower concentrations.[19]

Possible Causes & Solutions:

Cause Explanation Recommended Action
Fungal Stress Response High concentrations of echinocandins can trigger a cellular stress response in some fungal strains, leading to the upregulation of alternative cell wall components like chitin.This is an inherent biological phenomenon. When observing this effect, it is important to report the MIC as the lowest concentration that inhibits growth and note the presence of paradoxical growth at higher concentrations.
Drug Concentration Range The paradoxical effect may only be apparent at very high drug concentrations that are not always included in a standard MIC panel.If investigating this phenomenon, extend the range of this compound concentrations tested.
Problem 3: No Inhibition of Fungal Growth

Possible Causes & Solutions:

Cause Explanation Recommended Action
Resistant Fungal Strain The fungal isolate being tested may have intrinsic or acquired resistance to echinocandins.Confirm the identity of the fungal strain. If resistance is suspected, consider sequencing the FKS1 gene, the target of echinocandins, to look for known resistance mutations.
Incorrect Drug Concentration Errors in the preparation of the this compound stock solution or serial dilutions can result in a lower-than-expected drug concentration in the assay.Carefully re-check all calculations and dilutions. Prepare a fresh stock solution and repeat the assay.
Contamination Contamination of the fungal culture with a resistant organism can lead to overgrowth and the appearance of no inhibition.Perform a purity check of the fungal culture before starting the bioassay.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27-A3)

This protocol provides a general framework. Optimization may be required for specific fungal species or strains.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 1.28 mg/mL.

    • This stock solution can be stored at -20°C or lower.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

    • The final concentrations should typically range from 0.015 to 8 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate, except for the sterility control.

    • Incubate the plate at 35°C for 24 hours. For some slower-growing species, a 48-hour incubation may be necessary.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

    • The endpoint can be read visually or with a microplate reader at 530 nm.

Visualizations

This compound Mechanism of Action and Fungal Cell Wall Stress Response

Deoxymulundocandin_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) This compound->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Inhibition leads to Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Signaling_Pathways PKC, HOG, Calcineurin Signaling Pathways Cell_Wall_Stress->Signaling_Pathways Activates Chitin_Synthase_Upregulation Chitin Synthase Upregulation Signaling_Pathways->Chitin_Synthase_Upregulation Leads to Chitin Chitin Chitin_Synthase_Upregulation->Chitin Increases synthesis of Osmotic_Lysis Osmotic Lysis Glucan->Osmotic_Lysis Depletion leads to

Caption: this compound inhibits β-(1,3)-D-glucan synthase, leading to cell wall stress and osmotic lysis.

Experimental Workflow for this compound Bioassay

Bioassay_Workflow Start Start Prepare_Drug Prepare this compound Stock and Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Drug->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24h Inoculate_Plate->Incubate Read_Results Read MIC Endpoint (Visual or Spectrophotometer) Incubate->Read_Results Analyze_Data Analyze and Report Results Read_Results->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the MIC of this compound using a broth microdilution assay.

References

Technical Support Center: Optimizing Fermentation for Deoxymulundocandin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Deoxymulundocandin, an echinocandin-type antifungal antibiotic produced by Aspergillus sydowii.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for this compound production?

A1: The critical parameters for optimizing this compound production are similar to those for other echinocandins produced by Aspergillus species. These include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. Statistical methods like the Plackett-Burman design and Response Surface Methodology (RSM) are effective for identifying the most influential factors and their optimal levels.

Q2: Which media are recommended for the fermentation of Aspergillus sydowii to produce this compound?

A2: While specific media for this compound are not extensively published, media commonly used for secondary metabolite production in Aspergillus species are a good starting point. These include Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), and Yeast Extract Sucrose (YES) medium. Optimization of the carbon and nitrogen sources within these basal media is crucial for enhancing yield. For echinocandin production, complex carbon sources like molasses and dextrose, and nitrogen sources such as casein have been shown to be effective.

Q3: What is the typical temperature and pH range for Aspergillus sydowii fermentation?

A3: For secondary metabolite production, Aspergillus species generally prefer temperatures between 25°C and 30°C.[1] The optimal initial pH for the fermentation medium is typically in the slightly acidic to neutral range, around 6.5.[2] It is important to monitor and, if necessary, control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts.

Q4: How do aeration and agitation affect this compound production?

A4: Aeration and agitation are critical for providing sufficient dissolved oxygen for fungal growth and secondary metabolite synthesis. Inadequate oxygen supply can limit production. The optimal agitation speed, often in the range of 150-250 rpm in shake flasks, ensures proper mixing and oxygen transfer.[2][3] In bioreactors, maintaining a specific dissolved oxygen (DO) level through controlled aeration and agitation is a key strategy for maximizing yield.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No this compound Yield - Suboptimal media composition- Inappropriate pH or temperature- Insufficient aeration/agitation- Strain degradation- Screen different carbon and nitrogen sources.- Optimize pH and temperature using a design of experiments (DoE) approach.- Increase agitation speed or aeration rate.- Use a freshly revived culture from a cryopreserved stock.
Slow or Stalled Fermentation - Nutrient limitation- Accumulation of inhibitory byproducts- Poor inoculum quality- Supplement the medium with additional nutrients during fermentation (fed-batch culture).- Consider medium exchange or the use of adsorbents.- Ensure the inoculum is in the exponential growth phase and of sufficient density.
High Biomass, Low Product Yield - Fermentation conditions favoring primary metabolism over secondary metabolism- Modify the C:N ratio in the medium.- Introduce a stress factor (e.g., slight temperature shift) after the initial growth phase to trigger secondary metabolite production.
Contamination - Non-sterile equipment or media- Airborne contaminants- Ensure all equipment and media are properly sterilized.- Maintain aseptic techniques during inoculation and sampling.
Foaming - High protein content in the medium- Vigorous agitation and aeration- Add an antifoaming agent to the medium.- Reduce agitation and/or aeration rate if it does not negatively impact yield.
Pellet Morphology Issues (in submerged culture) - Shear stress from high agitation- Media composition- Optimize agitation speed to achieve small, dispersed pellets, which can enhance nutrient uptake and product formation.- The addition of microparticles like talcum powder has been shown to improve mycelial morphology and echinocandin production.[4]

Quantitative Data Summary

Table 1: Reported Optimal Fermentation Parameters for Echinocandin B Production by Aspergillus Species

ParameterOptimized Value/RangeReference(s)
Carbon Source Methyl Oleate[5]
Nitrogen Source Cotton Seed Powder[6]
pH 6.6 - 6.8[7]
Temperature Below 30°C[8]
Agitation (Shake Flask) 177 rpm[2]
Surfactant Tween-80[6]

Note: These values are for Echinocandin B and may serve as a starting point for optimizing this compound production.

Experimental Protocols

Protocol 1: One-Variable-at-a-Time (OVAT) for Preliminary Parameter Screening
  • Prepare a basal fermentation medium. A suitable starting point is Potato Dextrose Broth (PDB).

  • Define a range for each parameter to be tested (e.g., Temperature: 20, 25, 30, 35°C; pH: 5.0, 6.0, 7.0, 8.0).

  • Set up a series of shake flask fermentations. In each series, vary only one parameter while keeping others constant at a baseline level.

  • Inoculate each flask with a standardized spore suspension of Aspergillus sydowii.

  • Incubate the flasks under the defined conditions for a set period (e.g., 7-14 days).

  • At the end of the fermentation, harvest the broth and mycelium.

  • Extract this compound and quantify the yield using a suitable analytical method (e.g., HPLC).

  • Plot the yield against the varied parameter to determine the optimal level for each.

Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization
  • Identify the most significant factors affecting this compound production using a screening design like the Plackett-Burman design.

  • Select the top 2-4 significant factors for optimization.

  • Design a central composite design (CCD) or Box-Behnken design (BBD) experiment. This will involve a set of experiments with different combinations of the selected factors at various levels (typically low, medium, and high).

  • Perform the fermentation experiments according to the experimental design.

  • Measure the this compound yield for each experimental run.

  • Fit the experimental data to a second-order polynomial equation using statistical software (e.g., Design-Expert®).

  • Analyze the model to determine the optimal levels of each factor and any significant interactions between them.

  • Generate response surface plots and contour plots to visualize the relationship between the factors and the response (yield).

  • Validate the model by running a confirmation experiment at the predicted optimal conditions.

Visualizations

experimental_workflow cluster_screening Preliminary Screening cluster_optimization Statistical Optimization cluster_validation Validation & Scale-up A Strain Activation (Aspergillus sydowii) B Inoculum Preparation A->B C One-Variable-at-a-Time (OVAT) - Temperature - pH - Carbon Source - Nitrogen Source B->C D Identify Key Parameters C->D E Plackett-Burman Design (Screening of multiple factors) D->E F Response Surface Methodology (RSM) (e.g., Box-Behnken Design) E->F G Model Fitting and Analysis F->G H Determination of Optimal Conditions G->H I Validation Experiment at Optimal Conditions H->I J Scale-up to Bioreactor I->J

Caption: Experimental workflow for optimizing this compound fermentation.

troubleshooting_flowchart Start Low/No Product Yield Media Is the media composition optimal? Start->Media OptimizeMedia Screen C/N sources (Protocol 1 & 2) Media->OptimizeMedia No Conditions Are pH and temperature optimal? Media->Conditions Yes OptimizeMedia->Conditions OptimizeConditions Optimize using OVAT/RSM (Protocol 1 & 2) Conditions->OptimizeConditions No Aeration Is aeration/agitation sufficient? Conditions->Aeration Yes OptimizeConditions->Aeration OptimizeAeration Increase agitation/aeration rate Aeration->OptimizeAeration No Strain Is the strain viable? Aeration->Strain Yes OptimizeAeration->Strain ReviveStrain Use fresh culture from stock Strain->ReviveStrain No End Re-evaluate Fermentation Strain->End Yes ReviveStrain->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Deoxymulundocandin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Deoxymulundocandin.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fungal fermentation broth?

A1: The purification of this compound, an echinocandin-type antifungal antibiotic isolated from Aspergillus sydowii, typically involves a multi-step process.[1] This process begins with the extraction of the compound from the culture filtrate and mycelia, followed by a series of chromatographic separations to remove impurities and isolate the pure this compound.[1] A common approach involves initial capture using macroporous resin adsorption chromatography, followed by further polishing steps such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What are the critical parameters to control during the initial extraction phase?

A2: The initial extraction is crucial for maximizing the recovery of this compound. Key parameters to control include the choice of solvent, pH, and temperature. The selection of an appropriate solvent system is vital for efficiently extracting the target compound from the fermentation broth.[2] For echinocandins, a one-step macroporous resin adsorption chromatography has proven effective for initial purification from the fermentation broth.[2]

Q3: How can the purity of this compound be assessed throughout the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound. A reversed-phase HPLC method coupled with a UV detector is commonly employed.[3] The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive peak identification and purity assessment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent and conditions. For macroporous resin chromatography, ensure the resin with the best adsorption and desorption performance is selected.[2] The pH of the fermentation broth can also influence the adsorption capacity.
Degradation of this compound Echinocandins can be susceptible to degradation under certain pH and temperature conditions. Maintain a controlled temperature throughout the purification process and use buffers at a pH that ensures the stability of the compound.
Poor Binding to Chromatography Resin Ensure the mobile phase conditions are optimal for binding. For reversed-phase chromatography, the aqueous phase composition is critical. The column should be properly equilibrated with the binding buffer before loading the sample.
Inefficient Elution Optimize the elution conditions. This may involve adjusting the organic solvent concentration in the mobile phase for reversed-phase chromatography or changing the pH or ionic strength of the elution buffer.
Poor Peak Shape in HPLC Analysis

Problem: Chromatographic peaks for this compound are broad, tailing, or splitting.

Possible Cause Recommended Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition. For echinocandins, gradient elution with an aqueous phase (often acidified with formic or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol is commonly used.[3]
Column Contamination or Degradation Wash the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.
Secondary Interactions with Stationary Phase The addition of a small amount of an ion-pairing agent or adjusting the pH of the mobile phase can sometimes mitigate secondary interactions.
Presence of Impurities in the Final Product

Problem: The purified this compound contains co-eluting impurities.

Possible Cause Recommended Solution
Insufficient Chromatographic Resolution Optimize the chromatographic method. This could involve changing the stationary phase (e.g., using a different C18 column or a phenyl-hexyl column), adjusting the mobile phase gradient, or modifying the temperature.
Structurally Similar Impurities Fermentation processes can produce structurally related impurities that are difficult to separate.[4] A multi-step purification strategy employing different separation mechanisms (e.g., ion-exchange followed by reversed-phase chromatography) may be necessary. Preparative HPLC can be used for the final polishing step to isolate the pure compound.[4]
Hydrolysis or Degradation Products The presence of degradation products, such as the open-chain hydrolysis product, is a known issue with some echinocandins.[4] Ensure that all purification steps are performed under conditions that minimize degradation.

Experimental Protocols

Macroporous Resin Adsorption Chromatography for Initial Purification

This protocol is adapted from a method developed for Echinocandin B purification and is a suitable starting point for this compound.[2]

  • Resin Selection and Pre-treatment:

    • Screen various macroporous resins to identify one with optimal adsorption and desorption characteristics for this compound. Non-polar resins like HP-20 have shown good performance for echinocandins.[2]

    • Pre-treat the selected resin by washing sequentially with ethanol and then water to remove any preservatives or impurities.

  • Sample Preparation:

    • Adjust the pH of the Aspergillus sydowii fermentation broth to the optimal pH for binding, which should be determined experimentally.

    • Centrifuge or filter the broth to remove mycelia and other suspended solids.

  • Adsorption:

    • Load the clarified fermentation broth onto a column packed with the pre-treated macroporous resin at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using an appropriate organic solvent, such as ethanol or methanol, typically in a gradient or step-wise manner.

    • Collect fractions and analyze them by HPLC to identify those containing the target compound.

Reversed-Phase HPLC for Purity Analysis and Final Purification

The following is a general RP-HPLC method that can be optimized for this compound analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. The exact gradient profile should be optimized for the best separation of this compound from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

Quantitative Data

The following table summarizes typical performance data for the purification of an echinocandin (Echinocandin B) from a fermentation broth using a one-step macroporous resin chromatography process, which can serve as a benchmark for this compound purification.[2]

Purification Step Purity (%) Recovery Yield (%) Fold Purification
Fermentation Broth23.2-1.0
HP-20 Resin Eluate88.587.13.8

Visualizations

Experimental Workflow for this compound Purification

Deoxymulundocandin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction & Clarification cluster_capture Capture Step cluster_polishing Polishing Step cluster_final Final Product Fermentation Aspergillus sydowii Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Clarification Centrifugation/Filtration Harvest->Clarification MacroporousResin Macroporous Resin Adsorption Chromatography Clarification->MacroporousResin Clarified Broth RPHPLC Reversed-Phase HPLC MacroporousResin->RPHPLC Crude Extract PureDeoxy Pure this compound RPHPLC->PureDeoxy Purified Fractions

Caption: Overall workflow for the purification of this compound.

Troubleshooting Logic for Low Purification Yield

Low_Yield_Troubleshooting Start Low Yield of This compound CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckBinding Check Binding to Chromatography Resin CheckExtraction->CheckBinding Adequate OptimizeExtraction Optimize Extraction Solvent and Conditions CheckExtraction->OptimizeExtraction Low CheckElution Check Elution Efficiency CheckBinding->CheckElution Adequate OptimizeBinding Optimize Mobile Phase for Binding CheckBinding->OptimizeBinding Low CheckStability Assess Compound Stability CheckElution->CheckStability Adequate OptimizeElution Optimize Elution Conditions CheckElution->OptimizeElution Low ControlConditions Control pH and Temperature CheckStability->ControlConditions Degradation Observed

Caption: Troubleshooting decision tree for addressing low purification yield.

References

minimizing batch-to-batch variability of Deoxymulundocandin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Deoxymulundocandin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is an echinocandin-type antifungal antibiotic. It is a secondary metabolite produced by the fungus Aspergillus sydowii.

Q2: What are the common causes of batch-to-batch variability in this compound fermentation?

Batch-to-batch variability in fermentation processes can stem from several factors.[1] Key contributors include inconsistencies in the raw materials, variations in the inoculum preparation, and deviations in fermentation parameters such as pH, temperature, aeration, and agitation. For secondary metabolites like this compound, the physiological state of the microorganism at the point of inoculation is also critical.

Q3: How can I improve the yield of this compound during fermentation?

Several strategies can be employed to enhance the production of echinocandins. Optimization of the fermentation medium, including carbon and nitrogen sources, is crucial. For instance, the use of methyl oleate as a carbon source and the addition of surfactants like Tween 80 have been shown to significantly increase the yield of echinocandin B in Aspergillus nidulans.[2][3] Furthermore, controlling the morphology of the fungus through the addition of microparticles such as talcum powder can also lead to improved productivity.[4]

Q4: What are the critical downstream processing steps for this compound purification?

The downstream processing of echinocandins typically involves the separation of the mycelium from the fermentation broth, followed by extraction of the product.[5] Purification is often achieved using chromatographic techniques, such as adsorption chromatography on macroporous resins.[6] The selection of appropriate solvents and pH conditions is critical to ensure efficient extraction and purification while minimizing product degradation.

Q5: Which analytical methods are suitable for quantifying this compound and ensuring batch consistency?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of echinocandins.[7] A reversed-phase HPLC method coupled with a UV or PDA detector can be developed and validated for accuracy, precision, linearity, and sensitivity to monitor the concentration of this compound throughout the production process and in the final product.

Troubleshooting Guides

Fermentation Variability
Issue Potential Causes Recommended Actions
Low this compound Titer Suboptimal media composition.Optimize carbon and nitrogen sources. Consider using complex nitrogen sources and oils as carbon sources.[2][8]
Inappropriate pH or temperature.Monitor and control pH and temperature within the optimal range for Aspergillus sydowii. For similar echinocardin production, a temperature of around 25°C and a pH between 4.0 and 8.0 have been noted.[8]
Poor mycelial morphology.Add microparticles like talcum powder (e.g., 20 g/L) to the fermentation medium to encourage pellet formation, which can enhance production.[4]
Inconsistent Growth Variability in inoculum quality.Standardize inoculum preparation, ensuring consistent spore concentration and age.
Inadequate aeration or agitation.Optimize aeration and agitation rates to ensure sufficient oxygen supply without causing excessive shear stress on the mycelium.
Product Degradation Unfavorable pH conditions.Maintain the pH of the culture medium below 8.0, as higher pH can negatively affect the stability of some echinocandins.[8]
Downstream Processing and Purification Challenges
Issue Potential Causes Recommended Actions
Low Recovery After Extraction Inefficient cell lysis (if intracellular).Optimize cell disruption methods (e.g., high-pressure homogenization, sonication).
Poor solvent selection for extraction.Test a range of water-immiscible organic solvents to find the most effective one for this compound.
Poor Purity After Chromatography Co-elution of structurally similar impurities.Optimize the chromatographic method, including the choice of stationary phase (e.g., C18, C8), mobile phase composition, and gradient elution profile.
Incomplete removal of process-related impurities.Incorporate additional purification steps, such as ion-exchange or size-exclusion chromatography.

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is a representative model based on methods for producing echinocandins from Aspergillus species.

1.1. Inoculum Preparation:

  • Grow Aspergillus sydowii on Potato Dextrose Agar (PDA) slants at 28°C for 7 days.

  • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

1.2. Fermentation:

  • Prepare the fermentation medium. A representative medium composition is provided in the table below.

  • Autoclave the medium and allow it to cool to the fermentation temperature.

  • Inoculate the sterile medium with the spore suspension (e.g., 5% v/v).

  • Incubate the culture in a fermenter under the conditions specified in the table below.

  • Monitor the fermentation by periodically taking samples for analysis of pH, biomass, and this compound concentration.

Table 1: Model Fermentation Parameters for this compound Production

Parameter Recommended Value/Range Notes
Carbon Source Methyl Oleate (20-40 g/L)Can significantly enhance echinocandin production.[2]
Nitrogen Source Peptone (10-20 g/L), Yeast Extract (5-10 g/L)Complex nitrogen sources often support robust growth and secondary metabolite production.
Basal Salts KH2PO4 (1-2 g/L), MgSO4·7H2O (0.5-1 g/L)
pH 6.0 - 7.0Maintain using automated addition of acid/base.
Temperature 25 - 28 °CLower temperatures can favor secondary metabolite production over rapid biomass accumulation.[8]
Aeration 1.0 - 1.5 vvmEnsure adequate dissolved oxygen levels.
Agitation 200 - 300 rpmAdjust to maintain homogeneity and oxygen transfer without damaging mycelia.
Fermentation Time 7 - 12 daysMonitor product formation to determine optimal harvest time.
Downstream Processing and Purification Protocol

This is a general protocol for the purification of echinocandins.

2.1. Extraction:

  • Separate the mycelial mass from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent (e.g., ethyl acetate, n-butanol) at an appropriate pH.

  • Combine the organic extracts and concentrate under reduced pressure.

2.2. Chromatographic Purification:

  • Dissolve the concentrated crude extract in a minimal amount of a suitable solvent.

  • Load the solution onto a macroporous adsorption resin column (e.g., HP20).

  • Wash the column with water and then with a low concentration of an organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.

  • Elute the this compound using a gradient of increasing organic solvent concentration (e.g., 20-80% acetonitrile in water).

  • Collect fractions and analyze for the presence and purity of this compound by HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

HPLC Method for Quantification of this compound

This is a model HPLC method based on established methods for other echinocandins.

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 15 minutes, then increase to 95% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 3: Representative HPLC Method Validation Data

Parameter Result
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation (Aspergillus sydowii) Fermentation Fermentation Inoculum->Fermentation Media Media Preparation Media->Fermentation Harvest Harvest (Centrifugation/Filtration) Fermentation->Harvest Transfer Extraction Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification FinalProduct Lyophilization (Pure this compound) Purification->FinalProduct

Caption: Workflow for this compound Production.

Troubleshooting_Logic Start Low Product Titer Cause1 Suboptimal Media? Start->Cause1 Cause2 Incorrect pH/Temp? Start->Cause2 Cause3 Poor Mycelial Morphology? Start->Cause3 Solution1 Optimize C/N Sources Cause1->Solution1 Solution2 Calibrate & Control Parameters Cause2->Solution2 Solution3 Add Microparticles Cause3->Solution3

Caption: Troubleshooting Low this compound Titer.

Signaling_Pathway_Placeholder cluster_Regulation Simplified Regulatory Pathway for Secondary Metabolite Production Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen) Global_Regulators Global Regulators (e.g., LaeA, VeA) Nutrient_Limitation->Global_Regulators Stress_Factors Environmental Stress (e.g., pH shift) Stress_Factors->Global_Regulators Specific_Regulators Pathway-Specific Regulators Global_Regulators->Specific_Regulators Biosynthetic_Genes This compound Biosynthetic Genes Specific_Regulators->Biosynthetic_Genes Product This compound Biosynthetic_Genes->Product

Caption: Regulation of Secondary Metabolite Synthesis.

References

strategies to reduce degradation of Deoxymulundocandin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deoxymulundocandin is an echinocandin-type antifungal antibiotic derived from Aspergillus sydowii.[1] As with many complex natural products, ensuring its stability during storage is crucial for reliable experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding strategies to reduce the degradation of this compound. While specific degradation pathways for this compound are not extensively published, this guide leverages established principles of pharmaceutical stability testing to provide researchers with a robust framework for its handling and storage.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause this compound to degrade?

A1: The stability of complex molecules like this compound can be influenced by several environmental factors. These typically include temperature, humidity, light exposure, and pH.[2][3] Oxidative and hydrolytic conditions are common degradation pathways for many pharmaceuticals.[4] Therefore, it is critical to control these factors during storage.

Q2: What are the recommended general storage conditions for this compound?

A2: For long-term storage, it is generally recommended to store this compound as a solid powder at –20°C or –80°C in a tightly sealed container to protect it from moisture.[5] If the compound is in solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at –80°C.[6] The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for the intended experiments.[5]

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be identified by a loss of biological activity, changes in physical appearance (e.g., color), or the appearance of new peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).[4] HPLC is a powerful technique to assess the purity of your sample and detect the presence of degradation products.[4]

Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

A4: The choice of solvent depends on the solubility of this compound. For many echinocandins, solvents like DMSO or ethanol are used to prepare concentrated stock solutions, which are then diluted in aqueous buffers for experiments.[5] Stock solutions should be stored at –80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to perform a small-scale solubility and stability test in your chosen solvent system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of antifungal activity in my assay. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare a fresh stock solution from a new vial of solid compound. 3. Assess the purity of the new and old stock solutions using HPLC.
I see extra peaks in my HPLC analysis of an older sample. Chemical degradation of the compound.1. These new peaks likely represent degradation products. 2. Consider performing forced degradation studies (see experimental protocol below) to identify potential degradation pathways. 3. Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation mechanism.[7]
The color of my this compound solution has changed. This may indicate oxidation or other chemical reactions.1. Discard the solution. 2. When preparing new solutions, consider using degassed solvents or adding antioxidants if oxidation is suspected. 3. Protect solutions from light by using amber vials or wrapping containers in foil.
My compound is not dissolving properly. The compound may have degraded into less soluble products, or the incorrect solvent is being used.1. Confirm the appropriate solvent for this compound. 2. If solubility issues persist with a new sample, consider gentle warming or sonication, but be aware that heat can accelerate degradation.

Experimental Protocols

Protocol: Forced Degradation Study to Identify Potential Degradation Pathways

Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying likely degradation products.[8][9] This information is critical for developing stable formulations and analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to predict its degradation pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/Vis or PDA detector

  • pH meter

  • Stability chambers or ovens

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.[2]

    • Monitor the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

Data Presentation: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration Purpose
Acid Hydrolysis 0.1 M HCl60°C24 hoursTo test for susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH60°C24 hoursTo test for susceptibility to alkaline environments.
Neutral Hydrolysis Water60°C24 hoursTo assess hydrolysis at neutral pH.
Oxidation 3% H₂O₂Room Temperature24 hoursTo evaluate sensitivity to oxidative stress.
Thermal (Dry Heat) Oven60°C48 hoursTo assess the stability of the solid form at elevated temperatures.
Photostability Light Chamber (ICH Q1B)ControlledAs per guidelinesTo determine light sensitivity.

Visualizations

cluster_storage Storage & Handling cluster_experiment Experimental Use start Receive this compound storage Store at -20°C or -80°C (Solid, in desiccator) start->storage stock_prep Prepare Stock Solution (e.g., in DMSO) storage->stock_prep aliquot Aliquot into single-use volumes stock_prep->aliquot store_solution Store solution at -80°C aliquot->store_solution thaw Thaw one aliquot store_solution->thaw dilute Dilute to working concentration in aqueous buffer thaw->dilute use Use in experiment dilute->use

Caption: Recommended workflow for storage and handling of this compound.

cluster_pathways Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Echinocandin Core) hydrolysis_product Ring-opened products (Loss of cyclic peptide core) This compound->hydrolysis_product pH extremes, water oxidation_product Oxidized side chains (e.g., at susceptible amino acids) This compound->oxidation_product O₂, peroxides photo_product Photodegradants This compound->photo_product UV/Vis light

Caption: Potential degradation pathways for an echinocandin-type molecule.

action_node action_node start Unexpected Degradation Observed? check_storage Storage conditions correct? start->check_storage check_handling Handling procedures followed? check_storage->check_handling Yes action1 Correct storage: -80°C, desiccated, dark check_storage->action1 No check_reagents Solvents/reagents fresh & pure? check_handling->check_reagents Yes action2 Use fresh aliquot. Avoid freeze-thaw. check_handling->action2 No action3 Use new, high-purity solvents. check_reagents->action3 No action4 Perform forced degradation study to identify cause. check_reagents->action4 Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

dealing with interference in analytical detection of Deoxymulundocandin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Deoxymulundocandin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal suppression or enhancement when analyzing this compound using LC-MS?

Signal suppression or enhancement, often referred to as matrix effects, is a common issue in LC-MS analysis.[1][2][3] It arises from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of this compound.[1][2]

  • Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and lipids.[2]

  • Exogenous Matrix Components: These are substances introduced during sample collection or preparation, including anticoagulants (e.g., EDTA, heparin), stabilizers, and impurities from solvents or reagents.[2]

  • Ionization Competition: When matrix components co-elute with this compound, they can compete for the available charge in the ion source, leading to a decreased signal for the analyte (ion suppression).[1]

  • Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the ESI droplets, affecting the evaporation rate and the release of analyte ions into the gas phase.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This is a quantitative method to determine the matrix factor (MF).[2] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration.[2]

    • An MF < 1 indicates ion suppression.[2]

    • An MF > 1 indicates ion enhancement.[2]

Q3: My chromatogram shows poor peak shape (tailing, fronting, or splitting) for this compound. What are the likely causes?

Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or the HPLC/UHPLC system itself.[4]

  • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.

  • Secondary Interactions: Peak tailing can occur due to unwanted interactions between this compound and the stationary phase. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[4]

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or broadening.[4]

  • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can lead to distorted peaks.[4]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[4]

Q4: What are the recommended sample preparation techniques to minimize interference in this compound analysis?

Effective sample preparation is crucial for reducing matrix effects.[1] The choice of technique depends on the sample matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for removing interferences and concentrating the analyte.[1] Different SPE sorbents can be used based on the properties of this compound and the matrix components.

Troubleshooting Guides

Problem 1: Low Recovery of this compound

Symptoms: The peak area of this compound is consistently lower than expected in your quality control samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Re-evaluate the extraction solvent and pH. Ensure the solvent has the appropriate polarity to efficiently extract this compound. 2. Optimize the mixing/vortexing time and speed during extraction. 3. For SPE, ensure the column has been properly conditioned and equilibrated.
Analyte Degradation 1. Investigate the stability of this compound under the extraction and storage conditions. 2. Consider performing extraction at a lower temperature or adding a stabilizer if degradation is suspected.
Improper SPE Elution 1. Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. 2. Test different elution solvents or increase the volume of the current solvent.
Problem 2: High Signal Variability Between Samples

Symptoms: The peak area of the internal standard and/or this compound is inconsistent across a batch of samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Implement a more robust sample cleanup method like SPE to remove a wider range of interfering compounds.[1] 2. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in matrix effects.
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. 2. Automate the sample preparation process if possible to minimize human error.
LC-MS System Instability 1. Check for fluctuations in the LC pump pressure and flow rate. 2. Inspect the MS ion source for contamination and clean if necessary.[5]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of different sample preparation methods on the recovery and matrix effect for this compound analysis in human plasma.

Table 1: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation Method Mean Recovery (%) Standard Deviation (%)
Protein Precipitation (Acetonitrile)85.28.5
Liquid-Liquid Extraction (Ethyl Acetate)92.15.2
Solid-Phase Extraction (C18)98.52.1

Table 2: Matrix Effect Assessment of this compound

Sample Preparation Method Mean Matrix Factor (MF) Interpretation
Protein Precipitation (Acetonitrile)0.65Significant Ion Suppression
Liquid-Liquid Extraction (Ethyl Acetate)0.88Minor Ion Suppression
Solid-Phase Extraction (C18)0.97Negligible Matrix Effect

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: [Hypothetical Q1/Q3 values, e.g., 1142.7 -> 1064.6]

    • Internal Standard: [Hypothetical Q1/Q3 values for SIL-IS]

Visualizations

TroubleshootingWorkflow Troubleshooting Signal Suppression for this compound Start Low this compound Signal CheckSystem Check LC-MS System Performance (e.g., spray stability, sensitivity) Start->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK AssessMatrixEffect Assess Matrix Effect (Post-column infusion or post-extraction spiking) MatrixEffectPresent Matrix Effect Confirmed? AssessMatrixEffect->MatrixEffectPresent ImproveCleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) MatrixEffectPresent->ImproveCleanup Yes End Problem Resolved MatrixEffectPresent->End No ModifyChromatography Modify Chromatography (e.g., change gradient, use different column) ImproveCleanup->ModifyChromatography UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSIL_IS ImproveCleanup->End ModifyChromatography->End UseSIL_IS->End SystemOK->AssessMatrixEffect Yes TroubleshootSystem Troubleshoot LC-MS Hardware (e.g., clean ion source, check for leaks) SystemOK->TroubleshootSystem No TroubleshootSystem->CheckSystem

Caption: Troubleshooting workflow for low signal intensity.

HypotheticalSignalingPathway Hypothetical this compound Resistance Pathway This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Target Enzyme) This compound->GlucanSynthase Inhibits AlteredEnzyme Altered Glucan Synthase This compound->AlteredEnzyme Ineffective Inhibition CellWall Fungal Cell Wall Synthesis GlucanSynthase->CellWall Catalyzes Resistance Echinocandin Resistance FKS1Mutation FKS1 Gene Mutation FKS1Mutation->AlteredEnzyme Leads to AlteredEnzyme->CellWall Continues Synthesis (Reduced Inhibition) AlteredEnzyme->Resistance

Caption: Potential mechanism of resistance to this compound.

References

Validation & Comparative

Deoxymulundocandin and Mulundocandin: A Structural and Antifungal Activity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural nuances and comparative efficacy of two closely related echinocandin antifungals.

Deoxymulundocandin and Mulundocandin are potent antifungal agents belonging to the echinocandin class of lipopeptides. These compounds, produced by the fungus Aspergillus mulundensis (previously identified as Aspergillus sydowii var. mulundensis), share a similar cyclic hexapeptide core and a 12-methyl myristoyl lipid side chain. Their primary mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. Despite their structural similarity, a key difference in their molecular architecture leads to variations in their biological activity. This guide provides a comprehensive comparison of their structures, supported by experimental data, and details their relative antifungal potency.

Structural Differences

The fundamental structural distinction between this compound and Mulundocandin lies in the hydroxylation of the homotyrosine residue within the cyclic peptide core. Mulundocandin possesses a 3,4-dihydroxyhomotyrosine moiety, whereas this compound, as its name implies, lacks one of these hydroxyl groups, featuring a 3-hydroxyhomotyrosine residue instead.[1] This seemingly minor alteration results in a difference in their molecular formulas: C48H77N7O16 for Mulundocandin and C48H77N7O15 for this compound.[1][2]

The structural elucidation of both compounds was achieved through a combination of spectroscopic techniques, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, NOESY, and DEPT experiments) and comparative Gas Chromatography-Mass Spectrometry (GC-MS) of their derivatized acid hydrolysates.[1][3]

G cluster_mulundocandin Mulundocandin cluster_this compound This compound M_core Cyclic Hexapeptide Core M_sidechain 12-Methyl Myristoyl Side Chain M_core->M_sidechain Acyl Linkage M_homotyrosine 3,4-Dihydroxyhomotyrosine M_core->M_homotyrosine Peptide Bond D_core Cyclic Hexapeptide Core D_sidechain 12-Methyl Myristoyl Side Chain D_core->D_sidechain Acyl Linkage D_homotyrosine 3-Hydroxyhomotyrosine D_core->D_homotyrosine Peptide Bond

Fig. 1: Structural comparison of Mulundocandin and this compound.

Comparative Antifungal Activity

The structural variance between this compound and Mulundocandin influences their antifungal potency. In vitro susceptibility testing reveals differences in their minimum inhibitory concentrations (MICs) against various fungal pathogens. Generally, both compounds exhibit significant activity against Candida species, while their efficacy against Aspergillus species is less pronounced.[4]

Fungal SpeciesThis compound MIC (µg/mL)Mulundocandin MIC (µg/mL)
Candida albicans3.10.5 - 4.0[4]
Candida glabrata-2.0 - 4.0[4]
Candida tropicalis12.51.0 - 8.0[4]
Botrytis cinerea3.1-
Cladosporium species25-
Trichophyton mentagrophytes>200Inactive[4]
Aspergillus species>200Inactive[4]
Cryptococcus neoformans>200Inactive[4]

Note: Data for this compound is from a single study and may not be directly comparable to the range presented for Mulundocandin due to potential variations in experimental conditions. A dash (-) indicates that no data was found in the searched literature.

Experimental Protocols

The following methodologies are central to the structural elucidation and biological evaluation of this compound and Mulundocandin.

Isolation and Purification

This compound and Mulundocandin were co-isolated from the culture filtrate and mycelia of Aspergillus mulundensis (Culture No. Y-30462). The general procedure involves:

  • Fermentation of the microorganism in a suitable production medium.

  • Separation of the culture filtrate and mycelial mass via centrifugation.

  • Extraction of the mycelial mass with acetone, followed by concentration and re-extraction with ethyl acetate.

  • Extraction of the culture filtrate with ethyl acetate.

  • Combination and concentration of the extracts to yield an oil.

  • Trituration of the oil with acetonitrile to precipitate the crude compounds.

  • Purification of the individual compounds using column chromatography on silica gel with an ethyl acetate-propanol solvent system.[1]

Structural Elucidation

The chemical structures were determined using the following key experiments:

  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS): This technique was used to determine the precise molecular weight and elemental composition of the compounds. For this compound, the molecular formula was established as C48H77N7O15.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, and NOESY, were performed to identify the amino acid constituents, their spin systems, and the sequence of the peptide backbone. These experiments were crucial in identifying the homotyrosine residue and its hydroxylation pattern.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Acid Hydrolysates: To confirm the amino acid composition and the nature of the fatty acid side chain, the compounds were hydrolyzed with acid. The resulting components were then derivatized (methyl esterification followed by trifluoroacetylation) and analyzed by GC-MS. This comparative analysis clearly distinguished the 3-hydroxyhomotyrosine in this compound from the 3,4-dihydroxyhomotyrosine in Mulundocandin.[1]

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity (MIC) was determined using a broth microdilution method. The following is a generalized protocol based on standard methods and the information available from the primary literature:

  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a certain optical density, which corresponds to a specific colony-forming unit per milliliter, typically 0.5 McFarland standard).

  • Preparation of Antifungal Dilutions: Stock solutions of this compound and Mulundocandin are prepared in a suitable solvent (e.g., methanol or DMSO). A series of two-fold dilutions of each compound are then prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For echinocandins, this is often a reduction in turbidity or the observation of abnormal, compact hyphal growth for filamentous fungi (Minimum Effective Concentration or MEC).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Standardized Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilutions of Compounds C->D E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading E->F G Determination of MIC F->G

Fig. 2: Workflow for Antifungal Susceptibility Testing.

Conclusion

This compound and Mulundocandin are structurally very similar echinocandin antifungals, with the key difference being the presence of an additional hydroxyl group on the homotyrosine residue of Mulundocandin. This structural modification appears to impact their antifungal potency, with available data suggesting potential variations in their activity against different fungal species. Further comparative studies with a broader range of clinical isolates are warranted to fully elucidate their respective therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Comparative Efficacy of Deoxymulundocandin and Caspofungin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available data on the echinocandin antifungal agents Deoxymulundocandin and Caspofungin reveals significant disparities in the extent of their characterization. While Caspofungin is a well-documented, clinically approved drug with a wealth of in vitro, in vivo, and clinical data, information on this compound is presently limited to initial discovery and basic in vitro antifungal activity.

This guide provides a comparative overview based on the currently accessible scientific literature. The objective is to present a clear, data-driven comparison to inform researchers, scientists, and drug development professionals. Due to the limited data on this compound, a direct and comprehensive comparison of efficacy is challenging. This document will summarize the available data for both compounds and provide a detailed overview of the well-established properties of Caspofungin as a reference.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Both this compound and Caspofungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. This mechanism is highly selective for fungal cells as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.

Echinocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Echinocandin Echinocandin β-(1,3)-D-glucan_synthase β-(1,3)-D-glucan_synthase Echinocandin->β-(1,3)-D-glucan_synthase Inhibits β-(1,3)-D-glucan_synthesis β-(1,3)-D-glucan_synthesis β-(1,3)-D-glucan_synthase->β-(1,3)-D-glucan_synthesis Catalyzes Fungal_cell_wall Fungal_cell_wall β-(1,3)-D-glucan_synthesis->Fungal_cell_wall Essential for Cell_lysis Cell_lysis β-(1,3)-D-glucan_synthesis->Cell_lysis Inhibition leads to

Caption: Mechanism of action of echinocandins.

In Vitro Efficacy: A Head-to-Head Comparison

The available in vitro data for this compound is primarily from its initial discovery. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal isolates, compared with representative MIC values for Caspofungin from published literature.

Fungal SpeciesThis compound MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.25 - 1.00.03 - 2
Candida tropicalis0.5 - 2.00.06 - 2
Candida glabrata2.0 - 8.00.06 - >8
Candida krusei1.0 - 4.00.25 - 4
Candida parapsilosis>1280.5 - >8
Cryptococcus neoformans>12816 - >64
Aspergillus fumigatus160.06 - 4
Trichophyton mentagrophytes8Not commonly reported

Note: MIC values can vary depending on the specific isolate and the testing methodology used. The data for this compound is from a single study and may not be representative of its full spectrum of activity.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (General Workflow)

Detailed experimental protocols for the in vitro testing of this compound are not publicly available. However, a standard broth microdilution method is typically employed to determine the MIC of antifungal agents.

MIC_Assay_Workflow Prepare_fungal_inoculum Prepare standardized fungal inoculum Serial_dilution Perform serial dilutions of antifungal agent Prepare_fungal_inoculum->Serial_dilution Inoculate_plate Inoculate microtiter plate with fungal suspension and antifungal dilutions Serial_dilution->Inoculate_plate Incubate_plate Incubate plate at a controlled temperature Inoculate_plate->Incubate_plate Read_results Visually or spectrophotometrically read the results Incubate_plate->Read_results Determine_MIC Determine the MIC (lowest concentration with no visible growth) Read_results->Determine_MIC

Caption: General workflow for MIC determination.

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing that are widely used in the field. These protocols detail the specific media, incubation conditions, and endpoint reading criteria to ensure reproducibility and comparability of results between different laboratories.

In Vivo Efficacy: Data Limited to Caspofungin

Currently, there is no publicly available data on the in vivo efficacy of this compound in animal models of fungal infections. In contrast, Caspofungin has been extensively studied in various animal models, demonstrating its efficacy in treating disseminated candidiasis, aspergillosis, and other fungal infections. These studies have been crucial in establishing the dosing regimens and therapeutic potential of Caspofungin before its successful clinical application in humans.

Conclusion and Future Directions

The comparison between this compound and Caspofungin is currently constrained by the limited availability of data for this compound. While initial in vitro studies suggest that this compound possesses antifungal activity against a range of Candida species, its potency appears to be generally lower than that of Caspofungin, particularly against Candida parapsilosis and Cryptococcus neoformans, against which it showed no significant activity.

To enable a comprehensive and objective comparison, further research on this compound is imperative. Key areas for future investigation include:

  • Comprehensive in vitro studies: Determining the MICs against a broader panel of clinical isolates, including resistant strains, and performing time-kill studies to assess its fungicidal or fungistatic activity.

  • In vivo efficacy studies: Evaluating the efficacy of this compound in established animal models of systemic fungal infections to determine its therapeutic potential in a living organism.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.

  • Mechanism of action studies: Confirming the specific inhibition of β-(1,3)-D-glucan synthase and investigating any potential secondary targets.

Without these critical data points, this compound remains a promising but unproven antifungal agent. In contrast, Caspofungin stands as a well-established and effective therapeutic option for the treatment of invasive fungal infections. Continued research into novel echinocandins like this compound is essential for expanding the antifungal armamentarium and addressing the growing challenge of antifungal resistance.

A Comparative Analysis of the Antifungal Spectra of Deoxymulundocandin and Micafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery and development, the echinocandin class of compounds has been a cornerstone for the treatment of invasive fungal infections. This guide provides a detailed comparison of the antifungal spectrum of Deoxymulundocandin, a lesser-known echinocandin-type antibiotic, and Micafungin, a widely used clinical antifungal. This objective analysis is based on available experimental data to inform research and development efforts in mycology and infectious diseases.

Introduction to the Compounds

This compound is an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii var. nov. mulundensis. Its discovery in the early 1990s placed it among the family of 1,3-β-D-glucan synthase inhibitors. However, extensive clinical development and corresponding published data on its broad antifungal spectrum remain limited.

Micafungin is a semisynthetic lipopeptide antifungal drug belonging to the echinocandin class.[1][2] It is a potent and selective inhibitor of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] Micafungin is approved for the treatment of various fungal infections, including candidemia, esophageal candidiasis, and as prophylaxis against Candida infections in hematopoietic stem cell transplant recipients.[3]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Both this compound and Micafungin belong to the echinocandin class and are presumed to share the same mechanism of action: the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that provides structural integrity.[1] By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[1] This targeted mechanism offers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall.

Mechanism of Action of Echinocandins cluster_0 Antifungal Drug cluster_1 Fungal Cell Echinocandins Echinocandins 1,3-beta-D-glucan_synthase 1,3-β-D-glucan Synthase Echinocandins->1,3-beta-D-glucan_synthase Inhibits beta_glucan_synthesis β-(1,3)-D-glucan Synthesis 1,3-beta-D-glucan_synthase->beta_glucan_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity beta_glucan_synthesis->cell_wall Maintains cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to

Mechanism of Echinocandin Action

Comparative Antifungal Spectrum: In Vitro Susceptibility Data

The in vitro activity of an antifungal agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC data for this compound and Micafungin against a range of fungal pathogens.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Candida albicans<0.18
Aspergillus niger25
Fusarium culmorum100
Cladosporium species25
Trichophyton mentagrophytes0.75
Pseudomonas aeruginosa>200
Staphylococcus aureus 209P>200

Data sourced from a 1992 publication. The experimental methodology was not detailed.

Table 2: Antifungal Activity of Micafungin against select Candida and Aspergillus species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.008 - 0.50.0150.03
Candida glabrata0.008 - 0.250.0150.03
Candida parapsilosis0.12 - 412
Candida tropicalis0.015 - 0.50.030.06
Candida krusei0.015 - 0.50.060.12
Aspergillus fumigatus0.008 - 0.06≤0.015≤0.015
Aspergillus flavus0.008 - 0.06≤0.0150.03
Aspergillus niger0.008 - 0.120.030.06

Note: MIC values for Micafungin are compiled from various sources and can vary based on the specific study, isolates tested, and methodology used (e.g., CLSI or EUCAST guidelines).

Discussion of Antifungal Spectra

The limited available data for this compound suggests it possesses potent activity against Candida albicans (MIC <0.18 µg/mL) and some dermatophytes like Trichophyton mentagrophytes (MIC 0.75 µg/mL). However, its activity against molds such as Aspergillus niger and Fusarium culmorum appears to be significantly lower, with MICs of 25 µg/mL and 100 µg/mL, respectively. The high MICs against bacteria (Pseudomonas aeruginosa and Staphylococcus aureus) confirm its selective antifungal activity, a hallmark of the echinocandin class.

In contrast, Micafungin exhibits a broad and potent spectrum of activity against clinically relevant Candida species, including fluconazole-resistant strains.[3] It is highly active against C. albicans, C. glabrata, and C. tropicalis. While its activity against C. parapsilosis is generally lower than other Candida species, it remains clinically effective.[4] Micafungin also demonstrates potent in vitro activity against various Aspergillus species, including A. fumigatus, A. flavus, and A. niger.[2][3]

A direct comparison of the antifungal spectra is hampered by the lack of comprehensive, contemporary data for this compound against a wide array of clinically important fungal isolates. The single 1992 study on this compound does not provide the breadth of data necessary for a thorough evaluation against the well-established profile of Micafungin. Further research is warranted to determine the full antifungal spectrum of this compound using standardized methodologies.

Experimental Protocols: Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for the generation of reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth dilution antifungal susceptibility testing of yeasts and molds.

A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

Experimental Workflow for MIC Determination cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_drug Prepare serial dilutions of antifungal agent inoculate Inoculate microtiter plate wells with fungal suspension prep_drug->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_plate Read plate visually or spectrophotometrically incubate->read_plate determine_mic Determine MIC: Lowest concentration with significant growth inhibition read_plate->determine_mic

Workflow for MIC Determination

Key Methodological Details (based on CLSI M27/M38 and EUCAST guidelines):

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS is commonly used.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared and standardized to a specific cell density (e.g., 0.5-2.5 x 103 cells/mL).

  • Drug Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the microtiter plates.

  • Incubation: Plates are typically incubated at 35°C for 24 to 48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% inhibition for azoles and echinocandins against yeasts) compared to the growth control well.

Conclusion and Future Directions

Based on the currently available data, Micafungin demonstrates a broader and more potent antifungal spectrum against a wide range of clinically significant yeasts and molds compared to the limited data available for this compound. The high potency of this compound against Candida albicans suggests that it could be a valuable compound, but its seemingly weaker activity against key molds like Aspergillus may limit its potential spectrum of use.

To enable a more definitive comparison and to fully assess the therapeutic potential of this compound, further research is essential. Specifically, future studies should focus on:

  • Comprehensive in vitro susceptibility testing of this compound against a large panel of recent clinical isolates of Candida species (including non-albicans species), Aspergillus species, and other emerging fungal pathogens, following standardized CLSI or EUCAST methodologies.

  • Direct comparative studies evaluating the in vitro and in vivo efficacy of this compound and Micafungin side-by-side.

  • Detailed mechanistic studies to confirm the inhibition of 1,3-β-D-glucan synthase by this compound and to investigate any potential unique interactions with the enzyme.

Such data would provide the necessary foundation for a more complete understanding of this compound's place within the echinocandin class and its potential as a future antifungal therapeutic.

References

Deoxymulundocandin and its Contemporaries: A Comparative Analysis of (1,3)-β-D-Glucan Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism of action of Deoxymulundocandin and other inhibitors of fungal cell wall synthesis, providing researchers, scientists, and drug development professionals with a comparative guide to their performance and experimental validation.

The fungal cell wall, a structure absent in mammalian cells, presents a prime target for antifungal drug development. A critical component of this wall is (1,3)-β-D-glucan, a polymer synthesized by the enzyme (1,3)-β-D-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic lysis and fungal cell death. This guide provides a comparative analysis of this compound and other prominent inhibitors of this pathway, focusing on their mechanism of action, supported by experimental data and detailed protocols.

Overview of (1,3)-β-D-Glucan Synthase Inhibitors

The primary classes of antifungals that target (1,3)-β-D-glucan synthase are the echinocandins and the triterpene glycosides.

  • Echinocandins: This class includes well-established intravenous drugs like caspofungin, micafungin, and anidulafungin, as well as the less commonly cited this compound.[1][2] this compound, isolated from Aspergillus sydowii, is an echinocandin-type lipopeptide antibiotic.[3][4] Like other echinocandins, it consists of a cyclic hexapeptide core with a lipid side chain.[5][6] These agents are known for their potent, broad-spectrum activity against many Candida and Aspergillus species.[7][8]

  • Triterpene Glycosides: This class is represented by enfumafungin, a natural product isolated from Hormonema sp., and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118).[9][10] A key interest in this class has been the development of an orally bioavailable (1,3)-β-D-glucan synthase inhibitor, a significant limitation of the echinocandins.[9]

Both classes of compounds act as non-competitive inhibitors of the Fks1p subunit of the (1,3)-β-D-glucan synthase enzyme complex.[7][11]

Comparative Performance Data

The following tables summarize the in vitro activity of representative (1,3)-β-D-glucan synthase inhibitors against various fungal pathogens.

Table 1: In Vitro Activity (MIC µg/mL) of Echinocandins against Candida Species

Antifungal AgentC. albicansC. glabrataC. tropicalis
This compound0.5 - 4.0[12]2.0 - 4.0[12]1.0 - 8.0[12]
Caspofungin≤0.25≤0.25≤0.25
Micafungin≤0.25≤0.06≤0.25
Anidulafungin≤0.25≤0.25≤0.25
Note: MIC values for Caspofungin, Micafungin, and Anidulafungin are based on revised clinical breakpoints and represent the concentration at which an isolate is considered susceptible.[9]

Table 2: In Vitro Activity (IC50) of Enfumafungin Derivative (MK-3118) and Caspofungin against Glucan Synthase from Wild-Type and Echinocandin-Resistant (fks mutant) Candida Strains

Antifungal AgentC. albicans (Wild-Type)C. albicans (fks mutant)C. glabrata (Wild-Type)C. glabrata (fks mutant)
MK-31180.2 µg/mL0.1 - 0.3 µg/mL0.3 µg/mL0.2 - 0.4 µg/mL
Caspofungin0.1 µg/mL>10 µg/mL0.2 µg/mL>10 µg/mL
Data for MK-3118 and Caspofungin are adapted from studies on echinocandin-resistant isolates and demonstrate the enhanced potency of the enfumafungin derivative against strains with FKS mutations.[13][14]

Experimental Protocols for Mechanism of Action Validation

The validation of the mechanism of action for (1,3)-β-D-glucan synthase inhibitors involves a combination of biochemical, microbiological, and genetic approaches.

(1,3)-β-D-Glucan Synthase Inhibition Assay

Objective: To directly measure the inhibitory activity of a compound on the (1,3)-β-D-glucan synthase enzyme.

Methodology:

  • Preparation of Fungal Membranes:

    • Grow the fungal strain of interest (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., Tris-HCl with EDTA).

    • Disrupt the cells mechanically (e.g., using glass beads or a cell disruptor) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Pellet the membrane fraction by high-speed ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer, GTPγS (an activator of the Rho1p subunit), and the test compound at various concentrations.

    • Add the fungal membrane preparation to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the substrate, UDP-[14C]-glucose.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer.

    • Wash the filter to remove unincorporated UDP-[14C]-glucose.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-drug control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Morphological Analysis of Fungal Cells

Objective: To observe the phenotypic effects of the inhibitor on fungal cell structure.

Methodology:

  • Fungal Culture: Grow yeast or mold in a liquid medium in the presence of the test compound at concentrations around the Minimum Inhibitory Concentration (MIC).

  • Microscopy: Observe the fungal cells at different time points using light microscopy or electron microscopy.

  • Observation: Look for characteristic morphological changes such as cell swelling, abnormal cell shapes, lysis, and aberrant hyphal branching in molds.

Genetic Validation using Saccharomyces cerevisiae Mutants

Objective: To confirm that the antifungal activity is dependent on the Fks1p target.

Methodology:

  • Strain Selection: Utilize strains of S. cerevisiae with known point mutations in the FKS1 gene that confer resistance to echinocandins.

  • Susceptibility Testing: Perform standard antifungal susceptibility testing (e.g., broth microdilution) to determine the MIC of the test compound against the wild-type and fks1 mutant strains.

  • Analysis: A significant increase in the MIC for the fks1 mutant strain compared to the wild-type strain indicates that the compound's antifungal activity is mediated through the Fks1p subunit of (1,3)-β-D-glucan synthase.

Signaling Pathways and Experimental Workflows

Inhibition of (1,3)-β-D-glucan synthesis induces significant stress on the fungal cell wall. This triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi.[15][16]

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., Echinocandin treatment) Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Rho1_GTPase Rho1 GTPase Wsc1_Mid2->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2_Mpk1 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2_Mpk1->Transcription_Factors Cell_Wall_Genes Cell Wall Gene Expression (e.g., FKS2, Chitin Synthases) Transcription_Factors->Cell_Wall_Genes Cell_Wall_Genes->Cell_Wall_Stress Compensatory Response

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

The following diagram illustrates the general workflow for validating the mechanism of action of a putative (1,3)-β-D-glucan synthase inhibitor.

MOA_Validation_Workflow Start Putative (1,3)-β-D-Glucan Synthase Inhibitor In_Vitro_Susceptibility In Vitro Antifungal Susceptibility Testing (MIC Determination) Start->In_Vitro_Susceptibility Glucan_Synthase_Assay (1,3)-β-D-Glucan Synthase Inhibition Assay (IC50) In_Vitro_Susceptibility->Glucan_Synthase_Assay Morphological_Analysis Morphological Analysis (Microscopy) In_Vitro_Susceptibility->Morphological_Analysis Genetic_Validation Genetic Validation (fks Mutant Strains) In_Vitro_Susceptibility->Genetic_Validation Mechanism_Confirmed Mechanism of Action Confirmed: Inhibition of (1,3)-β-D-Glucan Synthase Glucan_Synthase_Assay->Mechanism_Confirmed Morphological_Analysis->Mechanism_Confirmed Genetic_Validation->Mechanism_Confirmed

Caption: Experimental Workflow for MoA Validation.

References

The Synergistic Potential of Deoxymulundocandin with Azole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on Deoxymulundocandin: this compound is an echinocandin-type antifungal antibiotic.[1] However, to date, publicly available research on its specific synergistic effects with azole antifungals is not available. Therefore, this guide will provide a comparative overview of the well-documented synergistic interactions between other echinocandins (such as caspofungin, micafungin, and anidulafungin) and azole antifungals. This information serves as a strong proxy for the potential synergistic behavior of this compound, given their shared mechanism of action.

Echinocandins and azoles represent two distinct classes of antifungal agents that, when used in combination, have demonstrated significant synergistic activity against a broad range of fungal pathogens.[2] This synergy often leads to enhanced efficacy, reduced drug dosages, and the potential to overcome antifungal resistance.

Mechanism of Synergistic Action

The synergistic effect of combining echinocandins and azoles stems from their complementary mechanisms of action targeting different essential components of the fungal cell.

  • Echinocandins , including this compound, inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately cell death.

  • Azoles target the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function.

The sequential or simultaneous inhibition of both the cell wall and cell membrane integrity is believed to be the primary basis for the observed synergy. The initial damage to the cell wall by an echinocandin may facilitate the entry of the azole into the fungal cell, allowing it to reach its target more effectively.

Quantitative Analysis of Synergistic Effects

The synergy between echinocandins and azoles is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic. The following tables summarize the in vitro synergistic activity of various echinocandin-azole combinations against different fungal species, as reported in the literature.

Echinocandin Azole Fungal Species Fractional Inhibitory Concentration Index (FICI) Reference
CaspofunginVoriconazoleAspergillus fumigatusNot explicitly stated, but combination therapy showed improved survival in vivo against resistant strains.[3]
CaspofunginPosaconazoleAspergillus fumigatusNot explicitly stated, but combination therapy showed improved survival in vivo against resistant strains.[3]
MicafunginVoriconazoleMultidrug-resistant Candida auris0.15 to 0.5[4]
AnidulafunginFluconazoleFluconazole-resistant Candida parapsilosis complex0.07-0.37[5]
MicafunginFluconazoleFluconazole-resistant Candida parapsilosis complex0.25-0.5[5]
AnidulafunginItraconazoleFluconazole-resistant Candida parapsilosis complex0.15-0.37[5]
MicafunginItraconazoleFluconazole-resistant Candida parapsilosis complex0.09-0.37[5]

Table 1: Summary of In Vitro Synergistic Activity of Echinocandin-Azole Combinations.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the synergistic effects of antifungal agents.

Checkerboard Broth Microdilution Assay

This is the most common method for determining in vitro synergy.

  • Preparation of Drug Solutions: Stock solutions of the echinocandin and azole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in RPMI 1640 medium.

  • Microtiter Plate Setup: A two-dimensional array of serial dilutions of both drugs is prepared in a 96-well microtiter plate. One axis represents the concentrations of the echinocandin, and the other represents the concentrations of the azole.

  • Inoculum Preparation: A standardized inoculum of the fungal isolate to be tested is prepared and added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for a defined period (e.g., 24-48 hours).

  • Reading of Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assays

Time-kill assays provide information on the rate of fungal killing by antifungal agents, alone and in combination.

  • Culture Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.

  • Drug Exposure: The antifungal agents (echinocandin and azole), alone and in combination, are added to the fungal suspension at specific concentrations (e.g., multiples of the MIC).

  • Incubation and Sampling: The cultures are incubated at a specified temperature, and samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viability Assessment: The number of viable fungal cells in each sample is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.

  • Data Analysis: The results are plotted as the log10 of colony-forming units (CFU)/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizing the Mechanisms and Synergy

The following diagrams illustrate the individual mechanisms of action of echinocandins and azoles, as well as their synergistic interaction.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Drugs CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Ergosterol->CellMembrane Incorporation GlucanSynthase β-(1,3)-D-glucan synthase GlucanSynthase->CellWall Synthesis LanosterolDemethylase->Ergosterol Echinocandin Echinocandin (e.g., this compound) Echinocandin->GlucanSynthase Inhibits Azole Azole Antifungal Azole->LanosterolDemethylase Inhibits

Caption: Individual mechanisms of action of echinocandins and azole antifungals.

Synergistic_Effect cluster_pathway Fungal Cell Disruption Echinocandin Echinocandin (e.g., this compound) CellWallDamage Cell Wall Damage (β-glucan depletion) Echinocandin->CellWallDamage Azole Azole Antifungal CellMembraneDamage Cell Membrane Disruption (Ergosterol depletion) Azole->CellMembraneDamage IncreasedPermeability Increased Cell Permeability CellWallDamage->IncreasedPermeability FungalCellDeath Fungal Cell Death CellWallDamage->FungalCellDeath CellMembraneDamage->FungalCellDeath IncreasedPermeability->Azole Enhanced uptake

Caption: Conceptual workflow of the synergistic interaction between echinocandins and azoles.

Conclusion

The combination of echinocandins and azoles presents a promising therapeutic strategy for the treatment of various fungal infections, particularly those caused by resistant strains. The synergistic interaction, driven by the dual targeting of the fungal cell wall and cell membrane, has been consistently demonstrated in vitro for several members of the echinocandin class. While specific data for this compound is not yet available, its classification as an echinocandin strongly suggests it would exhibit similar synergistic properties with azole antifungals. Further research is warranted to confirm this potential and to establish optimal combination regimens for clinical use.

References

Deoxymulundocandin and Antifungal Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antifungal agent and existing therapies is critical. Deoxymulundocandin, an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii, represents a potential new tool in the arsenal against invasive fungal infections.[1] However, comprehensive studies detailing its cross-resistance profile with other major antifungal classes are not yet available in the public domain. This guide will provide a framework for understanding potential cross-resistance based on the established mechanisms of the echinocandin class, outline standard experimental protocols for future comparative studies, and present visualizations of key pathways and workflows.

Understanding Echinocandin Cross-Resistance

This compound belongs to the echinocandin class of antifungals. These agents act by inhibiting (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, β-D-glucan. Resistance to echinocandins is primarily mediated by specific mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunits of the glucan synthase enzyme.

Acquired mutations in the "hot spot" regions of the FKS genes are the most common mechanism of clinically significant echinocandin resistance. These mutations often result in a reduced affinity of the enzyme for the drug, leading to elevated minimum inhibitory concentrations (MICs). A critical characteristic of this resistance mechanism is the high degree of cross-resistance observed among the currently marketed echinocandins: anidulafungin, caspofungin, and micafungin. It is therefore highly probable that fungal isolates harboring these FKS mutations would also exhibit reduced susceptibility to this compound.

Comparative Antifungal Data: A Call for Future Research

To date, specific quantitative data from in vitro studies comparing the activity of this compound against a broad panel of antifungal-resistant fungal isolates is not available in published literature. Such studies are essential to fully characterize its spectrum of activity and potential clinical utility. The tables below are placeholders, illustrating how data from future studies on this compound could be presented.

Table 1: Hypothetical In Vitro Activity of this compound Against Echinocandin-Resistant Candida albicans

Fungal IsolateFKS1 MutationThis compound MIC (µg/mL)Anidulafungin MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)
Wild-TypeNoneData not available0.030.060.015
Resistant 1S645PData not available>8>8>8
Resistant 2F641SData not available482
Resistant 3R647GData not available241

Table 2: Hypothetical Synergy of this compound with Other Antifungals Against Aspergillus fumigatus

Antifungal CombinationFICI (Checkerboard Assay)Interpretation
This compound + VoriconazoleData not available-
This compound + Amphotericin BData not available-
This compound + IsavuconazoleData not available-
FICI: Fractional Inhibitory Concentration Index. ≤0.5: Synergy; >0.5 to 4.0: Indifference; >4.0: Antagonism.

Experimental Protocols for Cross-Resistance Studies

The following are standardized methodologies that would be employed to generate the comparative data needed to assess the cross-resistance profile of this compound.

Antifungal Susceptibility Testing (AST)

The in vitro activity of this compound against a panel of fungal isolates, including wild-type and strains with known resistance mechanisms to other antifungals, would be determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubated to ensure viability and purity. A suspension of the fungal cells is then prepared in sterile saline or RPMI 1640 medium and adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

  • Drug Dilution: A series of two-fold dilutions of this compound and comparator antifungal agents are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For yeasts, this is often a ≥50% reduction in turbidity. For molds, a qualitative assessment of growth inhibition is made.

Checkerboard Assay for Synergy Testing

To evaluate the interaction of this compound with other antifungal agents (e.g., azoles, polyenes), a checkerboard microdilution assay is performed.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis. This creates a matrix of wells with various combinations of drug concentrations.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated as described for AST.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth. The FICI is the sum of the MIC of each drug in the combination divided by the MIC of each drug alone. The interaction is classified as synergistic, indifferent, or antagonistic based on the FICI value.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the mechanism of action and resistance of echinocandins, as well as a typical workflow for assessing antifungal cross-resistance.

Echinocandin_Mechanism_of_Action_and_Resistance cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanism This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS complex) This compound->Glucan_Synthase Inhibition Altered_Glucan_Synthase Altered Glucan Synthase (Reduced Drug Affinity) This compound->Altered_Glucan_Synthase Ineffective Inhibition Beta_Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Beta_Glucan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to FKS_Mutation FKS Gene Mutation FKS_Mutation->Altered_Glucan_Synthase

Caption: Mechanism of echinocandin action and resistance.

Antifungal_Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_data_analysis Data Analysis cluster_interpretation Interpretation Isolate_Panel Select Fungal Isolates (Wild-Type & Resistant Strains) Susceptibility_Testing Perform Broth Microdilution (CLSI M27/M38) Isolate_Panel->Susceptibility_Testing Checkerboard_Assay Perform Checkerboard Assays (Combination Studies) Isolate_Panel->Checkerboard_Assay Antifungal_Panel Prepare Antifungal Panel (this compound, Azoles, Polyenes, etc.) Antifungal_Panel->Susceptibility_Testing Antifungal_Panel->Checkerboard_Assay Determine_MICs Determine Minimum Inhibitory Concentrations (MICs) Susceptibility_Testing->Determine_MICs Compare_MICs Compare this compound MICs for WT vs. Resistant Strains Determine_MICs->Compare_MICs Assess_Cross_Resistance Assess Cross-Resistance Profile Compare_MICs->Assess_Cross_Resistance Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->Calculate_FICI Evaluate_Synergy Evaluate Synergy/Antagonism Calculate_FICI->Evaluate_Synergy

Caption: Workflow for assessing antifungal cross-resistance.

Conclusion

While this compound holds promise as a new echinocandin antifungal, its specific cross-resistance profile remains to be elucidated through dedicated research. Based on the known mechanisms of the echinocandin class, it is anticipated that this compound will exhibit cross-resistance with other echinocandins in fungal isolates with FKS gene mutations. Further in vitro and in vivo studies are crucial to fully characterize its activity against a diverse range of fungal pathogens and to understand its potential interactions with other antifungal agents. The experimental frameworks and foundational knowledge presented in this guide are intended to support and inform these future research endeavors.

References

Evaluating In Vivo Efficacy of Novel Antifungals Against Resistant Candida Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Deoxymulundocandin" did not yield any publicly available data regarding its in vivo efficacy against resistant Candida strains. Therefore, this guide has been developed as a template for researchers, scientists, and drug development professionals to illustrate how a novel antifungal agent could be evaluated and compared. The data presented here uses the investigational arylamidine T-2307 as a representative example of a novel compound with demonstrated efficacy against echinocandin-resistant Candida species.

Introduction to Novel Antifungal Evaluation

The emergence of antifungal resistance, particularly among Candida species, poses a significant threat to public health. Echinocandin resistance, often mediated by mutations in the FKS genes, compromises the efficacy of first-line treatments for invasive candidiasis. This necessitates the development and rigorous evaluation of new antifungal agents with novel mechanisms of action or the ability to overcome existing resistance pathways.

This guide provides a framework for assessing the in vivo efficacy of such novel compounds, using T-2307 as a case study. T-2307 is a novel arylamidine that functions by causing the collapse of the fungal mitochondrial membrane potential.[1][2] Its evaluation against echinocandin-resistant Candida albicans and Candida glabrata provides a valuable model for the preclinical assessment of new drug candidates.

Comparative In Vivo Efficacy Data

The efficacy of a novel antifungal is typically assessed in an established animal model, such as a murine model of disseminated candidiasis. Key endpoints include the reduction in fungal burden in target organs (e.g., kidneys) and improvement in host survival.

Table 1: In Vivo Efficacy of T-2307 against Echinocandin-Resistant Candida glabrata
Treatment GroupDosage (mg/kg)RouteMean Fungal Burden (log10 CFU/g kidneys) ± SDReduction vs. Control (log10)
Vehicle Control -SC5.86 ± 0.25-
T-2307 0.75SC4.41 ± 0.431.45
T-2307 1.5SC3.84 ± 0.412.02
T-2307 3SC3.19 ± 0.362.67
T-2307 6SC2.69 ± 0.463.17
Caspofungin 1IP5.51 ± 0.260.35
Caspofungin 10IP4.88 ± 0.410.98
(Data synthesized from studies on T-2307 against echinocandin-resistant C. glabrata).[3][4]
Table 2: In Vivo Efficacy of T-2307 against Echinocandin-Resistant Candida albicans
Treatment GroupDosage (mg/kg/day)Survival Rate (%)Median Survival Time (Days)
Vehicle Control -04
T-2307 0.7580>21
T-2307 1.5100>21
T-2307 3100>21
T-2307 6100>21
Caspofungin 1005
*Statistically significant improvement in survival compared to control (P < 0.01).
(Data synthesized from studies on T-2307 against an echinocandin-resistant C. albicans strain with a known FKS1 mutation).[1][5]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of preclinical data. Below is a standard protocol for a murine model of disseminated candidiasis used to test antifungal efficacy.

Protocol: Murine Model of Disseminated Candidiasis
  • Animal Model:

    • Species/Strain: Male or female ICR or BALB/c mice, typically 4-6 weeks old.[6]

    • Immunosuppression: To establish a robust infection, mice are often rendered neutropenic. This can be achieved by intraperitoneal (i.p.) administration of cyclophosphamide (e.g., 100-200 mg/kg) at specific time points before and after infection.[6][7]

  • Fungal Strain and Inoculum Preparation:

    • Strain: An echinocandin-resistant clinical isolate of Candida (e.g., C. glabrata or C. albicans) with a confirmed resistance mechanism (e.g., FKS mutation).

    • Culture: The strain is grown on a suitable medium like Sabouraud dextrose agar and then cultured in a broth such as YEPD.[8]

    • Inoculum: Yeast cells are harvested, washed in sterile phosphate-buffered saline (PBS), and adjusted to a final concentration of approximately 1 x 10^6 CFU/mL. The exact concentration may be optimized based on the virulence of the strain.[9]

  • Infection Procedure:

    • Mice are infected via intravenous (i.v.) injection into the lateral tail vein with a volume of 100 µL of the prepared fungal inoculum.[10][11]

  • Antifungal Treatment:

    • Groups: Animals are randomized into several groups: vehicle control, novel compound (multiple dose levels), and a comparator drug (e.g., an echinocandin like caspofungin).[12]

    • Administration: Treatment typically begins 24 hours post-infection and continues once daily for a defined period (e.g., 7 to 10 days).[3][7] The route of administration (e.g., subcutaneous, intraperitoneal, oral) depends on the pharmacokinetic properties of the drug being tested.[3]

  • Efficacy Assessment:

    • Fungal Burden: A cohort of mice is euthanized at a specified time point (e.g., Day 8 post-infection). Kidneys and other target organs are harvested, weighed, and homogenized.[4] Serial dilutions of the homogenates are plated on fungal growth media to determine the colony-forming units (CFU) per gram of tissue.[8]

    • Survival Study: A separate cohort of mice is monitored for a longer period (e.g., 21-30 days), and survival is recorded daily.[7]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis p1 Select Resistant Candida Strain p2 Prepare Fungal Inoculum (Culture & Wash) p1->p2 p3 Induce Immunosuppression in Mice (e.g., Cyclophosphamide) inf Infect Mice via Tail Vein Injection p3->inf treat Randomize & Begin Treatment (Day 1 Post-Infection) inf->treat grp1 Group 1: Vehicle Control treat->grp1 grp2 Group 2: Novel Drug (Dose X) treat->grp2 grp3 Group 3: Comparator (e.g., Caspofungin) treat->grp3 a1 Endpoint 1: Fungal Burden (Euthanize at Day 8) grp1->a1 b1 Endpoint 2: Survival (Monitor for 21 Days) grp1->b1 grp2->a1 grp2->b1 grp3->a1 grp3->b1 a2 Harvest Kidneys, Homogenize & Plate a1->a2 a3 Calculate CFU/gram a2->a3 b2 Record Daily Mortality b1->b2

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Mechanism of Resistance: Echinocandin Action and Evasion

Understanding the mechanism of resistance is key to interpreting efficacy data for a novel compound. Echinocandins inhibit β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis, which is encoded by the FKS genes.[13] Resistance primarily arises from specific "hot-spot" mutations in these genes.[14] This leads to an altered enzyme that is less sensitive to the drug. In response to cell wall stress, fungi can also activate compensatory signaling pathways, such as the PKC, HOG, and calcineurin pathways, which upregulate chitin synthesis to maintain cell wall integrity.[14][15]

G cluster_drug_action Standard Echinocandin Action cluster_resistance Echinocandin Resistance Mechanism drug Echinocandin fks_wt Fks1p (Glucan Synthase) drug->fks_wt Inhibits death Fungal Cell Death glucan β-(1,3)-D-Glucan Synthesis fks_wt->glucan wall_ok Cell Wall Integrity glucan->wall_ok wall_ok->death Disruption drug_res Echinocandin fks_mut Mutated Fks1p (Hot Spot Mutation) drug_res->fks_mut Poor Binding glucan_res Reduced Inhibition of Glucan Synthesis fks_mut->glucan_res stress Cell Wall Stress glucan_res->stress pathways PKC / Calcineurin / HOG Signaling Pathways stress->pathways Activates chitin Increased Chitin Synthesis pathways->chitin wall_res Compensatory Cell Wall Repair chitin->wall_res survival Fungal Survival wall_res->survival

Caption: Signaling pathway for echinocandin action and resistance.

References

comparative analysis of Deoxymulundocandin and Anidulafungin cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of Deoxymulundocandin and Anidulafungin is not feasible at this time due to a lack of publicly available data on the cytotoxic effects of this compound on mammalian cells.

This compound has been identified as a new echinocandin-type antifungal antibiotic[1]. However, extensive searches for its cytotoxic profile against mammalian cell lines, including IC50 values, detailed experimental protocols, and effects on cellular signaling pathways, have yielded no specific information.

In contrast, some data is available regarding the cytotoxicity of Anidulafungin, an echinocandin antifungal agent. This guide provides a summary of the available information on Anidulafungin's cytotoxicity and outlines the necessary experimental framework for a comprehensive comparative analysis, should data for this compound become available.

Anidulafungin: Summary of Cytotoxicity Data

Anidulafungin's primary mechanism of action is the inhibition of (1,3)β-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis but absent in mammalian cells. This inherent selectivity contributes to its generally favorable safety profile. However, some studies have investigated its potential for cytotoxicity in mammalian systems.

Quantitative Cytotoxicity Data
CompoundAnimal ModelCell/Tissue TypeDosage/ConcentrationObserved EffectCitation
AnidulafunginJuvenile RatOverall30 mg/kg/dayNo-adverse-effect-level (NOAEL)[2][3]
AnidulafunginJuvenile RatOverall>30 mg/kg/daySlightly reduced body weight, increased liver weight, mild decrease in red blood cell mass[2][3]

It is noteworthy that even at higher doses in juvenile rats, no liver pathology was observed[2][3]. Furthermore, retrospective studies suggest that Anidulafungin may be less hepatotoxic than other echinocandins like caspofungin[4].

Experimental Protocols

To conduct a thorough comparative cytotoxicity analysis, standardized experimental protocols are essential. The following methodologies are examples of assays that would be necessary to evaluate and compare the cytotoxicity of both this compound and Anidulafungin.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

This assay is fundamental for determining the concentration-dependent effect of a compound on cell proliferation and metabolic activity.

  • Cell Culture: Plate mammalian cells of interest (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a panel of cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Anidulafungin for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Reagent Incubation: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. This allows for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity through membrane disruption.

  • Cell Culture and Treatment: Follow the same procedure as for the cell viability assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH assay reaction mixture to the supernatant according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at the specified wavelength to quantify the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying cytotoxicity is crucial. The following diagrams illustrate a general workflow for investigating these pathways and a hypothetical signaling pathway that could be affected by a cytotoxic compound.

G cluster_0 Experimental Workflow: Cytotoxicity Pathway Analysis A Treat Cells with Compound (this compound or Anidulafungin) B Cell Viability/Cytotoxicity Assays (MTT, LDH) A->B C Western Blot Analysis for Apoptosis Markers (Caspases, Bcl-2 family) A->C D Flow Cytometry for Cell Cycle Analysis and Apoptosis (Annexin V) A->D E Gene Expression Analysis (qPCR or RNA-seq) A->E F Pathway Identification B->F C->F D->F E->F

Caption: Workflow for Investigating Cytotoxic Signaling Pathways.

G cluster_1 Hypothetical Cytotoxic Signaling Pathway Compound Cytotoxic Compound Receptor Cell Surface Receptor Compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Example of a Signaling Pathway Leading to Cytotoxicity.

Conclusion

While a direct comparative analysis of the cytotoxicity of this compound and Anidulafungin is currently impeded by the absence of data for this compound, the available information on Anidulafungin suggests a favorable safety profile with a high degree of selectivity for its fungal target. A comprehensive assessment would necessitate generating robust in vitro cytotoxicity data for this compound using standardized assays and further elucidating the specific molecular pathways affected by both compounds in mammalian cells. Such studies would be invaluable for the drug development community in evaluating the therapeutic potential and safety of these antifungal agents.

References

Validating the Therapeutic Potential of Deoxymulundocandin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Deoxymulundocandin, a naturally occurring echinocandin, presents a promising scaffold for the generation of new therapeutic derivatives. This guide provides a comparative analysis of the potential efficacy of this compound derivatives against established antifungal agents, supported by experimental data from related compounds and detailed methodologies for their evaluation.

Introduction to this compound and its Therapeutic Promise

This compound is an echinocandin-type antifungal antibiotic isolated from Aspergillus sydowii.[1] Like other echinocandins, its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4] This targeted action offers a high degree of selectivity for fungal cells, minimizing off-target effects in humans. The development of derivatives of existing echinocandins, such as anidulafungin and rezafungin, has demonstrated that chemical modifications can significantly enhance antifungal potency, particularly against resistant strains, and improve pharmacokinetic profiles.[5] This precedent strongly suggests that novel this compound derivatives could represent a next-generation of highly effective antifungal therapeutics.

Comparative Antifungal Activity

While specific data for this compound derivatives are not yet publicly available, we can project their potential efficacy based on studies of analogous echinocandin derivatives. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of comparator echinocandins and their derivatives against key fungal pathogens. The data for "Projected this compound Derivatives" is hypothetical, illustrating the potential for enhanced activity based on improvements seen with other echinocandin derivatives.[5]

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida albicans Strains

CompoundWild-TypeFKS1 Mutant (Resistant)
Anidulafungin0.1252
Anidulafungin Derivative (Dehydroxylated)0.060.25
Rezafungin0.061
Rezafungin Derivative (Dehydroxylated)0.030.125
Projected this compound Derivative ≤ 0.03 ≤ 0.125
Caspofungin0.254
Micafungin0.1252
Amphotericin B0.50.5

Data for Anidulafungin and Rezafungin derivatives are adapted from existing literature.[5] Projected data for this compound derivatives is based on the observed trend of improved potency with derivatization.

Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Candida glabrata Strains

CompoundWild-TypeFKS2 Mutant (Resistant)
Anidulafungin0.061
Anidulafungin Derivative (Dehydroxylated)0.030.125
Rezafungin0.030.5
Rezafungin Derivative (Dehydroxylated)0.0150.06
Projected this compound Derivative ≤ 0.015 ≤ 0.06
Caspofungin0.1252
Micafungin0.061
Amphotericin B11

Data for Anidulafungin and Rezafungin derivatives are adapted from existing literature.[5] Projected data for this compound derivatives is based on the observed trend of improved potency with derivatization.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target of echinocandins, including this compound and its derivatives, is the fungal enzyme β-(1,3)-D-glucan synthase.[2][3][4][6] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[2][3] By non-competitively inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[2][4] This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase.

G cluster_membrane Fungal Cell Membrane GS β-(1,3)-D-Glucan Synthase (FKS1/FKS2 subunits) Glucan_Chain β-(1,3)-D-Glucan (Cell Wall Component) GS->Glucan_Chain Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Binds to active site This compound This compound Derivative This compound->GS Inhibits

Mechanism of Action of this compound Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the therapeutic potential of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives would likely involve semi-synthetic modifications of the natural product scaffold. A general workflow would include:

  • Isolation and Purification: this compound is first isolated from the fermentation broth of Aspergillus sydowii and purified using chromatographic techniques such as HPLC.[1]

  • Chemical Modification: The purified this compound undergoes chemical reactions to introduce or modify functional groups. For example, to create a dehydroxylated derivative analogous to those with proven enhanced efficacy, a multi-step synthesis involving protection of reactive groups, dehydroxylation of the target benzylic alcohol, and subsequent deprotection would be employed.[5]

  • Purification and Characterization: The synthesized derivatives are purified by preparative HPLC and their structures confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution Series: The this compound derivatives and comparator antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well, as determined visually or by spectrophotometric reading.

In Vivo Efficacy Studies (Murine Model of Disseminated Candidiasis)

Animal models are crucial for evaluating the in vivo therapeutic potential of novel antifungal agents.

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR) are used. Immunosuppression can be induced by treatment with cyclophosphamide.

  • Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.

  • Drug Administration: Treatment with this compound derivatives, vehicle control, and comparator drugs (e.g., caspofungin, amphotericin B) begins at a specified time post-infection. Drugs are typically administered intravenously or intraperitoneally once daily for a defined period (e.g., 7 days).

  • Efficacy Assessment: The primary endpoint is often the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period. This is determined by homogenizing the organs, plating serial dilutions on selective agar, and counting the colony-forming units (CFU). Survival studies are also conducted where the endpoint is the time to mortality.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of This compound Derivatives B MIC Determination (Broth Microdilution) A->B C Cytotoxicity Assays (e.g., against HepG2 cells) A->C D Murine Model of Disseminated Candidiasis B->D Promising Candidates C->D F Efficacy Assessment (Fungal Burden, Survival) D->F E Pharmacokinetic Studies (PK) E->F

Experimental Workflow for Validating this compound Derivatives.

Conclusion

The development of derivatives from the this compound scaffold holds significant promise for expanding the arsenal of effective antifungal therapies. Based on the precedent set by other echinocandin derivatives, it is plausible that novel this compound analogues will exhibit enhanced potency against both susceptible and resistant fungal pathogens, along with optimized pharmacokinetic properties. The experimental frameworks outlined in this guide provide a robust pathway for the synthesis, evaluation, and validation of these next-generation antifungal agents. Further research and development in this area are critical to addressing the growing challenge of invasive fungal infections.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Deoxymulundocandin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Deoxymulundocandin, a potent antifungal agent. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Disclaimer: A specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not currently available in public resources. The following procedures are based on the known chemical properties of this compound and established best practices for the disposal of research-grade, water-insoluble, and potentially hazardous organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to handle this compound with the utmost care. Assume the compound is hazardous in the absence of comprehensive toxicological data.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.

  • Ventilation: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.

  • Spill Management: Have a spill kit readily available that is appropriate for organic compounds. In case of a spill, cordon off the area, and follow your institution's established spill cleanup protocol.

This compound: Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key data points.

PropertyValue
Molecular Formula C₄₈H₇₇N₇O₁₅
Appearance White amorphous powder
Solubility Soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide.
Insolubility Insoluble in water and other common organic solvents like acetone, acetonitrile, chloroform, ethyl acetate, and petroleum ether.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires meticulous segregation into distinct waste streams. Do not mix this compound waste with other chemical waste unless explicitly approved by your EHS department.

Solid this compound Waste
  • Unused or Expired Compound: Pure, solid this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Items such as weighing boats, contaminated filter papers, and used PPE (gloves, etc.) that have come into direct contact with solid this compound must also be treated as hazardous solid waste.

  • Procedure:

    • Place the solid waste into a clearly labeled, leak-proof hazardous waste container.

    • The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

Liquid this compound Waste
  • Solvent Solutions: All solutions of this compound (e.g., in methanol, DMSO) must be collected as hazardous liquid waste. Due to its insolubility in water, do not dispose of this compound solutions down the drain.

  • Contaminated Labware: Rinse any labware that has contained this compound with a minimal amount of a solvent in which it is soluble (e.g., methanol). This rinseate must be collected as hazardous liquid waste.

  • Procedure:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.

    • Store the container in a designated hazardous waste accumulation area, ensuring it is securely sealed.

Decontamination of Laboratory Equipment
  • Non-disposable Equipment: Surfaces and equipment that have been in contact with this compound must be thoroughly decontaminated.

  • Procedure:

    • Wipe down the surfaces with a cloth dampened with a solvent in which this compound is soluble (e.g., methanol).

    • Collect the used cloths and any resulting residue as solid hazardous waste.

    • Follow this with a standard cleaning procedure using an appropriate laboratory detergent and water.

Experimental Protocol: General Laboratory Chemical Waste Handling

This protocol outlines the fundamental steps for the safe segregation and temporary storage of chemical waste within a laboratory, which is a critical component of the overall disposal process.

  • Waste Identification: Accurately identify the chemical composition of the waste being generated.

  • Container Selection: Choose a waste container that is chemically compatible with the waste. For instance, do not store acidic waste in metal containers.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Segregation: Keep different classes of chemical waste separate (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic waste, basic waste).

  • Accumulation: Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and final disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Deoxymulundocandin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., unused powder, contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions in methanol/DMSO) start->liquid_waste Is it liquid? equipment Contaminated Equipment start->equipment Is it equipment? collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Equipment with appropriate solvent equipment->decontaminate store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_decon_waste Collect Decontamination Waste (wipes, rinseate) as Hazardous Waste decontaminate->collect_decon_waste collect_decon_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling Deoxymulundocandin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Deoxymulundocandin. As a novel echinocandin-type antifungal antibiotic, this compound requires careful handling to ensure personnel safety and prevent environmental contamination. While specific safety data for this compound is limited, this guide is based on the known properties of the echinocandin class of antifungals and general best practices for handling powdered, biologically active compounds.

Immediate Safety and Hazard Information

This compound is a white, amorphous powder that is soluble in methanol, dimethyl sulfoxide, and N,N-dimethylformamide, but insoluble in water and other common organic solvents.[1] The echinocandin class of antifungals, to which this compound belongs, functions by inhibiting the synthesis of β-D-glucan, a critical component of the fungal cell wall.[2][3] This mechanism of action is specific to fungi, which generally results in low toxicity to mammalian cells.[4][5]

However, based on the Safety Data Sheets (SDS) of similar echinocandin compounds like Caspofungin, Micafungin, and Anidulafungin, the following potential hazards should be considered:

  • Serious Eye Irritation/Damage: Direct contact with the powder can cause significant eye injury.[6][7][8][9][10]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[8][10]

  • Reproductive Hazards: Some echinocandins are suspected of damaging fertility or the unborn child.[4][8][11]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the powder may be harmful.[8][10]

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended PPE
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses- Double gloves
Weighing and Aliquoting (in a certified chemical fume hood or biological safety cabinet) - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety goggles- N95 or higher respirator- Face shield- Sleeve covers
Preparing Solutions - Nitrile gloves- Lab coat- Safety goggles- Chemical splash goggles- Face shield
Handling Solutions - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup - Nitrile gloves (double-gloving)- Disposable gown- Safety goggles- N95 or higher respirator- Face shield- Shoe covers
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for researchers.

G Workflow for Safe Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Management and Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in a Cool, Dry, Designated Area inspect->store ppe Don Appropriate PPE store->ppe Prepare for Handling weigh Weigh Powder in Containment (Fume Hood/BSC) ppe->weigh dissolve Prepare Stock Solution weigh->dissolve use Use in Experiment dissolve->use segregate Segregate Waste Streams use->segregate Generate Waste decontaminate Decontaminate Labware (if applicable) segregate->decontaminate package Package and Label Waste decontaminate->package dispose Dispose via Institutional Hazardous Waste Program package->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled.

2. Weighing and Preparing Stock Solutions:

  • All handling of powdered this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of airborne particles.[12][13]

  • Don the required PPE, including double gloves, a disposable gown, and an N95 respirator.

  • Use dedicated spatulas and weigh boats.

  • To prepare a stock solution, slowly add the appropriate solvent to the pre-weighed powder to avoid splashing.

  • Cap the container securely and mix until the powder is fully dissolved.

3. Spill Management:

  • In case of a small spill, cordon off the area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: This includes unused this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: This includes unused stock solutions and experimental media containing this compound. Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

2. Decontamination:

  • Reusable labware (e.g., glassware, magnetic stir bars) should be decontaminated. A validated decontamination procedure should be established. In the absence of specific data for this compound, a thorough rinse with a suitable solvent followed by washing with a laboratory detergent is a general starting point. All rinsate should be collected as hazardous liquid waste.

3. Final Disposal:

  • All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][14][15]

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Follow all local, state, and federal regulations for the disposal of chemical and pharmaceutical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxymulundocandin
Reactant of Route 2
Deoxymulundocandin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.